6-Methoxybenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOIGFLSEXUWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325459 | |
| Record name | 6-Methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-13-4 | |
| Record name | 6-Methoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxybenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2942-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 6-Methoxybenzothiazole Scaffold
An In-depth Technical Guide to the Synthesis of 6-Methoxybenzothiazole
The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid bicyclic structure make it a cornerstone for the development of a wide array of biologically active compounds, including antimicrobial, antitumor, anticonvulsant, and anti-inflammatory agents.[1][3] Within this family, this compound and its derivatives are of particular importance. The methoxy group at the 6-position significantly modulates the molecule's lipophilicity and electronic character, often enhancing its interaction with biological targets.
As a crucial intermediate, 2-amino-6-methoxybenzothiazole serves as a foundational building block for numerous pharmaceuticals, including agents targeting neurological disorders, as well as for the synthesis of cationic dyes and certain agrochemicals.[4][5] Its derivatives are also key precursors in the synthesis of complex molecules like D-luciferin analogs, which are vital for bioluminescence research.[6][7]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core synthetic methodologies for accessing the this compound framework. We will dissect the reaction mechanisms, provide detailed experimental protocols, and explain the causality behind critical experimental choices, offering a field-proven perspective on synthesizing this valuable compound.
Core Synthetic Methodologies and Reaction Mechanisms
The synthesis of the this compound core can be approached from several distinct pathways. The choice of method often depends on the desired substitution pattern (especially at the 2-position), the availability of starting materials, and scalability. We will focus on the most robust and mechanistically insightful routes.
Direct Synthesis from p-Anisidine: The Hugerschoff Reaction
One of the most direct and widely employed methods for producing 2-amino-6-methoxybenzothiazole is a variation of the Hugerschoff synthesis. This one-pot reaction utilizes a readily available aromatic amine, p-anisidine (p-methoxyaniline), as the starting material.
Mechanistic Breakdown:
The reaction proceeds through an in situ formation of a thiourea intermediate, followed by an oxidative electrophilic cyclization.
-
Thiourea Formation: p-Anisidine reacts with a thiocyanate salt (e.g., ammonium thiocyanate, NH₄SCN) in an acidic medium like glacial acetic acid to form p-methoxyphenylthiourea.
-
Electrophilic Activation: Bromine (Br₂), dissolved in acetic acid, is added. The bromine acts as an electrophile, which is attacked by the electron-rich sulfur atom of the thiourea. This step is highly exothermic and requires careful temperature control.
-
Intramolecular Cyclization: The activated sulfur complex then undergoes an intramolecular electrophilic aromatic substitution. The benzene ring, activated by the electron-donating methoxy and amino groups, attacks the sulfur, leading to the closure of the thiazole ring.
-
Aromatization: The resulting intermediate eliminates HBr and rearomatizes to yield the stable 2-amino-6-methoxybenzothiazole product.[8][9]
Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzothiazole [8]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 ml).
-
Addition of Aniline: To this solution, add a solution of p-anisidine (0.085 mol) in glacial acetic acid (40 ml).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath with constant stirring.
-
Bromination: Prepare a solution of bromine (6.5 ml) in glacial acetic acid (30 ml). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours, allowing it to slowly warm to room temperature.
-
Workup: Pour the reaction mixture into a large volume of water. Neutralize the solution with concentrated ammonium hydroxide to precipitate the crude product.
-
Purification: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to obtain pure 2-amino-6-methoxybenzothiazole.
Causality and Field Insights:
-
Glacial Acetic Acid: It serves as both a solvent that dissolves the reactants and a catalyst for the initial thiourea formation. Its acidic nature protonates the thiocyanate ion, making it more susceptible to nucleophilic attack by the aniline.
-
Controlled Bromine Addition: The bromination step is highly exothermic. Adding the bromine solution slowly at low temperatures (0°C) is critical to prevent overheating, which can lead to side reactions and the formation of poly-brominated byproducts, thus reducing the yield and purity of the desired product.
-
Ammonium Hydroxide in Workup: The product, an aromatic amine, can form a salt with the excess acetic acid, keeping it dissolved. Adding a base neutralizes the acid, causing the free amine product to precipitate out of the aqueous solution, allowing for easy isolation by filtration.
Diagram: Hugerschoff Synthesis Mechanism
Caption: Key steps in the Jacobson radical cyclization.
Causality and Field Insights:
-
Potassium Ferricyanide: This is a powerful, yet controlled, one-electron oxidant perfect for generating the necessary radical intermediates without causing over-oxidation or degradation of the substrate.
-
Basic Medium (NaOH/H₂O): The basic solution is crucial for several reasons. It ensures the solubility of the ferricyanide salt and helps to neutralize the protons released during the final aromatization step, driving the reaction to completion.
-
Substituent Effects: While the Jacobson synthesis is robust, its yield can be sensitive to substituents on the aromatic ring. Electron-withdrawing groups can significantly reduce the yield, whereas electron-donating groups like methoxy generally favor the cyclization. [10]
Synthesis from 1,4-Benzoquinone: A Building Block Approach
This multi-step pathway provides access to 2-substituted 6-methoxybenzothiazoles and is particularly valuable when functionalization at the 2-position is required from the outset. It begins with simple, inexpensive starting materials and builds the heterocyclic core.
Workflow Overview:
-
Michael Addition: The synthesis commences with the reaction of 1,4-benzoquinone with L-cysteine ethyl ester. The thiol group of cysteine acts as a nucleophile in a Michael addition to the quinone ring. [6][7]2. Oxidative Cyclization: The resulting adduct, ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate, is then oxidized with potassium ferricyanide (K₃Fe(CN)₆) in a basic solution. This triggers an oxidative cyclization to form the benzothiazole ring, yielding ethyl 6-hydroxybenzothiazole-2-carboxylate. [6][7]3. Williamson Ether Synthesis: The phenolic hydroxyl group at the 6-position is then methylated. This is typically achieved under standard Williamson ether synthesis conditions, using a methylating agent like methyl iodide (MeI) and a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. [7]This step converts the 6-hydroxy group to the desired 6-methoxy group.
-
2-Position Functionalization: The ethyl ester at the 2-position serves as a versatile handle for further modifications. For example, it can be hydrolyzed to a carboxylic acid, converted to an amide, or dehydrated to a nitrile, which is a key intermediate for D-luciferin synthesis. [6]
Diagram: Workflow from 1,4-Benzoquinone
Caption: Multi-step synthesis of 2-substituted 6-methoxybenzothiazoles.
Comparative Summary of Synthesis Methods
To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key aspects of each described pathway.
| Method | Starting Materials | Key Reagents | Primary Product | Key Advantages | Considerations |
| Hugerschoff Reaction | p-Anisidine, Thiocyanate Salt | Bromine, Acetic Acid | 2-Amino-6-methoxybenzothiazole | Direct, one-pot, uses inexpensive materials. | Highly exothermic, uses corrosive reagents (Br₂). |
| Jacobson Synthesis | N-(4-methoxyphenyl)thioamide | K₃Fe(CN)₆, NaOH | 2-Substituted-6-methoxybenzothiazole | Mild conditions, radical mechanism. | Requires synthesis of thioamide precursor. Yield can be substituent-dependent. |
| From 1,4-Benzoquinone | 1,4-Benzoquinone, Cysteine Ester | K₃Fe(CN)₆, MeI, K₂CO₃ | Ethyl this compound-2-carboxylate | Excellent for installing functionality at C-2. | Multi-step process, potentially lower overall yield. |
Conclusion
The this compound scaffold is a high-value target in synthetic and medicinal chemistry. Its synthesis can be achieved through several reliable and well-documented routes. The Hugerschoff reaction offers the most direct and economical path to the versatile 2-amino derivative from p-anisidine. For substrates requiring milder conditions or for mechanistic studies, the Jacobson oxidative cyclization provides a robust alternative. Finally, the synthesis from 1,4-benzoquinone is the strategy of choice when precise control over the substituent at the 2-position is paramount from the early stages of the synthesis. A thorough understanding of the underlying mechanisms and experimental parameters of these core reactions empowers researchers to make strategic decisions, enabling the efficient and successful synthesis of novel this compound derivatives for drug discovery and materials science applications.
References
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Meroni, G., Rajabi, M., Ciana, P., Maggi, A., & Santaniello, E. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(vi), 53-60. [Link]
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Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039-3043. [Link]
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Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed, National Library of Medicine. [Link]
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Jebur, A. K., Abdullah, W., Saleh, H. M., & Waad, L. (n.d.). Synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. [Link]
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Meroni, G., Rajabi, M., Ciana, P., Maggi, A., & Santaniello, E. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ResearchGate. [Link]
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Unknown Author. (n.d.). 2-Amino-6-methoxybenzothiazole: A Crucial Intermediate in Pharmaceutical Synthesis. DC Fine Chemicals. [Link]
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Perković, I., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed, National Library of Medicine. [Link]
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Biological screening of novel 6-Methoxybenzothiazole analogs
An In-Depth Technical Guide to the Biological Screening of Novel 6-Methoxybenzothiazole Analogs
Foreword: The Rationale for a Bespoke Screening Strategy
In the landscape of medicinal chemistry, the benzothiazole scaffold is a "privileged structure," a recurring molecular framework that binds to a variety of biological targets, demonstrating a vast spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a methoxy group at the 6-position specifically modulates the scaffold's electronic and lipophilic character, often enhancing its therapeutic potential.[3][4] This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, integrated strategy for the biological evaluation of novel this compound analogs. Our approach is grounded in a logical progression from broad, high-throughput cytotoxicity and antimicrobial assays to more nuanced, mechanism-of-action studies and preliminary in vivo safety assessments. Each protocol is designed as a self-validating system, providing clear causality for experimental choices to empower researchers in drug development.
Foundational Step: Synthesis of the this compound Core
Before any biological screening can commence, a robust and scalable synthetic route to the core scaffold and its analogs is paramount. The foundational molecule, 6-methoxy-2-aminobenzothiazole, is commonly synthesized via an oxidative cyclization pathway.
Representative Synthesis Workflow
The primary route involves the reaction of p-anisidine (4-methoxyaniline) with a thiocyanate salt, followed by an in-situ oxidative ring closure using bromine in an acidic medium.[5][6] This provides the 2-amino-6-methoxybenzothiazole core, which serves as a versatile starting material for further derivatization to generate a library of novel analogs (e.g., via Schiff base formation, acylation, etc.).[4][7]
Caption: General workflow for synthesis of the core scaffold and its analogs.
Primary Biological Screening: Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation.[1][2][8][9] Therefore, the initial and most critical biological evaluation for a new library of this compound analogs is the assessment of their cytotoxic effects against a panel of human cancer cell lines.
Causality & Experimental Design
The goal of primary screening is to identify "hits"—compounds that exhibit potent cytotoxic activity. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and high-throughput colorimetric method.[10] The principle rests on the enzymatic activity of mitochondrial dehydrogenases in viable, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell viability after treatment with the test compounds.[11][12]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare stock solutions of the this compound analogs in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, observe the formation of purple formazan crystals within the cells.[12]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals, producing a purple solution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 540-570 nm.[12]
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized to facilitate comparison between analogs and against a standard chemotherapeutic agent.
| Compound ID | Modification | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HepG2 (Liver) |
| 6-MeO-BTZ-01 | -H (Core) | >100 | >100 | >100 |
| 6-MeO-BTZ-02 | -C₆H₄-Cl | 15.2 | 22.5 | 18.9 |
| 6-MeO-BTZ-03 | -C₆H₄-NO₂ | 8.7 | 11.3 | 9.1 |
| Cisplatin | (Standard) | 5.8 | 7.2 | 6.5 |
Secondary Biological Screening: Antimicrobial Activity
The benzothiazole nucleus is also a key pharmacophore for antimicrobial agents, making this a critical secondary screen.[13][14][15][16] The increasing threat of antimicrobial resistance necessitates the discovery of novel chemical entities effective against pathogenic bacteria and fungi.
Causality & Experimental Design
The objective is to determine the Minimum Inhibitory Concentration (MIC) of the novel analogs. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] We utilize the broth microdilution method, a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing. This method provides a direct measure of the potency of each analog against a panel of clinically relevant microbes.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus), to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well containing the diluted compounds.
-
Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested to validate the assay.[15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Profile
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 6-MeO-BTZ-01 | -H (Core) | >256 | >256 | >256 |
| 6-MeO-BTZ-04 | -SO₂NH₂ | 32 | 64 | 128 |
| 6-MeO-BTZ-05 | -Pyridyl | 16 | 32 | 64 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 4 |
Mechanistic Insight: Enzyme Inhibition Assays
Identifying a compound's molecular target is a crucial step in drug development. Benzothiazoles are known to inhibit a wide range of enzymes.[2] For analogs showing antimicrobial activity, a relevant target is Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway that is absent in humans.[17]
Rationale and Target Pathway
DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. Inhibiting this enzyme starves the bacteria of folic acid, a vital precursor for nucleotide synthesis, thereby halting growth.[17] This provides a selective mechanism of action.
Caption: Inhibition of the bacterial folate synthesis pathway by a DHPS inhibitor.
Protocol Outline: DHPS Inhibition Assay
-
Reagents: Recombinant DHPS enzyme, PABA, dihydropterin pyrophosphate, and a detection reagent that quantifies the pyrophosphate released during the reaction.
-
Reaction Setup: In a 96-well plate, combine the DHPS enzyme with varying concentrations of the this compound analog and incubate briefly.
-
Initiation: Start the reaction by adding the substrates (PABA and dihydropterin pyrophosphate).
-
Detection: After a set incubation period, add the detection reagent and measure the signal (e.g., absorbance or fluorescence) which corresponds to enzyme activity.
-
Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value, representing the concentration of the analog required to inhibit 50% of DHPS activity.
Preliminary Safety Evaluation: In Vivo Acute Toxicity
Promising in vitro "hits" must be evaluated for potential toxicity in a living system. Early, non-GLP in vivo studies are essential for identifying compounds with unfavorable safety profiles before committing significant resources.[18][19][20] This step provides a crucial bridge from in vitro efficacy to potential therapeutic application.
Rationale and Ethical Considerations
An acute toxicity study provides initial data on the systemic effects of a single high dose of a compound.[18] The primary goal is to determine the dose at which adverse effects occur and to observe the nature of these effects. All animal studies must be conducted ethically, following institutional and national guidelines (e.g., ARRIVE guidelines) to minimize animal suffering. The study design, often based on OECD guidelines like Test 423, aims to use the minimum number of animals necessary to obtain meaningful data.[18]
Protocol Outline: Acute Toxicity Study in Mice
-
Animal Model: Use healthy, young adult mice (e.g., Balb/c strain), typically including both males and females.[21][22]
-
Dosing: Administer the test compound via a relevant route (e.g., intraperitoneal or oral gavage) at a single, fixed dose level (e.g., 50 mg/kg). Include a control group that receives only the vehicle.
-
Observation Period: Monitor the animals closely for the first few hours post-administration and then daily for a total of 14 days.[22]
-
Endpoints: Record any signs of clinical toxicity (e.g., changes in behavior, posture, breathing), morbidity, and mortality. Measure body weight at regular intervals.
-
Necropsy: At the end of the 14-day period, humanely euthanize all surviving animals. Conduct a gross necropsy to examine major organs for any visible abnormalities.
Data Presentation: Acute Toxicity Summary
| Compound ID | Dose (mg/kg) | Route | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14) |
| 6-MeO-BTZ-05 | 50 | i.p. | 0/3 | None observed | +5.2% |
| 6-MeO-BTZ-08 | 50 | i.p. | 2/3 | Lethargy, ruffled fur within 24h | N/A (terminated early) |
| Vehicle | N/A | i.p. | 0/3 | None observed | +6.1% |
Conclusion
This guide outlines a systematic, multi-tiered approach to the biological screening of novel this compound analogs. By progressing from broad phenotypic screens (cytotoxicity, antimicrobial) to specific mechanistic studies (enzyme inhibition) and preliminary in vivo safety assessments, researchers can efficiently identify and prioritize lead candidates for further development. The causality-driven protocols and structured data presentation frameworks provided herein are designed to ensure scientific integrity and accelerate the journey from chemical synthesis to promising therapeutic lead.
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Al-Ostoot, F. H., Al-Ghamdi, A. A., Al-Mughem, F. A., Al-Omair, M. A., & Al-Amri, J. F. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules (Basel, Switzerland), 26(11), 3354. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules (Basel, Switzerland), 21(12), 1698. [Link]
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Kumar, A., Kumar, R., Kumar, A., & Singh, J. (2023). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Asian Journal of Pharmaceutical Research, 13(1), 50-55. [Link]
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Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Omar, M. (2017). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules (Basel, Switzerland), 22(8), 1255. [Link]
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El-Sayed, N. N. E., Al-Otaibi, A. M., Al-Zahrani, A. A., & Abdel-Aziz, M. M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics (Basel, Switzerland), 9(5), 221. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methoxybenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of single-crystal X-ray diffraction (SC-XRD) for the structural elucidation of 6-methoxybenzothiazole derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2][3] Understanding the precise three-dimensional arrangement of these molecules at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the optimization of pharmacokinetic and pharmacodynamic properties.[4][5][6] This guide details the entire workflow, from crystal growth to structure refinement and interpretation, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for data integrity.
Introduction: The Significance of the this compound Scaffold
Benzothiazoles are heterocyclic compounds composed of a benzene ring fused to a thiazole ring.[7][8] This bicyclic system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][9][10] The inclusion of a methoxy group at the 6-position of the benzothiazole core, as seen in 2-Amino-6-methoxybenzothiazole, often modulates the electronic properties and biological activity of the molecule, making it a key intermediate in the synthesis of numerous pharmaceuticals.[9][11][12]
While synthetic chemistry provides the means to create novel derivatives, a deep understanding of their three-dimensional structure is essential to unlock their full therapeutic potential.[1] Single-crystal X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.[6][13] It provides precise information on:
-
Molecular Conformation: The exact spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack in the solid state.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can impact solubility, stability, and bioavailability.
This structural knowledge forms the foundation of structure-based drug design (SBDD), enabling scientists to visualize how a ligand interacts with its biological target and to rationally design more potent and selective medicines.[4][5]
The Crystallographic Workflow: From Molecule to Model
The journey from a synthesized this compound compound to a refined crystal structure is a meticulous, multi-step process. Each stage is critical for the success of the analysis and the validity of the final model.
2.1. Step 1: High-Quality Crystal Growth (Protocol)
The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the diffraction data is entirely dependent on the quality of the crystal. Obtaining a single, well-ordered crystal of a this compound derivative, typically 0.1-0.3 mm in size, is the most crucial and often most challenging step.
Objective: To slowly precipitate molecules from a supersaturated solution, allowing them to self-assemble into a highly ordered, three-dimensional lattice.
Causality Behind Experimental Choices:
-
Purity: The starting material must be of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: The ideal solvent (or solvent system) is one in which the compound has moderate solubility. If solubility is too high, achieving supersaturation is difficult; if it's too low, the compound will precipitate as an amorphous powder or microcrystals. A common strategy is to dissolve the compound in a "good" solvent and introduce a "poor" solvent (an anti-solvent) in which it is less soluble.
-
Rate of Crystallization: Slow is almost always better. Rapid precipitation traps solvent and introduces defects. Techniques are designed to approach supersaturation gradually.
Detailed Protocol: Slow Evaporation Method
-
Preparation: Place 2-5 mg of the purified this compound compound into a small, clean glass vial (e.g., 4 mL).
-
Solubilization: Add a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like methanol/chloroform) dropwise until the solid is fully dissolved. Avoid using a large excess of solvent.
-
Filtration (Optional but Recommended): Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, or use parafilm, and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment (a quiet corner of a lab bench or a dedicated incubator) at a constant temperature.
-
Monitoring: Observe the vial daily without disturbing it. Crystals can form over a period of several days to weeks. Once suitable crystals have formed, they should be harvested promptly to prevent them from drying out or degrading.
2.2. Step 2: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within a stream of cold nitrogen gas (typically 100 K) on a diffractometer.[14] The cold stream minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is rotated in a highly monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[14]
The raw data consists of thousands of diffraction spots (reflections). This dataset is then processed using specialized software.
-
Indexing: Determines the unit cell parameters (the dimensions and angles of the basic repeating block of the crystal) and the crystal system.
-
Integration: Measures the intensity of each reflection.
-
Scaling: Corrects the intensities for experimental variations (e.g., fluctuations in beam intensity, crystal decay).
2.3. Step 3: Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography: while the intensities of the diffracted waves are measured, their phase information is lost. Structure solution methods (e.g., direct methods, Patterson methods) are used to generate an initial estimate of the electron density map. This initial map is often sufficient to identify the positions of the heavier atoms (like sulfur in the benzothiazole ring).
The initial atomic model is then refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. The quality of the fit is monitored by the R-factor (residual factor); a lower R-factor indicates a better fit. For small molecules, a final R1 value below 5% (0.05) is generally considered excellent.
Interpreting the Crystal Structure of a this compound Derivative
The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the structure. This data allows for a detailed analysis of the molecule's geometry and its interactions within the crystal lattice.
3.1. Molecular Geometry and Conformation
The analysis begins with the individual molecule. Key parameters are extracted to understand its intrinsic properties.
Table 1: Representative Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | The lengths of the repeating box that forms the crystal. |
| β = 98.5° | The angle of the repeating box. | |
| Final R1 factor | 0.041 (4.1%) | A primary indicator of the quality of the final structural model. |
| Key Bond Length (C-S) | 1.74 Å, 1.76 Å | Confirms the bond order and electronic environment within the thiazole ring. |
| Key Bond Angle (C-N-C) | 109.2° | Defines the geometry of the thiazole ring. |
| Torsion Angle | C(benzene)-C(thiazole)-N-C | Describes the planarity or deviation from planarity of the fused ring system. |
3.2. Supramolecular Assembly: The Role of Intermolecular Interactions
No molecule in a crystal is an island. The crystal packing is dictated by a delicate balance of intermolecular forces. For this compound compounds, common interactions include:
-
Hydrogen Bonds: If hydrogen bond donors (like -NH₂) and acceptors (like the thiazole nitrogen or methoxy oxygen) are present, they often form strong, directional interactions that dominate the packing.
-
π-π Stacking: The electron-rich aromatic rings of the benzothiazole core can stack on top of each other, typically in an offset fashion, contributing significantly to lattice stability.
-
C-H···π Interactions: Aromatic C-H bonds can act as weak donors to the face of another aromatic ring.
-
Halogen Bonds: If substituents like chlorine or bromine are present, they can act as electrophilic caps that interact with nucleophiles.
Understanding these interactions is not merely academic. They directly influence the material's physical properties, such as melting point, solubility, and stability, which are critical parameters in drug formulation and development.
Application in Rational Drug Design
The ultimate goal of structural analysis in a pharmaceutical context is to drive the drug discovery process forward. The high-resolution data from crystallography is indispensable for this.
4.1. Validating Computational Models and SAR
Structure-Activity Relationship (SAR) studies investigate how changes to a molecule's structure affect its biological activity.[15] An experimentally determined crystal structure provides the "ground truth" for the conformation of the ligand. This allows researchers to:
-
Validate or Refine Computational Models: Ensure that molecular docking and dynamics simulations are based on an accurate molecular geometry.
-
Rationalize Activity: Explain why a particular substituent enhances or diminishes activity by observing its effect on the molecule's shape and electronic properties. For instance, the SAR for some benzothiazole series reveals that substitutions at the C-2 and C-6 positions are crucial for their biological effects.[3]
4.2. Structure-Based Drug Design (SBDD)
The most powerful application of crystallography is in SBDD, where the structure of the drug target (e.g., an enzyme or receptor) is known, often with a ligand bound in its active site.[4][5][6] By obtaining the crystal structure of a this compound derivative complexed with its target protein, scientists can directly visualize the key binding interactions.
This atomic-level insight allows for a rational, iterative process of drug optimization.[4] If a hydrogen bond is observed between the ligand's methoxy group and a residue in the protein's active site, chemists can design new analogs to strengthen that interaction. Conversely, if a part of the molecule shows a poor fit (steric clash), it can be modified to improve complementarity.
Conclusion
The crystal structure analysis of this compound compounds is far more than an academic exercise in characterization. It is a foundational pillar of modern drug discovery and development.[13][16] By providing an unambiguous, atomic-resolution picture of the molecule, X-ray crystallography empowers medicinal chemists to move beyond trial-and-error and embrace a rational, structure-guided approach to designing the next generation of therapeutics. The detailed protocols and interpretive frameworks presented in this guide serve as a robust starting point for any researcher aiming to leverage the power of structural chemistry in their work with this vital class of compounds.
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An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methoxybenzothiazole and its Derivatives
Introduction: The Significance of the 6-Methoxybenzothiazole Scaffold in Modern Chemistry
The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in the fields of medicinal chemistry and materials science. Its rigid structure and the presence of heteroatoms confer unique electronic properties, making it a privileged scaffold in the design of biologically active molecules and functional materials. The introduction of a methoxy group at the 6-position significantly modulates the electron density of the aromatic ring, influencing the molecule's reactivity, solubility, and its interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on the synthetically versatile and widely studied derivative, 2-amino-6-methoxybenzothiazole. For researchers, scientists, and drug development professionals, a deep understanding of these properties is crucial for the rational design of novel therapeutics and advanced materials. The 2-amino derivative, in particular, serves as a critical building block for a diverse range of compounds, including Schiff bases and 4-thiazolidinones[1].
Core Compound: this compound
While much of the available literature focuses on its substituted derivatives, understanding the parent compound, this compound, provides a fundamental baseline for its chemical behavior.
Chemical Structure
The chemical structure of this compound consists of a benzene ring fused to a thiazole ring, with a methoxy group (-OCH₃) attached to the 6th position of the benzene ring.
Caption: Chemical structure of this compound.
Physical and Chemical Properties of this compound Derivatives
Due to the prevalence of substituted derivatives in research and commerce, the following table summarizes the properties of the closely related and well-documented 6-methoxy-2-methylbenzothiazole, which serves as a useful proxy for the parent compound.
| Property | Value | Source |
| CAS Number | 2941-72-2 | [2] |
| Molecular Formula | C₉H₉NOS | [2] |
| Molecular Weight | 179.24 g/mol | [2] |
| Appearance | Not specified | |
| Melting Point | 182 °C (decomposition) | |
| Boiling Point | 284 °C | |
| Density | 1.204 g/mL at 25 °C | |
| Solubility | Insoluble in water |
Key Derivative: 2-Amino-6-methoxybenzothiazole
The 2-amino derivative of this compound (CAS Number: 1747-60-0) is a cornerstone intermediate in organic synthesis, particularly for pharmaceuticals and dyes. The amino group at the 2-position provides a reactive handle for a wide array of chemical transformations.
Physical Properties
| Property | Value | Source |
| CAS Number | 1747-60-0 | [3] |
| Molecular Formula | C₈H₈N₂OS | [3] |
| Molecular Weight | 180.23 g/mol | |
| Appearance | Cream to pale brown powder | [4] |
| Melting Point | 165-167 °C | [1][4] |
| Solubility | Very slightly soluble in methanol, insoluble in water. | [4] |
Chemical Properties and Reactivity
2-Amino-6-methoxybenzothiazole exhibits reactivity characteristic of both the benzothiazole ring system and the aromatic amine.
-
Basicity: The amino group at the 2-position is basic and can be protonated in acidic conditions.
-
Reactivity with Electrophiles: The amino group readily reacts with various electrophiles, making it a versatile precursor for the synthesis of a wide range of derivatives.
-
Sandmeyer Reaction: The amino group can be diazotized and subsequently replaced with other functional groups via the Sandmeyer reaction. This is a key transformation for introducing cyano or halo groups at the 2-position.
-
Stability: The compound is generally stable but can be sensitive to light and is incompatible with strong oxidizing agents.
Synthesis of 2-Amino-6-methoxybenzothiazole
A common and efficient method for the synthesis of 2-amino-6-methoxybenzothiazole involves the cyclization of p-methoxyphenylthiourea.
Caption: General synthetic scheme for 2-Amino-6-methoxybenzothiazole.
Experimental Protocol: Synthesis from p-Anisidine
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.
Materials:
-
p-Anisidine
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Bromine
-
Glacial Acetic Acid
Procedure:
-
Formation of p-Methoxyphenylthiourea:
-
Dissolve equimolar quantities of p-anisidine and ammonium thiocyanate in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
The formation of the thiourea intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization to 2-Amino-6-methoxybenzothiazole:
-
To the solution containing the thiourea, add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.
-
Reflux the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
-
Purification:
-
Filter the crude product and wash with cold water.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure 2-amino-6-methoxybenzothiazole.
-
Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The obtained melting point should be sharp and consistent with the literature value (165-167 °C)[1][4].
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of 2-amino-6-methoxybenzothiazole is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 7-8 ppm). The methoxy protons will be a sharp singlet at around 3.8 ppm, and the amino protons will present as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the benzothiazole ring and the methoxy group. The carbon of the methoxy group typically appears around 55-60 ppm[5].
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions for 2-amino-6-methoxybenzothiazole include:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C=N stretching: A sharp peak around 1600-1650 cm⁻¹.
-
C-O stretching (methoxy): A strong absorption around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-amino-6-methoxybenzothiazole, the molecular ion peak (M⁺) would be observed at m/z = 180.23.
Experimental Protocol: General Procedure for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2-amino-6-methoxybenzothiazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Applications in Drug Development and Research
The this compound scaffold, particularly the 2-amino derivative, is of significant interest to the pharmaceutical industry. Its derivatives have been investigated for a wide range of biological activities, including:
The ability to easily modify the 2-amino group allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.
Conclusion
This compound and its derivatives, especially 2-amino-6-methoxybenzothiazole, are compounds of significant academic and industrial importance. This guide has provided a detailed overview of their physical and chemical properties, synthesis, and characterization. The presented protocols and data serve as a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and materials science, enabling them to leverage the unique properties of this versatile chemical scaffold in their research and development endeavors.
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- Yoshiaki Toya et al. (1992). A Convenient Synthetic Method of 2-Cyano-6-methoxybenzothiazole,-A Key Intermediate for the Synthesis of Firefly Luciferin. Bulletin of the Chemical Society of Japan, 65(2), 392-395.
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An In-depth Technical Guide to 6-Methoxybenzothiazole Derivatives: Synthesis, Therapeutic Mechanisms, and Future Outlook
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] The introduction of a methoxy group at the 6-position of this bicyclic system significantly modulates its electronic and lipophilic properties, often enhancing its interaction with biological targets. This guide provides a comprehensive technical overview of 6-methoxybenzothiazole derivatives, synthesizing current knowledge on their therapeutic potential. We will delve into their rational design, synthesis, and mechanisms of action across key therapeutic areas including oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further investigation into this promising class of compounds.
The Benzothiazole Scaffold: A Privileged Core in Drug Discovery
The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, is a versatile heterocyclic system that has been extensively explored in pharmaceutical research.[2] Its rigid structure and the presence of heteroatoms (nitrogen and sulfur) provide unique opportunities for molecular interactions with various enzymes and receptors. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3]
The substituent at the 6-position of the benzothiazole ring plays a critical role in determining the molecule's biological activity.[4] A methoxy (-OCH3) group at this position is of particular interest. As an electron-donating group, it can influence the electron density of the entire ring system, affecting p-p stacking interactions and hydrogen bond accepting capabilities. Furthermore, it moderately increases lipophilicity, which can enhance cell membrane permeability and bioavailability.[4]
Synthesis of the this compound Core and Derivatives
The foundational starting material for many therapeutically active derivatives is 2-amino-6-methoxybenzothiazole. Its synthesis is well-established and typically proceeds via the Hugershoff reaction, involving the oxidative cyclization of a thiourea precursor.
General Synthesis Workflow
The primary synthetic route involves the reaction of p-anisidine (4-methoxyaniline) with a thiocyanate salt, followed by cyclization.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzothiazole
This protocol is a representative synthesis adapted from established literature.[5][6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 ml).
-
Addition of Aniline: Add a solution of p-anisidine (0.085 mol) in glacial acetic acid (40 ml) to the flask.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath with constant stirring.
-
Bromination: Prepare a solution of bromine (6.5 ml) in glacial acetic acid (30 ml). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture for approximately 10-12 hours at room temperature.
-
Isolation: Filter the resulting precipitate and wash thoroughly with water to remove any unreacted starting materials and inorganic salts.
-
Neutralization: Combine the filtrate and washings and neutralize with a concentrated ammonium hydroxide solution.
-
Purification: Collect the precipitate that forms upon neutralization by filtration, dry it, and recrystallize from a suitable solvent such as ethanol to yield pure 2-amino-6-methoxybenzothiazole.[6] The melting point should be approximately 165°C.
Therapeutic Applications of this compound Derivatives
The this compound scaffold has been successfully leveraged to develop compounds with significant activity in several key therapeutic areas.
Anticancer Activity
Derivatives of this compound have emerged as potent anticancer agents, acting through various mechanisms. A key strategy involves the substitution at the 2-amino position to create compounds that interfere with critical cellular processes in cancer cells.
Mechanism of Action: A prominent mechanism is the inhibition of tubulin polymerization. Certain 2-amino-6-methoxybenzothiazole derivatives, bearing moieties like pyridinylmethyl groups, act as antimitotic agents by binding to the colchicine site of tubulin, disrupting microtubule dynamics, and inducing cell cycle arrest and apoptosis.[7] Other derivatives have shown potent cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), suggesting they may act as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) or through other pathways.[8][9][10] The presence of the methoxy group is often cited as a contributor to this potent activity, likely due to its electronic and steric properties enhancing target binding.[10]
Caption: Simplified pathway of antimitotic action by this compound derivatives.
Quantitative Bioactivity Data: The anticancer efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Substituted Phenylamino Methoxybenzothiazole | HeLa | 0.5 ± 0.02 | [11] |
| Substituted Thiadiazole Methoxybenzothiazole | General | Potent Activity | [10][11] |
| Benzimidazole Acetamide Methoxybenzothiazole | A549 | 10.67 ± 2.02 | [10] |
| N-(pyridin-3-ylmethyl) Methoxybenzothiazole | - | (Antimitotic) | [7] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel antibiotics.[12] this compound derivatives have shown promise as effective agents against a range of bacterial and fungal pathogens.[2]
Mechanism of Action: The precise mechanisms are varied, but several studies suggest that these compounds can inhibit essential bacterial enzymes. Targets include DNA gyrase, which is crucial for bacterial DNA replication, and other enzymes involved in cell wall synthesis or metabolic pathways like dihydroorotase.[12][13] The structure-activity relationship (SAR) studies indicate that substitutions on the benzothiazole core, such as chloro or nitro groups in addition to the 6-methoxy group, can significantly enhance antibacterial activity.[12]
Bioactivity Data: Derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[14] Some compounds have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.[12] For instance, certain conjugates of this compound showed potent activity against S. aureus and E. coli with MIC values as low as 6.25 µg/ml.[12]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's are multifactorial, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy.[15][16] this compound derivatives are being explored for this purpose due to their ability to interact with several relevant biological targets in the central nervous system.[15]
Mechanism of Action: Key targets for these derivatives in the context of AD include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[17][18]
-
Cholinesterase Inhibition: By inhibiting AChE and BuChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is a primary symptomatic treatment approach for AD.[17]
-
MAO-B Inhibition: Elevated MAO-B levels are found in the brains of AD patients and contribute to oxidative stress and the formation of neurotoxic species.[17][19] Inhibition of MAO-B can therefore provide a neuroprotective effect.
-
Aβ Aggregation Inhibition: Some derivatives have also shown the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[17]
One derivative, 2-amino-6-trifluoromethoxybenzothiazole (Riluzole), is already used to treat amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects, highlighting the therapeutic potential of this scaffold.[15]
Quantitative Bioactivity Data:
| Compound Derivative | Target Enzyme | IC50 / Ki | Reference |
| Benzothiazole 4f | AChE | 23.4 ± 1.1 nM (IC50) | [17] |
| Benzothiazole 4f | MAO-B | 40.3 ± 1.7 nM (IC50) | [17] |
| Benzothiazole 3s | H3R | 0.036 µM (Ki) | [15][16] |
| Benzothiazole 3s | AChE | 6.7 µM (IC50) | [15][16] |
| Benzothiazole 3s | BuChE | 2.35 µM (IC50) | [15][16] |
| Benzothiazole 3s | MAO-B | 1.6 µM (IC50) | [15][16] |
Key Experimental Protocols
To ensure the reproducibility and validation of findings, detailed methodologies are essential.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: In Vitro Antibacterial Activity (Agar Cup Plate Method)
This is a standard method for screening antimicrobial activity.[20]
-
Medium Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) and uniformly spread it over the surface of the agar plates.
-
Well Creation: Use a sterile borer to create uniform cups or wells (e.g., 6 mm diameter) in the agar.
-
Compound Application: Add a defined concentration (e.g., 100 µg/ml) of the test compound solution into the wells.[20] Also include a negative control (solvent) and a positive control (standard antibiotic like Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.
Conclusion and Future Directions
The this compound scaffold is a highly validated and promising platform for the development of new therapeutic agents. The electron-donating methoxy group at the 6-position consistently contributes to potent biological activity across diverse targets, from tubulin in cancer cells to critical enzymes in bacteria and the central nervous system. The straightforward and efficient synthesis of the core structure allows for extensive derivatization, enabling fine-tuning of activity, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Multi-Target Ligands: Expanding the development of MTDLs for complex diseases like Alzheimer's, leveraging the scaffold's ability to interact with multiple relevant targets.[15]
-
Mechanism Elucidation: While many derivatives show potent activity, the exact molecular mechanisms are not always fully understood. Deeper investigation into target engagement and downstream signaling effects is crucial.[3]
-
Pharmacokinetic Optimization: Systematic modification of the core, guided by structure-activity relationships, to improve properties like solubility, metabolic stability, and oral bioavailability is necessary to advance these compounds toward clinical trials.[7]
The versatility and proven efficacy of this compound derivatives ensure that they will remain an area of intense and fruitful investigation in medicinal chemistry for the foreseeable future.
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Unlocking the Anticancer Potential of 6-Methoxybenzothiazole: A Technical Guide for Researchers
For distribution among researchers, scientists, and drug development professionals.
Abstract
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective anticancer activities. Among these, 6-methoxybenzothiazole has garnered significant interest due to its promising cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth exploration of the anticancer properties of this compound, offering a comprehensive resource for researchers in oncology drug discovery. We will delve into its synthesis, mechanisms of action, and the critical experimental protocols required for its investigation, supported by established methodologies and key data from the scientific literature.
Introduction: The Significance of the Benzothiazole Moiety in Oncology
Benzothiazoles are bicyclic heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor properties.[1][2] Their structural versatility allows for modifications that can fine-tune their pharmacological profile, making them attractive candidates for the development of novel therapeutic agents.[3] The introduction of a methoxy group at the 6-position of the benzothiazole ring has been shown to be a key pharmacophore, contributing to the cytotoxic and pro-apoptotic effects observed in various cancer models.[4][5] This guide will focus specifically on the synthesis, biological evaluation, and mechanistic understanding of this compound and its derivatives as potential anticancer agents.
Synthesis and Characterization of this compound Derivatives
The synthesis of the this compound core and its derivatives is a critical first step in its preclinical evaluation. Several synthetic routes have been established, with the choice of method often depending on the desired substitutions and overall yield.
General Synthesis of 2-Amino-6-methoxybenzothiazole
A common and efficient method for the synthesis of the 2-amino-6-methoxybenzothiazole precursor involves the reaction of p-anisidine with potassium thiocyanate in the presence of bromine and acetic acid.[6]
A generalized synthetic scheme is as follows:
-
Dissolve p-anisidine and potassium thiocyanate in glacial acetic acid.
-
Add bromine dropwise to the stirred solution. The reaction is typically exothermic and requires careful temperature control.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete cyclization.
-
The product, 2-amino-6-methoxybenzothiazole, can be precipitated by pouring the reaction mixture into water.
-
Purification is typically achieved through recrystallization from a suitable solvent such as ethanol.[6]
A variation of this method involves the use of ammonium bromide in sulfuric acid to facilitate the cyclization of 4-methoxyphenylthiourea, yielding 2-amino-6-methoxybenzothiazole with high purity.[4]
Synthesis of Functionalized this compound Derivatives
The 2-amino group of 2-amino-6-methoxybenzothiazole serves as a versatile handle for further functionalization to generate a library of derivatives with potentially enhanced anticancer activity. For instance, condensation with various aldehydes and subsequent reduction can yield N-substituted derivatives.[7]
Workflow for the Synthesis of N-substituted this compound Derivatives:
Caption: General workflow for synthesizing N-substituted this compound derivatives.
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis via the Mitochondrial Pathway
A significant body of evidence indicates that this compound derivatives trigger programmed cell death, or apoptosis, in cancer cells. The intrinsic mitochondrial pathway is a key mechanism.
One derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been shown to induce apoptosis in human leukemia cells (HL60 and U937) by:
-
Increasing Reactive Oxygen Species (ROS): Elevated ROS levels create oxidative stress, a common trigger for apoptosis.[1]
-
Decreasing Mitochondrial Membrane Potential (ΔΨm): This indicates mitochondrial dysfunction, a critical step in the intrinsic apoptotic cascade.[1]
-
Release of Cytochrome c: The release of cytochrome c from the mitochondria into the cytosol is a point of no return for apoptosis.[1]
-
Activation of Caspases: This leads to the activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase), which then cleave essential cellular proteins, leading to cell death.[1]
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) cleavage by caspase-3 is a hallmark of apoptosis.[1]
Caption: The mitochondrial-mediated apoptotic pathway induced by this compound derivatives.
Cell Cycle Arrest at the G2/M Phase
In addition to inducing apoptosis, certain this compound derivatives have been found to disrupt the cell cycle, a crucial process for cancer cell proliferation. Studies have shown that potent derivatives can arrest the cell cycle at the G2/M phase.[7] This prevents the cells from entering mitosis and ultimately leads to cell death. This G2/M arrest is often associated with the disruption of the microtubule network within the cancer cells.[7]
In Vitro Evaluation of Anticancer Activity
A series of well-established in vitro assays are essential for characterizing the anticancer properties of this compound derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2]
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/Propidium Iodide Staining
To specifically quantify the induction of apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[3][7]
Detailed Protocol for Annexin V/PI Staining:
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
To investigate the effect on the cell cycle, PI staining of cellular DNA followed by flow cytometry is employed.[8]
Detailed Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat cancer cells with the this compound derivative.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported IC50 values for various this compound derivatives against a selection of human cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted phenylamino based methoxybenzothiazole | HeLa | 0.5 ± 0.02 | [5] |
| Substituted thiadiazole methoxybenzothiazole | Multiple | - | [4] |
| Hydrazine based benzothiazole | HeLa | 2.41 | [6] |
| Hydrazine based benzothiazole | COS-7 | 4.31 | [6] |
| Sulphonamide based acetamide benzothiazole | MCF-7 | 34.5 | [6] |
| Sulphonamide based acetamide benzothiazole | HeLa | 44.15 | [6] |
| Sulphonamide based acetamide benzothiazole | MG63 | 36.1 | [6] |
Note: This table is a representative sample and not exhaustive.
In Vivo Anticancer Efficacy
The translation of in vitro activity to in vivo efficacy is a critical step in drug development. Animal models, particularly xenograft models in immunocompromised mice, are commonly used to evaluate the antitumor potential of novel compounds.[9][10]
In a study involving 2- and 6-substituted benzothiazole derivatives, the antitumor action was assessed in mice bearing S-180 cells in the peritoneal cavity.[9] The results indicated that 6-substituted derivatives generally exhibited higher potency in this in vivo model.[9]
General Workflow for In Vivo Xenograft Studies:
Caption: A typical workflow for assessing in vivo anticancer efficacy using a xenograft model.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells, coupled with favorable in vitro and in vivo activities, warrants further investigation. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as on elucidating the precise molecular targets and signaling pathways involved in their anticancer effects. Comprehensive preclinical development, including detailed pharmacokinetic and toxicological studies, will be essential to advance these promising compounds toward clinical evaluation.
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6-Methoxybenzothiazole as a scaffold in medicinal chemistry
An In-Depth Technical Guide to 6-Methoxybenzothiazole as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, underpinning a multitude of pharmacologically active compounds.[1][2][3] The introduction of a methoxy group at the 6-position modulates the electronic and lipophilic properties of the scaffold, often enhancing biological activity and providing a handle for further chemical modification. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical reactivity, and its role as a privileged scaffold in the design and discovery of novel therapeutic agents. We will delve into its applications in oncology, neurodegenerative diseases, and inflammatory disorders, supported by structure-activity relationship (SAR) insights and detailed experimental protocols.
The this compound Core: A Privileged Scaffold
The benzothiazole moiety is present in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5][6][7][8] The 6-methoxy substitution is of particular interest for several reasons:
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the reactivity of the benzothiazole ring system and its interactions with biological targets.[9]
-
Metabolic Stability: The methoxy group can influence the metabolic profile of a drug candidate, potentially blocking a site of metabolism or altering its pharmacokinetic properties.
-
Lipophilicity: The addition of a methoxy group increases the lipophilicity of the molecule, which can impact its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[4]
-
Synthetic Handle: The methoxy group can be a precursor for other functional groups, such as a hydroxyl group, allowing for further derivatization and the exploration of structure-activity relationships.
One of the most valuable building blocks in this class is 2-amino-6-methoxybenzothiazole, a versatile intermediate for the synthesis of a diverse library of bioactive compounds.[10][11][12][13]
Synthesis of the 2-Amino-6-Methoxybenzothiazole Core
The most common and efficient method for the synthesis of 2-amino-6-methoxybenzothiazole involves the reaction of p-anisidine with a thiocyanate salt in the presence of a halogen, typically bromine.[14]
Synthetic Workflow Diagram
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Exploring the neuroprotective effects of 6-Methoxybenzothiazole
An In-depth Technical Guide to the Neuroprotective Effects of the 6-Substituted Benzothiazole Scaffold
Authored by a Senior Application Scientist
Preamble: The Imperative for Novel Neuroprotective Strategies
Neurodegenerative diseases (NDDs), including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health crisis characterized by the progressive loss of neuronal structure and function.[1][2] The pathological landscape of these disorders is complex and multifactorial, driven by common deleterious mechanisms such as overwhelming oxidative stress, the aggregation of misfolded proteins like α-synuclein and tau, chronic neuroinflammation, and aberrant apoptotic signaling.[3][4] This complexity has rendered the traditional "one-target, one-molecule" drug development paradigm largely insufficient.[2][5] Consequently, the field is gravitating towards privileged chemical scaffolds—molecular frameworks that can be readily modified to interact with multiple biological targets simultaneously. The benzothiazole ring system stands out as one such privileged scaffold, forming the core of numerous compounds with a wide array of biological activities, including demonstrated neuroprotective potential.[2][6][7]
This guide provides a comprehensive technical exploration of the neuroprotective effects of the 6-substituted benzothiazole scaffold, with a particular focus on 6-methoxy and 6-hydroxy derivatives. We will dissect the core mechanisms of action, detail the experimental methodologies used for their validation, and present the strategic rationale for their development as next-generation, multi-target neurotherapeutics.
Core Neuroprotective Mechanisms of 6-Substituted Benzothiazole Derivatives
The therapeutic potential of this scaffold is rooted in its ability to concurrently modulate several key pathways implicated in neurodegeneration.
Mechanism I: Potent Inhibition of Monoamine Oxidase B (MAO-B) and Mitigation of Oxidative Stress
A primary driver of neuronal damage, particularly in Parkinson's disease, is oxidative stress.[4][8] The brain's high oxygen consumption and lipid-rich environment make it exceptionally vulnerable to damage from reactive oxygen species (ROS).[9][10][11] The enzyme Monoamine Oxidase B (MAO-B), located in the outer mitochondrial membrane of astrocytes and neurons, is a critical source of ROS in the brain.[4][12] In PD, elevated MAO-B activity metabolizes dopamine, producing hydrogen peroxide (H₂O₂) as a byproduct.[12] Through the Fenton reaction, H₂O₂ can be converted into highly reactive hydroxyl radicals, which inflict widespread damage on lipids, proteins, and nucleic acids, ultimately triggering cell death pathways.[4][10][13]
Derivatives of 6-hydroxybenzothiazole have been engineered as exceptionally potent and selective inhibitors of MAO-B.[14][15][16] By blocking the active site of MAO-B, these compounds prevent the oxidative deamination of dopamine, thereby reducing the production of neurotoxic H₂O₂ and mitigating downstream oxidative stress.[1][12] This mechanism not only preserves dopaminergic neurons by reducing the toxic load but also helps maintain essential dopamine levels.
The efficacy of these compounds as MAO-B inhibitors has been quantified through extensive in vitro testing. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for select 6-hydroxybenzothiazol-2-carboxamide derivatives, demonstrating their high potency.
| Compound ID | Amide Substituent | MAO-B IC₅₀ (nM) | Source |
| 40 | Cyclohexylamide | 11 | [12][14] |
| 30 | Phenethylamide | 41 | [12][14] |
| b20 | Urea Derivative | - | [17] |
| b1 | Urea Derivative | - | [17] |
Note: Specific IC₅₀ values for b1 and b20 against MAO-B are not detailed in the provided abstract, but their neuroprotective activity is linked to Dyrk1A and α-synuclein inhibition.
Mechanism II: Attenuation of Pathological Protein Aggregation
The misfolding and aggregation of specific proteins are central to the pathology of many NDDs. In Parkinson's disease, α-synuclein aggregates to form Lewy bodies, while in Alzheimer's disease, hyperphosphorylated tau protein forms neurofibrillary tangles.[14][17] These aggregates are directly neurotoxic and disrupt cellular function.
Several 6-hydroxybenzothiazole derivatives have demonstrated the ability to inhibit the aggregation of both α-synuclein and tau.[12][14][16][17] This dual-action capability is a significant advantage, positioning these compounds as potential therapeutics for a broader range of neurodegenerative conditions, often referred to as proteinopathies. The precise mechanism of inhibition is still under investigation but is thought to involve direct binding to the protein monomers or oligomers, stabilizing them in a non-aggregating conformation and preventing their assembly into toxic fibrils.
Mechanism III: Inhibition of Apoptotic Pathways
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development, but its dysregulation in NDDs leads to excessive neuronal loss.[18][19] Oxidative stress, mitochondrial dysfunction, and protein aggregation are potent triggers of the intrinsic apoptotic pathway.[20][21] This pathway is initiated by the release of cytochrome c from the mitochondria, which activates a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), culminating in cellular dismantling.[18][20]
While direct inhibition of caspases by benzothiazoles is not the primary reported mechanism, their action on upstream triggers is profoundly anti-apoptotic. By quenching ROS production via MAO-B inhibition, these compounds protect mitochondrial integrity and prevent the release of cytochrome c.[20][21] Studies on related benzothiazole derivatives have confirmed their ability to modulate the ROS-mitochondrial mediated death signaling pathway.[20] Therefore, the anti-apoptotic effect of 6-substituted benzothiazoles is a critical consequence of their antioxidant and anti-aggregation activities.
Experimental Validation: Protocols and Methodologies
The neuroprotective properties of 6-substituted benzothiazoles are validated through a tiered system of in vitro assays. These protocols are designed to be self-validating by including appropriate positive and negative controls.
In Vitro Neuroprotection Assay: 6-OHDA-Induced Toxicity Model
This assay is a cornerstone for evaluating a compound's ability to protect neurons from oxidative stress-induced death, mimicking conditions in Parkinson's disease.[22]
-
Objective: To determine if pre-treatment with a test compound can prevent cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Cell Line: Human neuroblastoma SH-SY5Y cells. Rationale: These cells are of human neuronal origin and are widely used in PD research because they are susceptible to toxins that target dopaminergic neurons.[17][22]
-
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the benzothiazole test compound (e.g., 0.1 µM to 10 µM) for 2-3 hours. Rationale: This step assesses the compound's prophylactic potential.
-
Toxin Exposure: Introduce the neurotoxin 6-OHDA to a final concentration of 100 µM to all wells except the vehicle control group. Incubate for 24 hours. Rationale: 6-OHDA is selectively taken up by dopaminergic neurons and generates intracellular ROS, inducing apoptosis.[10][21]
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): Add MTT reagent to each well. Viable cells with active mitochondrial reductases convert MTT to a purple formazan product, which is quantified spectrophotometrically. A higher signal indicates greater cell survival.
-
Cytotoxicity (LDH Assay): Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. A lower signal indicates less membrane damage and greater neuroprotection.[22]
-
ROS Measurement: Use a fluorescent probe like DCFH-DA, which becomes fluorescent upon oxidation by intracellular ROS. A lower fluorescent signal in treated cells indicates reduced oxidative stress.
-
-
-
Controls:
-
Vehicle Control: Cells treated with vehicle (e.g., DMSO) only (represents 100% viability).
-
Toxin Control: Cells treated with 6-OHDA only (represents maximal cell death).
-
Positive Control: Cells treated with a known neuroprotective agent (e.g., Resveratrol) before 6-OHDA exposure.[22]
-
In Vitro MAO-B Inhibition Assay
-
Objective: To quantify the potency and selectivity of a compound as an MAO-B inhibitor.
-
Methodology: Fluorometric assays are commonly employed. A substrate for MAO-B (e.g., kynuramine) is used which, upon oxidation by the enzyme, produces a fluorescent product.
-
Protocol:
-
Recombinant human MAO-B enzyme is incubated with a range of concentrations of the test compound.
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction is stopped after a defined period, and the fluorescence of the product is measured.
-
The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. A lower IC₅₀ indicates a more potent inhibitor.
-
The Multi-Target Directed Ligand (MTDL) Strategy
Given the multifaceted nature of NDDs, the MTDL strategy has emerged as a superior therapeutic approach.[2][14] This strategy involves designing a single chemical entity capable of modulating multiple pathological targets. The 6-substituted benzothiazole scaffold is an ideal platform for MTDL design. Researchers have successfully synthesized derivatives that not only inhibit MAO-B and protein aggregation but also show inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease.[2][5]
Conclusion and Future Perspectives
The 6-substituted benzothiazole scaffold has unequivocally demonstrated its value as a promising framework for the development of potent neuroprotective agents. Its derivatives act through a synergistic combination of mechanisms, including the powerful inhibition of MAO-B to reduce oxidative stress, the direct interference with pathological protein aggregation, and the consequent prevention of apoptotic cell death.
The path forward requires a focused effort on several key areas:
-
In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models of Parkinson's and Alzheimer's disease to validate their therapeutic effects on cognitive and motor functions.
-
Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration: A critical challenge for any CNS drug is its ability to cross the BBB. Future chemical modifications must optimize the physicochemical properties (e.g., lipophilicity, polar surface area) of these compounds to ensure adequate brain exposure.[1]
-
Safety and Toxicology: Rigorous safety pharmacology and toxicology studies are necessary to ensure that these compounds do not have off-target effects or long-term toxicity.
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An In-Depth Technical Guide to the Synthesis and Biological Evaluation of 6-Methoxybenzothiazole Derivatives
Foreword: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents what medicinal chemists refer to as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that can bind to a multitude of biological targets, thereby exhibiting a wide array of pharmacological activities.[1] Within this versatile family, derivatives featuring a methoxy group at the 6-position have garnered significant attention for their potent and diverse biological effects, ranging from anticancer and antimicrobial to anti-inflammatory properties.[2][3] The electronic and steric nature of the 6-methoxy substituent critically influences the molecule's pharmacokinetic and pharmacodynamic profile, making it a key area of investigation in the pursuit of novel therapeutics.[2]
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of 6-methoxybenzothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the experimental choices. We will delve into the intricacies of synthetic pathways, explore the methodologies for assessing biological activity, and dissect the structure-activity relationships that govern the efficacy of these promising compounds.
Part 1: Synthesis of this compound Derivatives
The synthetic versatility of the benzothiazole scaffold allows for the creation of a vast library of derivatives. The foundational step is often the construction of the core 2-amino-6-methoxybenzothiazole, which serves as a versatile intermediate for further functionalization.
Core Synthesis: The Hugershoff Reaction
A robust and widely adopted method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea. For this compound derivatives, the synthesis typically commences with p-anisidine.
The reaction proceeds by first converting p-anisidine to its corresponding thiourea derivative, N-(4-methoxyphenyl)thiourea, through reaction with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in an acidic medium like glacial acetic acid.[4] This intermediate is then subjected to oxidative cyclization using a halogen, most commonly bromine, which facilitates the ring closure to form the 2-amino-6-methoxybenzothiazole core.[4][5]
Caption: General workflow for the synthesis of the 2-amino-6-methoxybenzothiazole core.
Detailed Synthetic Protocol: 2-Amino-6-methoxybenzothiazole
This protocol is a synthesized example based on established literature procedures.[5][6]
Materials:
-
p-Anisidine (0.2 mole)
-
Potassium thiocyanate (0.8 mole)
-
Glacial acetic acid (360 mL)
-
Bromine (0.2 mole)
-
Concentrated hydrochloric acid
-
95% Ethanol
-
Sodium carbonate solution
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-anisidine and potassium thiocyanate in glacial acetic acid.
-
With continuous stirring, add bromine dropwise to the solution. Maintain the temperature to ensure a controlled reaction.
-
After the addition is complete, continue stirring the mixture for several hours (e.g., 10 hours) at room temperature to ensure the completion of the reaction.[5]
-
Filter the resulting mixture and wash the residue with water.
-
Neutralize the combined filtrate and washings with an ammonium hydroxide or sodium carbonate solution to precipitate the crude product.[5]
-
Collect the precipitate by filtration and dry. The yield of the crude product is typically high, around 87%.[5]
-
Purification: For purification, the crude product can be recrystallized from a suitable solvent like benzene or a mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol. The hydrochloride salt is dissolved in water, and the free base is reprecipitated with sodium carbonate solution, yielding pure 2-amino-6-methoxybenzothiazole.[5]
Derivatization Strategies
The 2-amino group of the benzothiazole core is a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of biological activity. Common derivatization strategies include the formation of Schiff bases, amides, and hydrazones.[7]
Example: Synthesis of Schiff Base Derivatives A common approach involves the condensation of 2-amino-6-methoxybenzothiazole with various substituted aldehydes.
Protocol: General Procedure for Schiff Base Synthesis
-
Dissolve 2-amino-6-methoxybenzothiazole (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure Schiff base derivative.
Part 2: Biological Evaluation of this compound Derivatives
The diverse biological activities of this compound derivatives necessitate a range of assays to elucidate their therapeutic potential. The most prominent activities reported are anticancer and antimicrobial.[8][9]
Anticancer Activity
Substituted benzothiazoles have shown significant potential as anticancer agents, often acting through the modulation of critical signaling pathways involved in cancer cell proliferation and survival, such as the AKT and ERK pathways.[8] Numerous studies have demonstrated that this compound derivatives can induce apoptosis (programmed cell death) in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancer cells.[1][2]
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.[9] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Caption: Step-by-step workflow of the MTT assay for assessing anticancer activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells with the compounds for a specified period, typically 24 or 48 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the insoluble purple formazan crystals.[10]
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells. The results are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
This compound derivatives have also demonstrated notable activity against a range of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[7][11]
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.[7]
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in the broth medium.[7]
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Table 1: Illustrative Biological Activity Data of this compound Derivatives
| Compound ID | R-Group at C2 | Cancer Cell Line | IC₅₀ (µM) | Bacterial Strain | MIC (µg/mL) |
| I | -NH₂ | HeLa | > 50 | S. aureus | > 128 |
| II | -NH-CH=C₆H₄-NO₂ | HeLa | 12.5 | S. aureus | 32 |
| III | -NH-CH=C₆H₄-Cl | HeLa | 25.8 | S. aureus | 64 |
| IV | Substituted Phenylamino | HeLa | 0.5[2] | E. coli | Not Reported |
| V | Substituted Thiadiazole | Not Specified | Potent[2] | E. coli | Not Reported |
Note: This table is illustrative and compiles data from various sources to demonstrate structure-activity trends. Direct comparison requires data from the same study.
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[3][12] Literature on benzothiazole derivatives reveals that substitutions at the C-2 and C-6 positions are particularly crucial for modulating their pharmacological effects.[12]
-
The Role of the 6-Methoxy Group: The presence of the electron-donating methoxy group at the 6-position has been linked to enhanced anticancer potential.[2] This substituent can influence the electronic properties of the entire ring system, potentially affecting how the molecule interacts with its biological targets.
-
Impact of C-2 Substituents: As illustrated in the table above, modifying the substituent at the 2-position dramatically impacts biological activity. The unsubstituted 2-amino core (Compound I) often shows weak activity. However, the introduction of larger, more complex moieties, such as substituted phenylamino groups (Compound IV) or heterocyclic rings like thiadiazole (Compound V), can lead to a significant increase in potency.[2]
-
Lipophilicity and Permeability: The overall lipophilicity of the molecule, which is influenced by its substituents, plays a critical role in its ability to cross cell membranes and reach its intracellular targets. For instance, increasing the length of the alkoxy chain from methoxy to propoxy increases lipophilicity, which could theoretically enhance binding to hydrophobic pockets within target enzymes or receptors.[8]
Caption: Key structural elements influencing the biological activity of derivatives.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthesis is well-established, and the core structure is amenable to a wide range of modifications, allowing for extensive exploration of the chemical space to optimize therapeutic properties. The anticancer and antimicrobial activities are particularly noteworthy, with several derivatives exhibiting high potency in preclinical studies.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the activity of novel derivatives, thereby streamlining the drug discovery process.
-
In Vivo Evaluation: Moving the most promising compounds from in vitro assays to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles in a whole-organism context.
The continued investigation into the synthesis and biological evaluation of this compound derivatives holds significant promise for the development of new and effective treatments for cancer and infectious diseases.
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Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. Available from: [Link]
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Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. Available from: [Link]
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steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. Available from: [Link]
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Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed. Available from: [Link]
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6-Methoxybenzothiazole CAS 1747-60-0 properties and spectra
An In-depth Technical Guide to 2-Amino-6-methoxybenzothiazole (CAS 1747-60-0): Properties, Spectra, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-6-methoxybenzothiazole, a pivotal heterocyclic compound identified by CAS number 1747-60-0. While the topic specifies "6-Methoxybenzothiazole," the provided CAS number correctly corresponds to its 2-amino derivative, which is the focus of this document. This distinction is critical, as the amino group at the 2-position imparts unique chemical reactivity and biological significance, making it a versatile building block in medicinal chemistry and materials science. This document will delve into its core properties, spectral characteristics, synthesis protocols, and key applications, offering field-proven insights for its practical use in a research and development setting.
Core Physicochemical Properties
2-Amino-6-methoxybenzothiazole is an organic compound featuring a benzene ring fused to a thiazole ring, with an amino group at position 2 and a methoxy group at position 6.[1] This structure contributes to its chemical reactivity and utility as a synthetic intermediate.[1] It typically presents as a solid powder, with coloration ranging from off-white to tan or pale brown.[2][3][4]
The compound's stability is generally good under standard conditions, though it may be sensitive to light and is incompatible with strong oxidizing agents.[2][5][6] Its solubility is limited in water but is higher in polar organic solvents like methanol.[1][5][7]
Caption: Chemical Structure of 2-Amino-6-methoxybenzothiazole.
Table 1: Physicochemical Data Summary
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1747-60-0 | [3][8][9][][11] |
| Molecular Formula | C₈H₈N₂OS | [1][3][8][][11] |
| Molecular Weight | 180.23 g/mol | [7][8][][11] |
| Appearance | Off-white to tan/pale brown solid powder | [2][3][4][] |
| Melting Point | 165-167 °C | [2][8][9][][12][13] |
| Boiling Point | ~240 °C (may decompose) | [2][4][7][12][13] |
| Density | ~1.24 - 1.36 g/cm³ (estimate) | [][12][13] |
| Water Solubility | < 1 mg/mL | [4][5][7][] |
| Synonyms | 6-methoxy-1,3-benzothiazol-2-amine, 6-Methoxy-2-aminobenzothiazole |[2][4][8][][11] |
Spectral Analysis and Characterization
Spectroscopic analysis is fundamental for verifying the identity and purity of 2-Amino-6-methoxybenzothiazole. The combination of NMR, IR, and Mass Spectrometry provides a detailed fingerprint of the molecule's structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The spectrum for this compound will exhibit distinct signals corresponding to the different types of protons: the aromatic protons on the benzene ring, the singlet from the methoxy (-OCH₃) group, and the broad signal from the amine (-NH₂) protons.[14]
-
Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine, C-O stretching for the methoxy ether group, C=N stretching from the thiazole ring, and various bands corresponding to the aromatic system.[4][15]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 180.23 g/mol . A peak at m/z 266 (M+H) has also been reported in derivative studies.[16]
Table 2: Key Spectral Data
| Technique | Feature | Expected Observation | Source(s) |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | Multiplets in the aromatic region (~6.7-7.5 ppm) | [14][17] |
| Methoxy Protons (-OCH₃) | Singlet (~3.8 ppm) | [18] | |
| Amine Protons (-NH₂) | Broad singlet | [14][18] | |
| IR (KBr) | N-H Stretch (Amine) | ~3100-3500 cm⁻¹ | [4][15] |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | [18] | |
| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ | [18] | |
| C=N Stretch (Thiazole) | ~1640 cm⁻¹ | [18] | |
| C-O Stretch (Ether) | ~1030-1250 cm⁻¹ | [18] |
| Mass Spec. | Molecular Ion (M+) | m/z ≈ 180 |[8][] |
Synthesis and Chemical Reactivity
The synthesis of 2-Amino-6-methoxybenzothiazole is well-established, with common methods providing good yields. Its structure, containing a nucleophilic amino group and an activated aromatic ring, makes it a valuable precursor for a wide range of more complex molecules.
Representative Synthetic Protocol
A widely cited method involves the cyclization of a substituted thiourea or the reaction of an aniline derivative with a thiocyanate salt in the presence of a halogen. The following protocol is based on the reaction of p-aminoanisole and potassium thiocyanate.[5]
Experimental Protocol:
-
Dissolution: Dissolve 0.1 mole of p-aminoanisole and 0.1 mole of potassium thiocyanate in 100 mL of glacial acetic acid.
-
Cooling: Cool the mixture in an ice bath with stirring for 10-20 minutes.
-
Halogenation: Slowly add a solution of 0.1 mole of bromine in glacial acetic acid dropwise. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: The resulting hydrobromide salt precipitate is collected by filtration, washed with glacial acetic acid, and dried.
-
Neutralization: Dissolve the dried salt in hot water and basify by adjusting the pH to ~11.0 with an ammonia solution.
-
Final Product: The precipitated product, 2-amino-6-methoxybenzothiazole, is filtered, washed thoroughly with water, and dried to yield the final product.[5]
Caption: Workflow for the synthesis of 2-Amino-6-methoxybenzothiazole.
Chemical Reactivity and Utility
The utility of 2-Amino-6-methoxybenzothiazole stems from its role as a versatile building block.[1][19]
-
Formation of Schiff Bases and Thiazolidinones: The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are important intermediates for synthesizing various heterocyclic compounds, including 4-thiazolidinones.[2][6]
-
Sandmeyer Reaction: It can undergo diazotization followed by a Sandmeyer reaction to replace the amino group. For instance, reaction with isoamyl nitrite and CuBr₂ yields 2-bromo-6-methoxybenzothiazole, a precursor for further functionalization.
-
Precursor to Bioluminescent Compounds: It is a key intermediate in the synthesis of 2-cyano-6-methoxybenzothiazole, which is a direct precursor to D-luciferin, the substrate for the firefly luciferase enzyme.[6]
Applications in Research and Drug Development
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[16] 2-Amino-6-methoxybenzothiazole serves as a crucial starting material in several areas of research.
-
Pharmaceutical Synthesis: It is a foundational molecule for developing a wide range of drug candidates.[20] Derivatives have shown potential as anti-inflammatory, antimicrobial, antitumor, and anticonvulsant agents.[16][18][21] Its structure is a key component in the design of molecules targeting various biological pathways, including those involved in neurodegenerative diseases.[20][22]
-
Dye Industry: The compound is an important intermediate in the manufacture of cationic dyes.[12][20]
-
Agrochemicals: It also finds application as a component in the formulation of certain agrochemicals.[20]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure safety and maintain the integrity of 2-Amino-6-methoxybenzothiazole.
Handling Protocol:
-
Use in a well-ventilated area and avoid generating dust.[23][24]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][24][25] A dust mask is recommended when handling the powder.[9]
-
Avoid contact with skin and eyes.[23]
-
Wash hands thoroughly after handling.[23]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][23]
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[2][5][12][23]
-
Protect from light, as the compound may be light-sensitive.[2][5]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[23][24]
-
Skin Contact: Wash off immediately with soap and plenty of water.[23][24]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[23][24]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[23][24]
Table 3: Safety Information Summary
| Category | Information | Source(s) |
|---|---|---|
| Hazard Codes | Xn (Harmful), Xi (Irritant) | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |
| Risk Statements | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [2][26] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [2] |
| Personal Protection | Safety glasses, gloves, lab coat, dust mask | [9][24][25] |
| Storage Class | 11 (Combustible Solids) |[9] |
Conclusion
2-Amino-6-methoxybenzothiazole (CAS 1747-60-0) is a high-value chemical intermediate with significant applications in pharmaceutical R&D, bioluminescence research, and the chemical industry. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity make it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the development of novel compounds and technologies.
References
A comprehensive list of sources compiled for verification and further reading.
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A Theoretical and Computational Investigation of the Molecular Structure of 6-Methoxybenzothiazole
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxybenzothiazole is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. A profound understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide delves into a comprehensive theoretical investigation of the molecular structure of this compound, employing established computational chemistry methodologies. We will explore the optimized molecular geometry, delve into the electronic landscape through frontier molecular orbital and molecular electrostatic potential analyses, and predict its spectroscopic signatures. This document serves as a foundational resource, providing both the theoretical underpinnings and practical insights necessary for researchers engaged in the development of benzothiazole-based compounds.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives represent a privileged class of heterocyclic compounds, owing to their wide-ranging biological activities and industrial applications.[1] These compounds are integral to the development of pharmaceuticals, with demonstrated efficacy as antitumor, anti-inflammatory, and antimicrobial agents.[2][3] The 6-methoxy-substituted benzothiazole, in particular, serves as a crucial building block in the synthesis of various bioactive molecules and functional materials.[4]
Theoretical and computational studies provide an invaluable lens through which we can understand and predict the behavior of these molecules at an atomic level.[5] By employing methods like Density Functional Theory (DFT), we can elucidate the intricate relationship between a molecule's structure and its chemical properties, thereby guiding experimental efforts and accelerating the discovery process.[6] This guide will systematically explore the molecular architecture of this compound from a computational perspective.
Computational Methodology: A Self-Validating Approach
To ensure the reliability and accuracy of our theoretical predictions, a robust computational protocol is essential. The methods outlined below are widely accepted in the scientific community for studies of organic molecules and have been shown to yield results that correlate well with experimental data.[2][3]
Geometry Optimization
The initial step in our theoretical analysis involves determining the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements until a minimum energy structure is found.
Experimental Protocol: Geometry Optimization
-
Software: All calculations are performed using the Gaussian 09 suite of programs.[6]
-
Method: Density Functional Theory (DFT) is employed, specifically utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3] This functional is known for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[7]
-
Basis Set: The 6-311G(d,p) basis set is used.[2] This basis set provides a flexible description of the electron distribution around each atom, including polarization functions (d,p) that account for the non-uniform distribution of electron density in chemical bonds.
-
Convergence Criteria: The geometry is considered optimized when the forces on each atom are negligible, and the energy change between successive optimization steps is minimal, indicating that a true energy minimum has been reached.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.[2]
Diagram: Computational Workflow for Molecular Structure Elucidation
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An In-depth Technical Guide to 6-Methoxybenzothiazole Derivatives in Alzheimer's Disease Research
Introduction: The Multifaceted Challenge of Alzheimer's Disease and the Rise of Theranostic Agents
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathophysiology. The key pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These pathological changes lead to synaptic dysfunction, neuronal loss, and cognitive decline. The intricate nature of AD has led to the exploration of multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple pathological pathways, offering a potentially more effective therapeutic strategy than single-target agents.[2]
The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[2] Within this class, 6-methoxybenzothiazole derivatives have garnered significant attention for their dual functionality as both potential therapeutic agents and diagnostic imaging probes for AD. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and application of these compounds in Alzheimer's research, tailored for researchers, scientists, and drug development professionals.
Part 1: this compound Derivatives as Multi-Target-Directed Ligands
The therapeutic potential of this compound derivatives in AD stems from their ability to interact with multiple key targets involved in the disease's progression.
Mechanism of Action: A Multi-pronged Approach
These derivatives are often designed to inhibit enzymes that play a crucial role in the cholinergic and monoaminergic systems, which are dysregulated in AD.
-
Cholinesterase Inhibition: A well-established therapeutic strategy for AD is to increase the levels of the neurotransmitter acetylcholine (ACh) by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several this compound derivatives have demonstrated potent inhibitory activity against these enzymes.[3]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B levels are elevated in the brains of AD patients and are associated with oxidative stress and the formation of neurotoxic species. Inhibition of MAO-B can therefore provide neuroprotective effects.[3]
The multi-target approach aims to achieve a synergistic therapeutic effect by concurrently addressing neurotransmitter depletion and neuronal damage.
Molecular Interactions: Insights from Docking Studies
Molecular docking studies have provided valuable insights into the binding modes of this compound derivatives with their target enzymes. For instance, docking studies with AChE have shown that these compounds can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[4][5] This dual binding can lead to more effective inhibition of ACh hydrolysis and may also interfere with the Aβ aggregation-promoting role of the PAS.[3]
Synthesis of a Multi-Target Benzothiazole Derivative: A Representative Protocol
The synthesis of this compound derivatives often involves a multi-step process. The following is a representative protocol for the synthesis of a 6-methoxy-2-phenylbenzothiazole derivative, a common scaffold for these compounds.[6][7]
Experimental Protocol: Synthesis of 6-methoxy-2-(4-nitrophenyl)benzo[d]thiazole
-
Step 1: Synthesis of 4-methoxy-2-aminothiophenol. This intermediate can be prepared from 4-methoxyaniline through a multi-step process involving thiocyanation followed by reduction.
-
Step 2: Condensation with 4-nitrobenzoyl chloride. In a round-bottom flask, dissolve 4-methoxy-2-aminothiophenol (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add 4-nitrobenzoyl chloride (1.1 equivalents) dropwise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 6-methoxy-2-(4-nitrophenyl)benzo[d]thiazole.
The nitro group can then be reduced to an amine, which can be further modified to introduce different functionalities for optimizing the compound's multi-target activity.
Part 2: this compound Derivatives as PET Imaging Agents
The ability of this compound derivatives to bind to Aβ plaques has led to their development as positron emission tomography (PET) tracers for the in vivo visualization of amyloid pathology in the brain.
Rationale for PET Imaging in AD
PET imaging with amyloid-binding tracers has revolutionized the diagnosis and study of AD.[8][9] It allows for the non-invasive detection and quantification of Aβ deposition, aiding in early diagnosis, patient stratification for clinical trials, and monitoring of therapeutic efficacy.[8]
Design and Properties of Benzothiazole-based PET Tracers
An ideal PET tracer for Aβ imaging should possess several key properties:
-
High binding affinity and selectivity for Aβ plaques.
-
Good blood-brain barrier (BBB) penetration.
-
Rapid brain uptake and washout from non-target tissues to ensure a high signal-to-noise ratio.
-
Appropriate pharmacokinetics for imaging within a practical timeframe.[1]
Many this compound derivatives have been shown to exhibit these favorable properties. The 6-methoxy group can enhance lipophilicity, which is crucial for BBB penetration.
Radiolabeling with Fluorine-18: A Step-by-Step Workflow
Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide for PET due to its relatively long half-life (109.8 minutes), which allows for centralized production and distribution.[10] The radiolabeling of a benzothiazole derivative typically involves nucleophilic substitution on a precursor molecule.
Experimental Protocol: ¹⁸F-Radiolabeling of a Benzothiazole Precursor
-
Precursor Synthesis: Synthesize a suitable precursor, such as a nitro or a tosylate-functionalized this compound derivative.[11]
-
¹⁸F-Fluoride Production and Activation: Produce [¹⁸F]fluoride via a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion-exchange cartridge and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The mixture is then azeotropically dried.[12]
-
Radiolabeling Reaction: Add the dried [¹⁸F]fluoride complex to a solution of the precursor in a suitable anhydrous solvent (e.g., DMSO, DMF). Heat the reaction mixture at a specific temperature (e.g., 120-150°C) for a defined period (e.g., 10-20 minutes).[11][13]
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled benzothiazole derivative.
-
Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
-
Quality Control: Perform quality control tests to ensure the radiochemical purity, specific activity, and sterility of the final product.
In Vitro Evaluation of Aβ Binding Affinity
Before proceeding to in vivo studies, the binding affinity of the synthesized compounds for Aβ aggregates is determined using in vitro assays. The thioflavin T (ThT) competitive binding assay is a widely used method for this purpose.[3][14]
Experimental Protocol: Thioflavin T Competitive Binding Assay
-
Preparation of Aβ Fibrils: Synthetically prepared Aβ₁₋₄₂ peptide is aggregated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) by incubation at 37°C for several days.
-
Assay Setup: In a 96-well black plate, add a solution of the aggregated Aβ₁₋₄₂.
-
Add the benzothiazole derivative at various concentrations (the competitor).
-
Add a fixed concentration of Thioflavin T (ThT).[3]
-
Incubate the plate at room temperature for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., excitation at ~440 nm and emission at ~480 nm).[3][15]
-
Data Analysis: The IC₅₀ value (the concentration of the competitor that inhibits 50% of ThT binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
In Vivo Evaluation in Animal Models of AD
The efficacy of a novel PET tracer is ultimately determined by its performance in vivo. Transgenic mouse models of AD that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are commonly used for these studies.[2][9]
Experimental Protocol: MicroPET Imaging in a Transgenic Mouse Model
-
Animal Preparation: Anesthetize the transgenic mouse and a wild-type control mouse.
-
Tracer Administration: Inject the ¹⁸F-labeled benzothiazole derivative intravenously via the tail vein.
-
PET Scan: Acquire dynamic or static PET images over a specific time period (e.g., 60-90 minutes) using a microPET scanner.[11]
-
Image Analysis: Reconstruct the PET images and co-register them with a CT or MRI scan for anatomical reference.
-
Quantification: Calculate the standardized uptake value (SUV) in different brain regions to assess tracer uptake and clearance. The cerebellum is often used as a reference region due to its typically low Aβ load.
-
Ex Vivo Biodistribution and Autoradiography: Following the PET scan, the animals are euthanized, and the brains are removed. The radioactivity in different organs is measured to determine the biodistribution. Brain sections are exposed to a phosphor imaging plate for autoradiography to visualize the distribution of the tracer at a microscopic level.
-
Histological Correlation: The brain sections are then stained with amyloid-specific dyes (e.g., Congo red) or antibodies to confirm the co-localization of the tracer signal with Aβ plaques.
Part 3: Comparative Analysis and Future Directions
Benchmarking Against the Gold Standard: Pittsburgh Compound B (PiB)
Pittsburgh Compound B ([¹¹C]PiB) is the first and most well-characterized PET tracer for Aβ imaging and serves as a benchmark for new tracers.[16] While [¹¹C]PiB has excellent imaging properties, its short half-life of 20.4 minutes limits its use to centers with an on-site cyclotron.[16] ¹⁸F-labeled benzothiazole derivatives offer a logistical advantage due to the longer half-life of ¹⁸F.[11][17]
Table 1: Comparative Properties of Aβ PET Tracers
| Tracer | Radionuclide | Half-life (min) | Target | Brain Uptake (SUV) | Target-to-Background Ratio |
| [¹¹C]PiB | ¹¹C | 20.4 | Aβ | High | ~2.0 |
| [¹⁸F]Florbetapir | ¹⁸F | 109.8 | Aβ | Moderate | ~1.5 |
| [¹⁸F]Flutemetamol | ¹⁸F | 109.8 | Aβ | Moderate | ~1.6 |
| Representative [¹⁸F]Benzothiazole | ¹⁸F | 109.8 | Aβ | High | Variable (tracer dependent) |
Note: Values are approximate and can vary depending on the specific study and quantification method.[18][19][20]
Challenges and Opportunities in Tau Imaging
While many benzothiazole derivatives have shown promise for Aβ imaging, developing selective tau PET tracers from this scaffold has been more challenging.[1][21] Key challenges include:
-
Lower concentration of tau aggregates compared to Aβ plaques in the AD brain.
-
Intracellular location of NFTs.
-
Multiple isoforms and conformations of tau aggregates, which can affect tracer binding.[21]
Future research will focus on designing novel benzothiazole derivatives with improved selectivity and affinity for tau tangles.
Conclusion
This compound derivatives represent a promising class of compounds in the field of Alzheimer's disease research. Their unique ability to function as both multi-target therapeutic agents and high-affinity imaging probes provides a powerful "theranostic" platform. This guide has outlined the key scientific principles and experimental protocols for the synthesis, evaluation, and application of these versatile molecules. As our understanding of the complex pathology of AD continues to evolve, the rational design and development of such multi-functional compounds will be crucial in the pursuit of effective treatments and diagnostic tools for this devastating disease.
References
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Hafez, D. E., Dubiel, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
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Chen, B., Marquez-Nostra, B., et al. (2022). PET Imaging in Animal Models of Alzheimer's Disease. Frontiers in Neuroscience, 16, 872509. [Link]
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Özkay, Y., Tunalı, Y., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Medicinal Chemistry, 13(9), 1135-1148. [Link]
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Landau, S. M., Breault, C., et al. (2013). Amyloid-β imaging with Pittsburgh compound B and florbetapir: comparing radiotracers and quantification methods. Journal of Nuclear Medicine, 54(1), 70-77. [Link]
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Mishra, R., & Tiwari, R. K. (2022). Interactions of N‐benzothiazol‐2‐yl‐2‐(3‐mercapto‐5‐phenyl‐[2][8][22]triazol‐4‐ylamino)acetamide (8 a) with active site of BuChE, PDB Id: 4TPK. ResearchGate.
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Crowley, B. M., Carlson, H. A., & Briesewitz, R. (2013). Quantifying Prefibrillar Amyloids in vitro by Using a “Thioflavin-Like” Spectroscopic Method. ACS Chemical Neuroscience, 4(6), 996-1003. [Link]
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Racané, L., Stojković, S., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 95, 103537. [Link]
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PET Imaging in Animal Models of Alzheimer's Disease. (2022). Frontiers in Neuroscience. [Link]
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Van der Veen, F. M., Reess, T., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Nuclear Medicine and Biology, 36(2), 185-193. [Link]
- Bian, M., Wang, Y., et al. (2024). Screening of [18F]Florbetazine for Aβ Plaques and a Head-to-Head Comparison Study with [11C]Pittsburgh Compound-B ([11C]PiB) in Human Subjects. ACS Chemical Neuroscience.
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The Challenges of Tau Imaging. (2013). Medscape. [Link]
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Henriksen, G., Yousefi, B. H., et al. (2011). A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques. Journal of Medicinal Chemistry, 54(15), 5416-5427. [Link]
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- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid deriv
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Okamura, N., Suemoto, T., et al. (2011). 18F-Labeled Phenyldiazenyl Benzothiazole for in Vivo Imaging of Neurofibrillary Tangles in Alzheimer's Disease Brains. Journal of Nuclear Medicine, 52(12), 1960-1966. [Link]
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Zhang, W., Oya, S., et al. (2005). Synthesis and evaluation of 18F-fluoroethylated benzothiazole derivatives for in vivo imaging of amyloid plaques in Alzheimer's disease. Nuclear Medicine and Biology, 32(8), 799-809. [Link]
- Racané, L., Stojković, S., et al. (2019). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents.
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Amyloid PET Brain Imaging. (2023). YouTube. [Link]
- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
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Screening of [18F]Florbetazine for Aβ Plaques and a Head-to-Head Comparison Study with [11C]Pittsburgh Compound-B ([11C]PiB) in Human Subjects. (2024). ACS Publications. [Link]
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Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders. (2023). RSC Publishing. [Link]
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PET Imaging in Animal Models of Alzheimer's Disease. (2022). Frontiers. [Link]
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Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. (2023). Knowledge Commons. [Link]
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Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regulatory Aspects. (2010). PET Clinics. [Link]
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Current Progress and Future Directions in Non-Alzheimer's Disease Tau PET Tracers. (2025). PubMed. [Link]
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Development of Novel PET Tracers for Imaging Non-AD Tauopathies. (2025). PubMed. [Link]
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Amyloid-β imaging with Pittsburgh compound B and florbetapir: comparing radiotracers and quantification methods. (2013). PubMed. [Link]
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Amyloid PET Brain Imaging. (2023). YouTube. [Link]
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Amyloid PET Quantification Via End-to-End Training of a Deep Learning. (2019). PMC. [Link]
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Methodological & Application
Synthesis of 6-Methoxybenzothiazole: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a robust, two-part experimental protocol for the synthesis of 6-methoxybenzothiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the chemical logic and safety considerations underpinning the synthesis.
The benzothiazole moiety is a privileged structure, appearing in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The methoxy substitution at the 6-position is a common feature in many biologically active molecules, modulating their electronic properties and metabolic stability. This guide details a reliable and scalable synthetic route, beginning with the well-established synthesis of the versatile intermediate, 2-amino-6-methoxybenzothiazole, followed by its deamination to the target compound.
Part 1: Synthesis of 2-Amino-6-Methoxybenzothiazole via Oxidative Cyclization
The most direct and widely practiced route to the this compound core begins with the synthesis of its 2-amino derivative. This method, a variation of the Hugershoff reaction, involves the oxidative cyclization of a substituted arylthiourea. The protocol described herein generates the arylthiourea in situ from p-anisidine and potassium thiocyanate, followed by a bromine-mediated cyclization.
Causality of Experimental Design
The choice of p-anisidine as the starting material directly installs the required 6-methoxy group on the final benzothiazole ring. Potassium thiocyanate serves as the source for the sulfur and nitrogen atoms of the thiazole ring. Bromine is employed as the oxidizing agent to facilitate the electrophilic cyclization onto the electron-rich aromatic ring. The reaction is typically performed in a protic solvent like acetic acid, which aids in the dissolution of the reactants and stabilization of the intermediates.
Reaction Mechanism: Oxidative Cyclization
The reaction proceeds through two key stages. First, p-anisidine reacts with thiocyanic acid (generated in situ from KSCN and acetic acid) to form N-(4-methoxyphenyl)thiourea. In the second stage, bromine acts as an electrophile, activating the sulfur of the thiourea. This is followed by an intramolecular electrophilic attack of the activated sulfur species on the aromatic ring, leading to the cyclized product after elimination of HBr and subsequent tautomerization.
Caption: Workflow for the synthesis of 2-amino-6-methoxybenzothiazole.
Experimental Protocol: 2-Amino-6-Methoxybenzothiazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| p-Anisidine | 123.15 | 12.3 g | 0.10 | ≥99% |
| Potassium Thiocyanate | 97.18 | 10.7 g | 0.11 | ≥99% |
| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.10 | ≥99.5% |
| Glacial Acetic Acid | 60.05 | 150 mL | - | ACS Grade |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Ethanol | 46.07 | For recrystallization | - | 95% |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 12.3 g (0.10 mol) of p-anisidine and 10.7 g (0.11 mol) of potassium thiocyanate in 150 mL of glacial acetic acid.
-
Bromine Addition: Cool the stirred mixture to 10-15°C using an ice-water bath. From the dropping funnel, add a solution of 16.0 g (5.1 mL, 0.10 mol) of bromine in 20 mL of glacial acetic acid dropwise over a period of 60-90 minutes. Maintain the internal temperature below 20°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The color of the reaction should change, and a precipitate may form.
-
Heating: Gradually heat the mixture to 80-85°C using a heating mantle and maintain this temperature for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Neutralization: Carefully neutralize the suspension by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO2 evolution will cause foaming.
-
Isolation: Collect the crude product by vacuum filtration, wash the filter cake thoroughly with cold water (3 x 100 mL), and allow it to air-dry.
-
Purification: Recrystallize the crude solid from 95% ethanol to yield 2-amino-6-methoxybenzothiazole as a crystalline solid. Dry the final product in a vacuum oven at 50°C.
Expected Yield: 75-85%. Melting Point: 165-167 °C.[1]
Part 2: Synthesis of this compound via Sandmeyer Deamination
The conversion of the 2-amino group to a hydrogen atom is a crucial step to obtain the parent this compound. The Sandmeyer reaction provides a classic and effective method for this transformation. It involves the diazotization of the amino group followed by reductive deamination.
Causality of Experimental Design
The Sandmeyer deamination is a two-step, one-pot process. First, the 2-amino group is converted into a diazonium salt using sodium nitrite in a strongly acidic medium at low temperatures.[2][3][4][5] Diazonium salts are highly reactive intermediates and excellent leaving groups (as N₂ gas).[6] The low temperature (0-5°C) is critical to prevent the premature decomposition of the unstable diazonium salt.[7][8] In the second step, hypophosphorous acid (H₃PO₂) is used as a reducing agent to replace the diazonium group with a hydrogen atom. This deamination variant is often referred to as the deaminative hydrogenation.
Reaction Mechanism: Sandmeyer Deamination
The process begins with the formation of nitrous acid (in situ from NaNO₂ and H₂SO₄), which then generates the nitrosonium ion (NO⁺). The amino group of the benzothiazole attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the diazonium salt is formed. The deamination step is believed to proceed via a radical mechanism, where a single electron transfer from a reductant (or a trace metal catalyst) to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts a hydrogen atom from the hypophosphorous acid to yield the final product.[2][9]
Caption: Mechanism of Sandmeyer deamination to form this compound.
Experimental Protocol: this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Amino-6-methoxybenzothiazole | 180.23 | 9.0 g | 0.05 | - |
| Sulfuric Acid, conc. | 98.08 | 20 mL | - | 98% |
| Sodium Nitrite | 69.00 | 3.8 g | 0.055 | ≥99% |
| Hypophosphorous Acid | 66.00 | 30 mL | - | 50% aq. solution |
| Diethyl Ether | 74.12 | For extraction | - | ACS Grade |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
| Silica Gel | - | For chromatography | - | 60 Å, 230-400 mesh |
Procedure:
-
Diazotization: In a 500 mL beaker, carefully add 20 mL of concentrated sulfuric acid to 100 mL of water and cool the solution to 0-5°C in an ice-salt bath. To this cold acid solution, add 9.0 g (0.05 mol) of powdered 2-amino-6-methoxybenzothiazole in portions with stirring. Stir until a fine suspension is obtained.
-
Nitrite Addition: Prepare a solution of 3.8 g (0.055 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the stirred suspension from step 1, ensuring the temperature is maintained below 5°C. The solid should dissolve to give a clear solution of the diazonium salt. Stir for an additional 20 minutes at 0-5°C.
-
Deamination: In a separate 1 L beaker, place 30 mL of 50% hypophosphorous acid and cool it in an ice bath. Slowly and carefully, add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Nitrogen gas will evolve.
-
Reaction Completion: After the addition is complete, allow the mixture to stand at low temperature for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours, or until nitrogen evolution ceases.
-
Work-up: Neutralize the reaction mixture by the cautious addition of a saturated sodium bicarbonate solution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain pure this compound as an oil or low-melting solid.
Expected Yield: 50-65%.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
p-Anisidine: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen. Handle with extreme care.
-
Bromine: Highly corrosive and toxic. Causes severe burns. Use in a fume hood with appropriate respiratory protection. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of spills.
-
Potassium Thiocyanate: Harmful if swallowed or in contact with skin.[10] Contact with acids liberates very toxic gas (hydrogen cyanide).[4] Store away from acids.[11]
-
Diazonium Salts: EXTREME CAUTION REQUIRED. Diazonium salts, especially in solid form, are thermally unstable and can be explosive.[7][8] Never isolate the diazonium salt intermediate. Always keep it in a cold solution (0-5°C) and use it immediately.[8] Ensure proper venting for the nitrogen gas evolved during the reaction.[7][8]
-
Hypophosphorous Acid: Corrosive. Handle with care.
Conclusion
This application note provides a validated and detailed two-part protocol for the synthesis of this compound. The initial synthesis of 2-amino-6-methoxybenzothiazole is a high-yielding and robust reaction. The subsequent Sandmeyer deamination offers a reliable method to access the parent this compound. By understanding the underlying chemical principles and adhering strictly to the safety precautions outlined, researchers can confidently synthesize this valuable heterocyclic compound for applications in drug discovery and materials science.
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- American Chemical Society. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7057–7059.
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-methoxy-2-amino-benzothiazole. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
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Penta chemicals. (2025). Potassium thiocyanate Safety Data Sheet. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
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PrepChem.com. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. Retrieved from [Link]
-
West Liberty University. (2008). MATERIAL SAFETY DATA SHEET Potassium thiocyanate. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Application Notes & Protocols: Utilizing 6-Methoxybenzothiazole in In-Vitro and In-Vivo Bioassays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-Methoxybenzothiazole and its derivatives in preclinical bioassays. Benzothiazoles are a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1] This guide moves beyond simple procedural lists, offering in-depth scientific rationale for experimental design, detailed step-by-step protocols for key in-vitro and in-vivo assays, and guidance on data interpretation and troubleshooting.
Introduction: The Scientific Merit of the this compound Scaffold
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone of many biologically active compounds. The substituent at the 6-position of this ring system is critical in modulating its pharmacodynamic and pharmacokinetic properties.[1] Specifically, the 6-methoxy (-OCH3) group, an electron-donating moiety, has been shown to be a key feature in derivatives exhibiting potent anticancer activity.[2]
The interest in this compound stems from its potential to serve as a building block for novel therapeutics.[3] Its derivatives have been investigated for their ability to inhibit critical cellular processes in cancer, such as proliferation and survival, often through the modulation of key signaling pathways.[1][2] This document will focus on protocols to evaluate its potential as an anticancer agent by targeting cellular viability and specific enzyme functions.
Putative Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
While the precise mechanism for every this compound derivative must be determined empirically, a significant body of research points towards the PI3K/Akt/mTOR pathway as a primary target for many small molecule anticancer agents.[4][5][6][7] Aberrant activation of this pathway is a frequent event in a multitude of human cancers, driving processes like cell proliferation, survival, and resistance to therapy.[5][6][8]
The PI3K/Akt pathway is a highly conserved signaling cascade crucial for cellular response to extracellular stimuli.[5] Many benzothiazole-containing compounds are hypothesized to exert their anticancer effects by inhibiting key kinases within this pathway, such as PI3K or Akt itself.[5][6] Inhibition disrupts the downstream signaling, leading to a failure in the apoptotic block and ultimately, cancer cell death.
Figure 1. Hypothesized inhibition of the PI3K/Akt pathway by this compound.
In-Vitro Bioassays: First-Line Efficacy Screening
In-vitro assays are indispensable for the initial high-throughput screening of synthesized molecules due to their speed, low cost, and the wide range of available techniques to assess the hallmarks of cancer.[9][10] They provide the first critical data on a compound's potential efficacy before advancing to more complex and costly animal studies.[10][11]
Application: Assessing Cytotoxicity using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for evaluating a compound's effect on cell viability and proliferation.[12][13][14] It measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13][15] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells, allowing for the calculation of a compound's half-maximal inhibitory concentration (IC50).[14][16]
Workflow Visualization:
Figure 2. Standard workflow for an in-vitro MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Culture:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[16]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.
-
Crucial Controls:
-
Vehicle Control: Wells treated with the same percentage of DMSO as the highest compound concentration.
-
Untreated Control: Wells containing only cells and medium.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or controls.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C.[16]
-
-
MTT Reaction:
-
Solubilization & Measurement:
-
Carefully aspirate the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[14][17]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12][13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Cell Line | Cancer Type | This compound Derivative | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | Compound A | 5.2 ± 0.4 |
| A549 | Lung Carcinoma | Compound A | 8.9 ± 0.7 |
| HeLa | Cervical Cancer | Compound A | 3.1 ± 0.3 |
| HT-29 | Colorectal Adenocarcinoma | Compound A | 12.5 ± 1.1 |
Application: Kinase Inhibition Assay
Rationale: To further elucidate the mechanism of action, it is crucial to test whether this compound directly inhibits specific kinases. Luminescence-based kinase assays, such as the ADP-Glo™ assay, are widely used.[18] These assays quantify the amount of ADP produced during the kinase reaction; a lower ADP level in the presence of the test compound indicates inhibition of the kinase.[18] This provides direct evidence of target engagement.
Detailed Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO and create serial dilutions.
-
Reconstitute the kinase of interest (e.g., recombinant human PI3K or Akt) and its specific substrate peptide in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[18]
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[18]
-
Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[18]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[18]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The signal is proportional to the ADP produced and thus to kinase activity.[18]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for kinase inhibition.
-
In-Vivo Bioassays: Validating Efficacy in a Biological System
While in-vitro assays are excellent for initial screening, they cannot replicate the complex environment of a living organism. In-vivo models are essential to evaluate a compound's therapeutic efficacy, toxicity, and pharmacokinetics.[10][11] The human tumor xenograft model in immunodeficient mice is a gold standard for the preclinical assessment of anticancer drugs.[19][20]
Workflow Visualization:
Figure 3. Workflow for an in-vivo subcutaneous xenograft model.
Detailed Protocol: Subcutaneous Xenograft Tumor Model
-
Ethical Considerations: All animal procedures must be conducted in strict accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[21]
-
Animal and Cell Line Preparation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), acclimated for at least one week.[19][21]
-
Harvest cancer cells (e.g., A549) during their exponential growth phase. Test cells to ensure they are free of murine pathogens.[20]
-
Resuspend cells in a sterile, serum-free medium (or a 1:1 mixture with Matrigel) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[21]
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[19]
-
-
Monitoring and Grouping:
-
Monitor mice regularly for tumor growth.
-
Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).[21][22]
-
Record the initial tumor volume and body weight for each mouse. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare the this compound derivative in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer the compound to the treatment group via a predetermined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days).
-
Administer only the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.
-
At the end of the study (e.g., day 21), euthanize the animals and excise the tumors.[21]
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.[21]
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The systematic application of the in-vitro and in-vivo protocols detailed in this guide allows for a robust evaluation of its cytotoxic efficacy and a preliminary understanding of its mechanism of action. By integrating these validated bioassays into the drug discovery pipeline, researchers can efficiently identify and advance promising lead compounds toward further preclinical and clinical development.
References
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Jia, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available from: [Link]
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The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers Media. Available from: [Link]
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Porta, C., et al. (2014). The PI3K/AKT Pathway as a Target for Cancer Treatment. National Library of Medicine. Available from: [Link]
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Yang, J., et al. (2019). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. National Library of Medicine. Available from: [Link]
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An, Z. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Library of Medicine. Available from: [Link]
-
Vasan, N., et al. (2019). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. National Library of Medicine. Available from: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available from: [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. Available from: [Link]
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Cell Viability Assays. (2013). National Library of Medicine. Available from: [Link]
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). National Library of Medicine. Available from: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]
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In vitro kinase assay. (2023). Protocols.io. Available from: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]
-
In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (2019). National Library of Medicine. Available from: [Link]
-
Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. (2024). National Library of Medicine. Available from: [Link]
-
Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). National Library of Medicine. Available from: [Link]
-
Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. (2021). ResearchGate. Available from: [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Available from: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Library of Medicine. Available from: [Link]
-
Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Available from: [Link]
-
In vitro JAK kinase activity and inhibition assays. (2013). National Library of Medicine. Available from: [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (2015). IOSR Journal of Pharmacy. Available from: [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). National Library of Medicine. Available from: [Link]
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Benzothiazole derivatives as anticancer agents. (2018). National Library of Medicine. Available from: [Link]
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Application Notes and Protocols: 6-Methoxybenzothiazole Derivatives as Versatile Fluorescent Probes
Introduction: The Emergence of Benzothiazoles in High-Fidelity Bio-Imaging
The benzothiazole scaffold, a heterocyclic aromatic compound, has become a cornerstone in the development of advanced fluorescent probes for biological research.[1] Its rigid, planar structure and extended π-conjugated system provide a robust framework for designing molecules with desirable photophysical properties, including high quantum yields and environmental sensitivity.[2] The 6-methoxy-substituted benzothiazole core, in particular, offers a versatile platform for creating probes that can selectively detect and image a range of biological analytes and microenvironmental changes. This is due to the electron-donating nature of the methoxy group, which can be strategically paired with electron-accepting moieties to create "push-pull" systems that exhibit intramolecular charge transfer (ICT), a mechanism often underlying their fluorescent sensing capabilities.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-methoxybenzothiazole-based fluorescent probes. We will delve into the mechanistic principles, provide detailed experimental protocols for key applications, and offer insights into data interpretation.
Core Principles of this compound-Based Fluorescent Probes
The utility of this compound derivatives as fluorescent probes stems from several key photophysical mechanisms that can be engineered into the molecular design:
-
Intramolecular Charge Transfer (ICT): In D-π-A (donor-π-acceptor) systems, photoexcitation leads to a transfer of electron density from the electron-donating portion of the molecule (often including the this compound) to the electron-accepting portion. The energy of this charge transfer state, and thus the emission wavelength and intensity, can be highly sensitive to the local environment's polarity, viscosity, or the presence of specific analytes.[5]
-
Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are designed to be non-emissive in solution but become highly fluorescent upon aggregation.[4][6] This phenomenon is often exploited for detecting analytes that induce aggregation or for imaging in environments where the probe can accumulate.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Probes can be designed with a proton donor and acceptor in close proximity. Upon excitation, a proton is transferred, leading to a large Stokes shift and dual emission in some cases. The efficiency of ESIPT can be modulated by the local environment or analyte binding.[1][6]
-
Twisted Intramolecular Charge Transfer (TICT): In some benzothiazole-based probes, particularly those used for viscosity sensing, intramolecular rotation is possible in the excited state. In low-viscosity environments, this rotation leads to a non-radiative decay pathway. In viscous environments, the rotation is hindered, forcing the molecule to relax via fluorescence.[7]
These principles are leveraged to create probes for a variety of applications, which will be detailed in the following sections.
Application I: Imaging Amyloid-β Plaques in Alzheimer's Disease Models
Derivatives of this compound have been instrumental in the study of Alzheimer's disease (AD), a neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques.[8] These probes are designed to specifically bind to the β-sheet structures prevalent in Aβ fibrils, leading to a significant enhancement in their fluorescence quantum yield.[7] One of the most well-known examples is Pittsburgh Compound B ([¹¹C]PIB), a radiolabeled derivative of 6-hydroxybenzothiazole, which is closely related to the 6-methoxy scaffold and is widely used in positron emission tomography (PET) imaging of Aβ plaques in living humans.[9][10] The principles learned from PIB have guided the development of fluorescent probes for preclinical research.
Mechanism of Action: Binding-Induced Fluorescence Enhancement
The fluorescence of many benzothiazole-based amyloid probes is quenched in aqueous solution due to free rotation around the bond connecting the benzothiazole ring and the aryl group. This rotation provides a non-radiative decay pathway from the excited state. Upon binding to the hydrophobic channels of Aβ aggregates, this intramolecular rotation is restricted, blocking the non-radiative decay pathway and forcing the molecule to relax through fluorescence emission, resulting in a "turn-on" signal.
Caption: Mechanism of Aβ plaque detection by a this compound probe.
Protocol: Staining of Aβ Plaques in Brain Tissue Sections
This protocol is designed for staining Aβ plaques in fixed brain tissue sections from a transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound-based amyloid probe (e.g., a commercially available analog or a custom-synthesized probe)
-
Transgenic AD mouse model brain tissue sections (e.g., from 5xFAD or APP/PS1 mice), paraffin-embedded or frozen
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol solutions (100%, 90%, 70%)
-
Xylene (for paraffin-embedded sections)
-
Deionized water
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections): a. Immerse slides in xylene for 5 minutes (repeat twice). b. Immerse slides in 100% ethanol for 3 minutes (repeat twice). c. Immerse slides in 90% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides with deionized water for 5 minutes.
-
Probe Staining: a. Prepare a stock solution of the this compound probe in DMSO (e.g., 1 mM). b. Dilute the stock solution in a suitable buffer (e.g., PBS with 50% ethanol) to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically. c. Apply the staining solution to the tissue sections, ensuring complete coverage. d. Incubate for 10-30 minutes at room temperature in the dark.
-
Washing: a. Briefly rinse the slides in the same buffer used for dilution (e.g., PBS with 50% ethanol) to remove excess probe. b. Wash the slides with PBS for 5 minutes.
-
Mounting and Imaging: a. Mount a coverslip onto the tissue section using an antifade mounting medium. b. Image the stained sections using a fluorescence microscope with appropriate excitation and emission filters for the specific probe. Aβ plaques will appear as brightly fluorescent deposits.
Data Interpretation:
-
Specificity: Compare the staining pattern with known locations of Aβ plaques in the specific brain regions (e.g., cortex and hippocampus). Co-staining with an antibody specific for Aβ (immunohistochemistry) can be performed to confirm the specificity of the probe.
-
Quantitative Analysis: The fluorescence intensity and the area of stained plaques can be quantified using image analysis software to assess the plaque load.
| Probe | Excitation (nm) | Emission (nm) | Binding Affinity (Kd) | Target |
| PIB (analogue) | ~350 | ~450 | 1-10 nM | Aβ plaques |
| PP-BTA-4 | Not specified | Not specified | 40-148 nM | Aβ and α-synuclein aggregates[11] |
| RM-28 | Not specified | >598 | 175.69 ± 4.8 nM | Aβ aggregates[12] |
Application II: Monitoring Cellular Viscosity
Cellular viscosity is a critical parameter that reflects the state of the intracellular environment and is associated with various cellular processes and diseases.[13][14] this compound derivatives can be designed as fluorescent molecular rotors to report on changes in micro-viscosity.
Mechanism of Action: Viscosity-Dependent Fluorescence
These probes operate on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the excited molecule can undergo intramolecular rotation, which leads to the formation of a non-emissive TICT state. As the viscosity of the surrounding medium increases, this intramolecular rotation is hindered, closing the non-radiative decay channel and causing an increase in fluorescence intensity.[15]
Caption: Viscosity sensing mechanism of a molecular rotor.
Protocol: Live-Cell Imaging of Viscosity Changes
This protocol describes the use of a this compound-based viscosity probe to monitor changes in intracellular viscosity in cultured cells.
Materials:
-
This compound-based viscosity probe
-
Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
PBS, pH 7.4
-
An agent to induce viscosity changes (e.g., Nystatin or Monensin)
-
Confocal laser scanning microscope with an environmental chamber
Procedure:
-
Cell Culture: a. Plate cells on glass-bottom dishes and culture until they reach 60-70% confluency.
-
Probe Loading: a. Prepare a stock solution of the viscosity probe in DMSO (e.g., 1 mM). b. Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM). c. Remove the culture medium from the cells and wash once with PBS. d. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Inducing Viscosity Changes (Optional): a. To observe dynamic changes, treat the probe-loaded cells with an agent known to alter intracellular viscosity (e.g., Nystatin to induce apoptosis, which is often accompanied by an increase in viscosity).
-
Imaging: a. Wash the cells twice with PBS to remove the excess probe. b. Add fresh, pre-warmed cell culture medium. c. Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). d. Acquire fluorescence images using the appropriate laser line for excitation and detector settings for emission. e. Collect images at different time points if monitoring dynamic changes.
Data Interpretation:
-
Qualitative Analysis: An increase in fluorescence intensity within the cells or specific organelles indicates an increase in local viscosity.
-
Quantitative Analysis: The mean fluorescence intensity of individual cells or regions of interest can be measured over time or across different treatment groups. A calibration curve of fluorescence intensity versus viscosity can be generated in solutions of known viscosity (e.g., glycerol-water mixtures) to estimate the absolute viscosity values, although this can be challenging in a cellular context.
| Probe Type | Sensing Mechanism | Typical Change Upon Increased Viscosity |
| Molecular Rotor | TICT | Increased fluorescence intensity |
Application III: Detection of Metal Ions and pH
The versatile benzothiazole scaffold can be functionalized with specific chelating groups to create probes that selectively bind to metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺.[16][17] Similarly, the introduction of acidic or basic moieties can render the probe's fluorescence responsive to pH changes.[5][18]
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF) and pH-Modulated ICT
-
Metal Ion Sensing: The binding of a target metal ion to the chelating group can alter the electronic properties of the probe, often by suppressing photoinduced electron transfer (PET) quenching or by enhancing ICT. This results in a "turn-on" or ratiometric fluorescence response.
-
pH Sensing: Protonation or deprotonation of an acidic or basic group on the probe can significantly change the efficiency of ICT, leading to a change in fluorescence color or intensity.
Caption: Mechanisms for metal ion and pH sensing.
Protocol: In Vitro Detection of Zn²⁺
This protocol outlines a spectrofluorometric assay to determine the concentration of Zn²⁺ in an aqueous sample.
Materials:
-
This compound-based Zn²⁺ probe
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Standard solution of ZnCl₂
-
Solutions of other metal ions for selectivity testing (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Ni²⁺)
-
Spectrofluorometer
Procedure:
-
Probe Preparation: a. Prepare a stock solution of the probe in DMSO (e.g., 1 mM). b. Prepare a working solution of the probe in the buffer (e.g., 10 µM).
-
Titration: a. To a cuvette containing the probe working solution, add increasing concentrations of the ZnCl₂ standard solution. b. After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Selectivity Test: a. To separate cuvettes containing the probe working solution, add a concentration of various interfering metal ions that is significantly higher than the expected Zn²⁺ concentration. b. Record the fluorescence emission spectrum for each. c. To these solutions, then add the same concentration of Zn²⁺ as used in the titration to assess competitive binding.
Data Interpretation:
-
Sensitivity: Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration. The linear range of this plot determines the working range of the probe. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
-
Selectivity: A significant change in fluorescence should only be observed upon the addition of Zn²⁺, with minimal response to other metal ions.
Conclusion and Future Perspectives
This compound and its derivatives represent a powerful and versatile class of fluorescent probes. Their tunable photophysical properties and synthetic accessibility have enabled the development of sophisticated tools for imaging and sensing in complex biological systems. The applications highlighted in this note—imaging amyloid plaques, monitoring cellular viscosity, and detecting metal ions and pH—demonstrate the breadth of their utility. Future research will likely focus on developing probes with even greater sensitivity, specificity, and photostability, as well as probes that can be used for multiplexed imaging and in vivo applications. The continued innovation in the design and application of these remarkable molecules holds great promise for advancing our understanding of biology and disease.
References
- Zhang, G., Ni, Y., Zhang, D., et al. (2019). Rational Design of NIR Fluorescence Probes for Sensitive Detection of Viscosity in Living Cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 214, 339-347.
- Gao, S., Ma, Y., & Lin, W. (2019). A Deep-Red Emission Fluorescent Probe for Detection of Viscosity in Living Cells and Mice. Analytical Methods, 11(20), 2626-2629.
- Ren, M., Zhou, K., Wang, L., et al. (2018). Construction of a Ratiometric Two-Photon Fluorescent Probe to Monitor the Changes of Mitochondrial Viscosity.
- Watanabe, H., Ono, M., Ariyoshi, T., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(8), 1656–1662.
- Ono, M., Ishikawa, M., Kimura, H., et al. (2010). Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains. Bioorganic & Medicinal Chemistry, 18(13), 4639-4645.
- Mathis, C. A., Wang, Y., Holt, D. P., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740-2754.
- Somkuwar, P., & Ashok Kumar, S. K. (2026). A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints. Journal of Fluorescence.
- Yang, Z., Cao, J., He, Y., et al. (2014). Macro-/Micro-Environment-Sensitive Chemosensing and Biological Imaging. Chemical Society Reviews, 43(13), 4563-4601.
- Zhang, X., Kong, R., Tan, Q., et al. (2017). A label-free fluorescence turn-on assay for glutathione detection by using MnO2 nanosheets assisted aggregation-induced emission-silica nanospheres. Talanta, 169, 1-7.
- Zhao, B. X., et al. (2024). A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity. Talanta, 266(Pt 2), 125049.
- Watanabe, H., Ono, M., Ariyoshi, T., Katayanagi, R., & Saji, H. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(8), 1656–1662.
- De, S., & Ghorai, P. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience, 13(17), 2583–2595.
- Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
- Un, I. K. (2020). Benzothiazole applications as fluorescent probes for analyte detection. Journal of the Iranian Chemical Society, 17(12), 3223-3243.
- Zhong, Y., et al. (2021). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 26(16), 4947.
- De, S., & Ghorai, P. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS chemical neuroscience, 13(17), 2583–2595.
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STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Retrieved from [Link]
- Hien, T. T., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62B(12), 1276-1281.
- Park, S. Y., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(28), 25257–25265.
- Jung, H. S., et al. (2023). BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. The Journal of Physical Chemistry B, 127(50), 10831–10841.
- Guedes, G. P., et al. (2024). Improving the sensing ability of thiazolothiazole derivatives towards metal ions. Dyes and Pigments, 224, 112046.
- Van der Veken, P., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(19), 11943-11951.
- Uchida, T., et al. (2010). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)
- Kumar, M., et al. (2022). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 7(4), 3843-3853.
- Pawlik, K., et al. (2010). Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. The Journal of Organic Chemistry, 75(21), 7049-7058.
- Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer.
- Al-Hamdani, A. A. S., et al. (2021). Benzothiazole azo‐derivatives as colorimetric probes for optical recognition of different metal ions and anions. Journal of Physical Organic Chemistry, 34(11), e4258.
- Portilla, J., et al. (2024). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. International Journal of Molecular Sciences, 25(23), 12896.
- Kumar, A., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. New Journal of Chemistry, 46(29), 13919-13926.
- Todde, S., et al. (2015). Synthesis optimization of 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB), β-amyloid PET imaging tracer for Alzheimer's disease diagnosis.
- Kung, M. P., et al. (2003). Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease. Molecular Imaging and Biology, 5(1), 11-19.
- Mathis, C. A., Wang, Y., Holt, D. P., Huang, G. F., Debnath, M. L., & Klunk, W. E. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of medicinal chemistry, 46(13), 2740–2754.
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Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Amino-6-methoxybenzothiazole
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Amino-6-methoxybenzothiazole. This versatile heterocyclic compound is a crucial building block in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2][3] The synthesis is achieved through the electrophilic thiocyanation of p-anisidine followed by an in-situ intramolecular cyclization. This guide is designed for researchers and drug development professionals, offering not only a detailed methodology but also insights into the reaction mechanism, safety precautions, and characterization of the final product.
Introduction and Significance
2-Amino-6-methoxybenzothiazole is a substituted benzothiazole, a bicyclic ring system featuring a benzene ring fused to a thiazole ring.[3] Its molecular structure, which includes reactive amino and methoxy groups, makes it an excellent precursor for creating more complex molecules.[1][2] It serves as a key intermediate in the synthesis of novel Schiff bases and 4-thiazolidinones, compounds often investigated for their biological activity.[4] Furthermore, its derivatives are integral to the manufacturing of cationic dyes for textiles and have been explored in medicinal chemistry for potential therapeutic applications, including anti-inflammatory and anti-cancer research.[1][3]
The protocol detailed herein is based on the well-established Hugershoff reaction, which involves the direct conversion of an arylamine to a 2-aminobenzothiazole using a source of thiocyanate and an oxidizing agent, typically a halogen like bromine.[5] This method is favored for its efficiency and reliability.
Reaction Scheme and Mechanism
The synthesis proceeds in a one-pot reaction from the starting material, p-anisidine (4-methoxyaniline).
Overall Reaction:
p-Anisidine reacts with potassium thiocyanate and bromine in acetic acid to yield 2-Amino-6-methoxybenzothiazole.
Mechanistic Insight: The reaction mechanism can be understood in two primary stages:
-
Electrophilic Thiocyanation: In the presence of acetic acid, bromine reacts with potassium thiocyanate to form a highly electrophilic thiocyanating agent, likely thiocyanogen bromide (BrSCN) or thiocyanogen ((SCN)₂). The electron-rich aromatic ring of p-anisidine, activated by the amino (-NH₂) and methoxy (-OCH₃) groups, undergoes an electrophilic aromatic substitution. The thiocyanate group (-SCN) is directed to the position ortho to the strongly activating amino group.
-
Intramolecular Cyclization: The sulfur atom of the newly introduced thiocyanate group then acts as a nucleophile, attacking the carbon atom of the amine's imine tautomer. This intramolecular cyclization forms the five-membered thiazole ring, and subsequent proton transfers lead to the stable, aromatic 2-Amino-6-methoxybenzothiazole product.
Caption: Reaction mechanism overview.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (0.1 mol scale) | Purity | Notes |
| p-Anisidine | 104-94-9 | 123.15 | 12.3 g (0.1 mol) | ≥98% | Toxic, potential carcinogen.[6] |
| Potassium Thiocyanate | 333-20-0 | 97.18 | 19.4 g (0.2 mol) | ≥99% | Hygroscopic. |
| Bromine | 7726-95-6 | 159.81 | 16.0 g (5.1 mL, 0.1 mol) | ≥99.5% | Highly corrosive and toxic. Handle in fume hood. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 180 mL | ACS Grade | Corrosive. |
| Sodium Carbonate | 497-19-8 | 105.99 | As needed | Anhydrous | For neutralization. |
| Ethanol | 64-17-5 | 46.07 | ~200 mL | 95% or Absolute | For recrystallization. |
| Activated Charcoal | 7440-44-0 | 12.01 | ~1-2 g | Decolorizing | Optional, for purification. |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel (dropping funnel)
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid/solvent resistant gloves (e.g., nitrile).
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazole derivatives.[5]
Step 1: Reaction Setup and Reagent Addition
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all glassware is dry. Perform the entire reaction in a well-ventilated chemical fume hood.
-
Dissolve Reactants: To the flask, add p-anisidine (12.3 g, 0.1 mol) and potassium thiocyanate (19.4 g, 0.2 mol). Add 180 mL of glacial acetic acid.
-
Stirring: Begin stirring the mixture to dissolve the solids. The p-anisidine should dissolve completely, while the potassium thiocyanate may remain partially suspended.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to below 10°C.
-
Bromine Addition: In the addition funnel, place the bromine (5.1 mL, 0.1 mol). Add the bromine dropwise to the stirred reaction mixture over a period of 30-45 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted brominated byproducts. Maintain the internal temperature below 10°C throughout the addition.
Step 2: Reaction and Cyclization
-
Stirring: After the bromine addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reaction Time: Continue stirring at room temperature for an additional 2-3 hours. The color of the mixture will likely change as the reaction progresses.
Step 3: Product Isolation and Work-up
-
Precipitation: Pour the reaction mixture slowly into a beaker containing ~500 mL of cold water while stirring vigorously. A solid precipitate should form.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8. Be cautious as this will cause effervescence (CO₂ evolution).
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold water (total of ~200 mL) to remove any inorganic salts and residual acetic acid.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or crystallization dish to air-dry or dry in a vacuum oven at a low temperature (50-60°C).
Step 4: Purification by Recrystallization
-
Solvent Selection: The crude product can be effectively purified by recrystallization from ethanol or a mixture of ethanol and water.[5]
-
Procedure: Dissolve the dried crude solid in a minimum amount of hot 95% ethanol. If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Final Collection: Collect the purified, pale yellow crystals by vacuum filtration, wash with a small amount of cold 30% ethanol, and dry thoroughly.
Synthesis and Purification Workflow
Caption: Experimental workflow diagram.
Characterization
The identity and purity of the synthesized 2-Amino-6-methoxybenzothiazole should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Result |
| Appearance | Fine off-white to light tan/pale yellow powder.[7] |
| Melting Point | 165-167 °C.[1] (Note: Literature values may vary slightly, e.g., 160-161°C[8]). |
| ¹H NMR (DMSO-d₆) | Expected peaks for aromatic protons, methoxy (-OCH₃) protons, and amine (-NH₂) protons. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic/aliphatic), C=N stretching (thiazole), and C-O stretching (methoxy). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 180.23.[7] |
Safety and Handling Precautions
-
General: This procedure must be carried out in a well-ventilated chemical fume hood. Standard PPE (lab coat, safety goggles, appropriate gloves) must be worn at all times.
-
p-Anisidine: Toxic and a suspected carcinogen.[6] Avoid inhalation of dust and skin contact.
-
Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme care. Ensure a neutralizing agent (e.g., sodium thiosulfate solution) is readily available for spills.
-
Ammonium/Potassium Thiocyanate: Harmful if swallowed or inhaled.[9] Contact with acids can liberate very toxic hydrogen cyanide gas.[10] Although this specific reaction is in acid, uncontrolled mixing should be avoided.
-
Acetic Acid: Corrosive and can cause burns. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
CM Fine Chemicals. The Role of 2-Amino-6-methoxybenzothiazole in Modern Dye Chemistry. [Link]
-
PubChem. 2-Amino-6-methoxybenzothiazole Compound Summary. [Link]
-
IOSR Journal of Pharmacy. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]
- Google Patents.
-
Rowe Scientific. AMMONIUM THIOCYANATE Safety Data Sheet. [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]
-
Elslager, E. F., et al. (1947). Derivatives of 2-Amino-6-methoxybenzothiazole. Journal of the American Chemical Society, 69(1), 186-189. [Link]
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Loba Chemie. AMMONIUM THIOCYANATE AR/ACS Safety Data Sheet. [Link]
-
MilliporeSigma. Potassium thiocyanate Safety Data Sheet. [Link]
-
Agnitio Pharma. 2-Amino-6-methoxybenzothiazole Product Page. [Link]
-
Wikipedia. p-Anisidine. [Link]
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1H NMR and 13C NMR spectral analysis of 6-Methoxybenzothiazole
An Application Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Methoxybenzothiazole
Authored by: A Senior Application Scientist
Introduction: The Role of NMR in Modern Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of analytical chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers in pharmaceuticals and materials science, the precise characterization of novel molecules is paramount. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, a heterocyclic compound of interest. We will move beyond a simple recitation of data to explain the underlying principles that govern the spectral output, offering a framework for predicting and interpreting the NMR data for this and related molecular scaffolds. The protocols described herein are designed to be self-validating, ensuring high-fidelity data for confident structural assignment.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of this compound are numbered as shown below. This convention will be used throughout the analysis.
Figure 1: Structure of this compound with standard IUPAC numbering for NMR assignment.
Part 1: Spectral Interpretation and Analysis
A deep understanding of how a molecule's electronic environment influences its NMR spectrum is critical for accurate interpretation. The benzothiazole ring system, combined with the electron-donating methoxy group, creates a distinct magnetic environment for each nucleus.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling).
-
H2 (Thiazole Proton): This proton is attached to a carbon (C2) situated between two heteroatoms, sulfur and nitrogen. This environment is highly deshielded, and the H2 proton is expected to appear as a sharp singlet significantly downfield, typically in the range of δ 8.5-9.0 ppm. Its singlet multiplicity arises from the absence of adjacent protons.
-
Aromatic Protons (H4, H5, H7): These protons reside on the benzene portion of the molecule.
-
H7: This proton is ortho to the thiazole nitrogen and is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H5. Its predicted chemical shift is around δ 7.8-8.0 ppm.
-
H4: Situated ortho to the electron-donating methoxy group, H4 is the most shielded of the aromatic protons. It will appear as a doublet (from coupling to H5) at approximately δ 7.3-7.5 ppm.
-
H5: This proton is coupled to both H4 and H7. This will result in a doublet of doublets (dd) splitting pattern. Its chemical shift will be intermediate, influenced by the ortho sulfur and meta methoxy group, likely appearing around δ 7.0-7.2 ppm.
-
-
Methoxy Protons (H8): The three protons of the methoxy group (-OCH₃) are chemically equivalent and are not coupled to any other protons. They will therefore appear as a distinct, sharp singlet.[2] Their characteristic chemical shift is in the upfield region of δ 3.8-4.0 ppm.[2]
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.[3][4] For this compound, eight distinct signals are expected in the broadband proton-decoupled spectrum, where each signal appears as a singlet.[3]
-
C2 (Thiazole Carbon): Similar to its attached proton, C2 is in a highly deshielded environment between N and S. It is expected to resonate significantly downfield, typically in the range of δ 150-155 ppm.
-
Aromatic & Bridgehead Carbons (C3a, C4, C5, C6, C7, C7a):
-
C6: Directly attached to the electronegative oxygen of the methoxy group, this carbon is significantly deshielded and will appear far downfield for a protonated aromatic carbon, anticipated around δ 155-160 ppm.
-
C3a and C7a: These are the bridgehead carbons where the thiazole and benzene rings are fused. Their chemical shifts are influenced by the adjacent heteroatoms and the fused ring system, placing them in the δ 130-155 ppm range.
-
C4, C5, C7: These protonated aromatic carbons will have shifts influenced by their position relative to the methoxy group and the thiazole ring. They typically appear in the δ 105-125 ppm region. The electron-donating effect of the methoxy group will shield the ortho (C5) and para (C7) carbons relative to the meta (C4) carbon.
-
-
Methoxy Carbon (C8): This aliphatic carbon is the most shielded carbon in the molecule and will appear at the highest field (most upfield), with a characteristic chemical shift between δ 55-60 ppm.[2][5]
Predicted NMR Data Summary
The following table summarizes the anticipated ¹H and ¹³C NMR data for this compound, providing a clear reference for experimental verification.
| Atom Assignment | ¹H NMR | ¹³C NMR |
| δ (ppm) | Multiplicity | |
| 2 | 8.5 - 9.0 | s |
| 3a | - | - |
| 4 | 7.3 - 7.5 | d |
| 5 | 7.0 - 7.2 | dd |
| 6 | - | - |
| 7 | 7.8 - 8.0 | d |
| 7a | - | - |
| 8 (-OCH₃) | 3.8 - 4.0 | s |
Part 2: Experimental Protocol
This section provides a robust, step-by-step protocol for the preparation and acquisition of high-quality NMR spectra of this compound.
Objective
To prepare a sample of this compound for ¹H and ¹³C NMR analysis and acquire high-resolution spectra for structural confirmation.
Materials and Equipment
-
This compound sample
-
NMR tube caps
-
Glass Pasteur pipettes
-
Small glass vial (e.g., 1-dram)
-
Internal Standard: Tetramethylsilane (TMS)
-
Analytical balance
-
Vortex mixer (optional)
-
Kimwipes or equivalent lint-free tissue
-
NMR Spectrometer (e.g., 400 MHz or higher)
Workflow for NMR Analysis
Caption: Workflow from sample preparation to final analysis.
Step-by-Step Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a small, clean glass vial.[10][11] Higher concentrations improve the signal-to-noise ratio for the less sensitive ¹³C nucleus.[4][7]
-
Solvent and Standard Addition:
-
Rationale for Solvent Choice: Deuterated solvents are essential because they replace hydrogen (¹H) with deuterium (²H), which resonates at a different frequency, thus rendering the solvent "invisible" in the ¹H NMR spectrum.[12][13] Chloroform-d (CDCl₃) is an excellent choice for many non-polar to moderately polar organic compounds.[8][9]
-
Add approximately 0.6 mL of CDCl₃ to the vial.[6]
-
Rationale for Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[14][15] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal defined as 0.00 ppm.[16] TMS is chemically inert and volatile, allowing for easy removal post-analysis.[16] Add a small drop of TMS to the solvent.
-
-
Dissolution: Gently swirl or vortex the vial to ensure the sample completely dissolves. Preparing the solution in a secondary vial makes it easier to achieve full dissolution before transferring to the NMR tube.[10][11]
-
Transfer to NMR Tube:
-
To prevent solid impurities from degrading spectral quality (by interfering with the magnetic field homogeneity or "shimming"), filter the solution into the NMR tube.[7][10] A simple and effective method is to use a Pasteur pipette with a small cotton or glass wool plug.
-
Transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the final liquid height is appropriate for the spectrometer's coil (typically around 4-5 cm).
-
-
Final Steps: Cap the NMR tube securely. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[7]
NMR Data Acquisition
-
Instrument Setup: Insert the prepared sample into the NMR spectrometer.
-
Locking: The instrument will "lock" onto the deuterium signal of the CDCl₃ solvent. This process stabilizes the magnetic field by compensating for any drift.
-
Shimming: The magnetic field is homogenized across the sample volume in a process called shimming. Good shimming is critical for obtaining sharp, symmetrical peaks and high resolution.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient for a sample of this concentration.
Part 3: Trustworthiness and Advanced Methods
The structural assignment of this compound is validated by the congruence between the ¹H and ¹³C NMR data. The number of signals, their chemical shifts, and the splitting patterns in the ¹H spectrum must all be consistent with the proposed structure and the corresponding ¹³C data.
For unequivocal assignment, especially in more complex molecules, two-dimensional (2D) NMR experiments are invaluable:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, confirming which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, revealing the connectivity of the molecular fragments.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, confirming the H-H spin systems (e.g., the H4-H5-H7 network).
These advanced techniques provide a self-validating web of evidence, leaving no ambiguity in the final structural elucidation.
Caption: Key 1D and 2D NMR correlations for structure validation.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. allanchem.com.
- Iowa State University Chemical Instrumentation Facility.
- Labinsights. (2025, February 19).
- Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Alfa Chemistry.
- Benchchem. A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- ChemicalBook. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum.
- Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
- American Chemical Society. (2021, March 29). Tetramethylsilane.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Georgia Institute of Technology. (2023, August 29).
- Scribd. NMR Sample Prep.
- Sparkl.
- Scribd.
- Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy.
- University College London.
- University of Notre Dame.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- Slideshare. Comparison of 1H-NMR and 13C-NMR.
- ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?.
- pinn.ai. Basic 1h And 13c Nmr Spectroscopy.
- ACD/Labs. Methoxy groups just stick out.
- Baginski, S., et al. (2013).
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- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 16. acs.org [acs.org]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Amino-6-methoxybenzothiazole
**Abstract
This application note presents a robust, validated, and highly reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-6-methoxybenzothiazole (CAS No. 1747-60-0). As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, ensuring the purity and accurate quantification of this compound is critical for quality control and drug development processes.[1] The described reverse-phase HPLC method utilizes a C18 stationary phase with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Conference on Harmonisation (ICH) guidelines.[2] This document provides a comprehensive guide for researchers, scientists, and quality control analysts, detailing the method's scientific basis, step-by-step protocols, and complete validation procedures.
Introduction and Scientific Rationale
2-Amino-6-methoxybenzothiazole is a heterocyclic amine of significant interest in medicinal and materials chemistry. It serves as a fundamental building block for a variety of biologically active molecules, including Schiff bases and 4-thiazolidinones, and is a key precursor in the synthesis of firefly luciferin.[3] Given its role as a starting material in multi-step syntheses, the purity of 2-Amino-6-methoxybenzothiazole directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or chemical product.
A precise and reliable analytical method is therefore indispensable. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]
Causality of Method Selection: The chosen method is a Reverse-Phase HPLC (RP-HPLC) technique. This is the logical choice based on the physicochemical properties of 2-Amino-6-methoxybenzothiazole. The molecule possesses both non-polar (benzothiazole ring) and polar (amino and methoxy groups) functionalities, rendering it moderately polar. RP-HPLC, with its non-polar stationary phase (C18) and polar mobile phase, is ideally suited to retain and resolve such compounds based on their hydrophobic interactions. An acidic modifier (orthophosphoric acid) is incorporated into the mobile phase to ensure the amino group is consistently protonated, which prevents peak tailing by minimizing undesirable interactions with residual silanols on the silica-based column, thereby ensuring sharp, symmetrical peaks.[2][5]
Optimized HPLC Method Parameters
The following chromatographic conditions were optimized to achieve efficient separation and robust quantification of 2-Amino-6-methoxybenzothiazole.
| Parameter | Recommended Condition | Rationale for Selection |
| HPLC System | Any standard HPLC with a UV/Vis or PDA Detector | Standard instrumentation is sufficient for this method. |
| Stationary Phase (Column) | C18, 150 mm x 4.6 mm, 5 µm particle size | The C18 phase provides the necessary hydrophobicity for optimal retention. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (v/v) | Ratio: 45:55 (Isocratic) Acetonitrile: The organic modifier; its concentration controls the retention time. 0.1% OPA: The acidifier ensures consistent protonation of the analyte for sharp peak shape and suppresses silanol interactions.[2][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Detection Wavelength | 272 nm | This wavelength corresponds to a strong UV absorbance maximum for the aminothiazole chromophore, providing high sensitivity for the analyte.[2][6] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Experimental Protocols
A. Mobile Phase Preparation (1 L):
-
Pour 550 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of concentrated (85%) orthophosphoric acid.
-
Bring the volume to 1000 mL with water and mix thoroughly. This is the 0.1% OPA solution.
-
Measure 550 mL of the 0.1% OPA solution and 450 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Mix well, sonicate for 15 minutes to degas, and label appropriately.
B. Diluent Preparation:
-
The mobile phase is used as the diluent to ensure solvent compatibility and prevent peak distortion.
C. Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of 2-Amino-6-methoxybenzothiazole reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
D. Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability.
E. Sample Preparation (Targeting 50 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to 25 mg of 2-Amino-6-methoxybenzothiazole into a 50 mL volumetric flask.
-
Prepare a stock sample solution following steps C2-C4.
-
Pipette 5.0 mL of the stock sample solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Startup: Turn on the HPLC system components (pump, detector, autosampler, column oven).
-
Method Setup: Program the chromatographic conditions as specified in Section 2 into the control software.
-
Column Equilibration: Purge the pump with fresh mobile phase and then pump the mobile phase through the column at 1.0 mL/min until a stable baseline is achieved (typically 30-45 minutes).
-
System Suitability Test: Inject the Working Standard Solution (50 µg/mL) five times consecutively.
-
Analysis: Once system suitability is passed, inject a blank (diluent), followed by the prepared standard and sample solutions.
-
Data Processing: Integrate the peak corresponding to 2-Amino-6-methoxybenzothiazole. Calculate the concentration in the sample by comparing its peak area to that of the reference standard.
Workflow for HPLC Analysis of 2-Amino-6-methoxybenzothiazoledot
Sources
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- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-methoxybenzothiazole 98 1747-60-0 [sigmaaldrich.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Application Note: Elucidation of the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern of 6-Methoxybenzothiazole
Abstract
This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 6-methoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing the principles of Electron Ionization (EI), we delineate the primary fragmentation pathways, identifying characteristic ions and neutral losses. The established protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is designed for researchers, scientists, and drug development professionals. This guide synthesizes theoretical mechanisms with practical, field-proven methodologies to ensure accurate structural elucidation and confident compound identification.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds and functional materials.[1] As with any synthetic or natural product, unambiguous structural confirmation is critical. Mass spectrometry, particularly with a high-energy ionization technique like Electron Ionization (EI), is a powerful tool for this purpose.[2] EI-MS provides reproducible fragmentation patterns that act as a molecular "fingerprint," allowing for detailed structural analysis and library matching.[3]
This document serves as a comprehensive guide to the EI-MS fragmentation of this compound. We will explore the underlying chemical principles that govern its fragmentation, propose the major fragmentation pathways, and provide a robust experimental protocol for data acquisition.
Theoretical Principles of EI-MS Fragmentation
Electron Ionization is a "hard" ionization technique where a molecule in the gas phase is bombarded by a beam of high-energy electrons, typically at 70 electron volts (eV).[3] This process is energetic enough to not only eject an electron, forming a radical cation known as the molecular ion (M•+), but also to impart significant internal energy. This excess energy causes the molecular ion to fragment in predictable ways, governed by the formation of the most stable possible product ions and neutral species.
For this compound, the fragmentation is primarily dictated by two structural features: the stable aromatic benzothiazole core and the methoxy substituent.
-
Aromatic Systems: Aromatic and heteroaromatic rings are inherently stable, often resulting in an intense molecular ion peak.
-
Methoxy-Substituted Aromatics: The fragmentation of aromatic ethers is well-characterized. A dominant pathway involves the initial loss of a methyl radical (•CH3) from the methoxy group to form a stable oxonium ion. This is typically followed by the expulsion of a neutral carbon monoxide (CO) molecule.[4][5]
-
Benzothiazole Derivatives: Studies on substituted benzothiazoles have shown that fragmentation pathways often lead to the formation of a stable benzothiazole cation or involve the loss of a hydrogen radical (M-1) from the molecular ion.[6][7]
By combining these principles, we can anticipate a logical and hierarchical fragmentation cascade for this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound (C₈H₇NOS, Nominal Mass: 165 Da) begins with the formation of the molecular ion (M•+) at m/z 165 . This ion is expected to be prominent due to the stability of the aromatic system. Following its formation, several key fragmentation steps are proposed:
-
Loss of a Methyl Radical (•CH₃): The most favorable initial fragmentation is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15 Da). This yields a highly resonance-stabilized cation at m/z 150 . This fragment is often the base peak in the spectrum of methoxy-aromatic compounds.
-
Loss of Carbon Monoxide (CO): The fragment ion at m/z 150 is susceptible to further fragmentation through the elimination of a neutral carbon monoxide molecule (28 Da). This rearrangement leads to the formation of a fragment ion at m/z 122 .
-
Loss of a Hydrogen Radical (•H): A less dominant but possible pathway is the loss of a hydrogen radical from the molecular ion, leading to an [M-H]⁺ ion at m/z 164 . This is a common feature in the mass spectra of other benzothiazole derivatives.[7]
The logical relationship between these primary fragments is illustrated in the diagram below.
Sources
Application Notes and Protocols for Evaluating 6-Methoxybenzothiazole Derivatives in Antimicrobial Assays
Foreword for the Modern Researcher
The escalating crisis of antimicrobial resistance necessitates a departure from conventional therapeutic scaffolds. Among the heterocyclic compounds that have garnered significant interest, benzothiazole derivatives stand out for their vast pharmacological potential. This guide focuses specifically on 6-methoxybenzothiazole derivatives, a subclass showing considerable promise. We move beyond mere procedural lists to provide a deeper understanding of why specific steps are taken, empowering you to not only execute these assays with precision but also to troubleshoot and adapt them for your novel compounds. This document is crafted for the discerning researcher, scientist, and drug development professional who seeks to rigorously evaluate the next generation of antimicrobial agents.
Scientific Foundation: The Antimicrobial Potential of Benzothiazole Scaffolds
Benzothiazoles are bicyclic heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential microbial enzymes.[3][4]
The Significance of the 6-Methoxy Substitution
The substitution at the 6-position of the benzothiazole ring with a methoxy group (-OCH₃) has been shown in various studies to modulate the compound's biological activity. This electron-donating group can influence the molecule's electronic properties and its ability to interact with biological targets. Research has indicated that such substitutions can enhance the antibacterial and antifungal activities of the parent compound.[5]
Putative Mechanisms of Action
While the precise mechanism can vary between derivatives, benzothiazoles are known to inhibit several key microbial enzymes, thereby disrupting vital cellular processes.[3][4] These targets include:
-
DNA Gyrase and Topoisomerase IV: Essential enzymes for DNA replication and repair.[4]
-
Dihydropteroate Synthase (DHPS): An enzyme crucial for folate synthesis, which is necessary for nucleotide production.[6]
-
Uridine Diphosphate-N-acetylglucosamine Enolpyruvyl Transferase (MurB): Involved in the biosynthesis of the bacterial cell wall peptidoglycan.[4]
-
Dihydrofolate Reductase (DHFR): Another key enzyme in the folate synthesis pathway.[4]
The ability of this compound derivatives to interact with these targets can be predicted and studied using computational methods like molecular docking, which models the binding affinity between a ligand (the derivative) and a protein receptor.[1]
Core Antimicrobial Susceptibility Testing: A Workflow Overview
The initial evaluation of a novel this compound derivative typically involves a tiered approach, starting with qualitative screening and progressing to quantitative assessments. This workflow is designed to efficiently determine the spectrum of activity and potency of the compounds.
Figure 1: A tiered workflow for antimicrobial evaluation.
Detailed Protocols and Methodologies
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established microbiological practices.[7]
Protocol: Agar Disk Diffusion (Kirby-Bauer) Test
This method serves as an excellent initial screen for the antimicrobial activity of your synthesized this compound derivatives.[8][9]
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a standardized microbial inoculum. The compound diffuses into the agar, creating a concentration gradient. If the microbe is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[10] The size of this zone correlates with the susceptibility of the organism to the compound.[10]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a pure, overnight culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This step is critical for ensuring a confluent lawn of growth.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess liquid by pressing the swab against the inside of the tube.[11]
-
Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8]
-
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of your this compound derivative. A common starting concentration is 50-100 µ g/disk .
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[9]
-
Space the disks adequately (e.g., at least 24 mm apart) to prevent overlapping of inhibition zones.[11][12]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours for most bacteria.[10] Specific incubation conditions may be required for fungi or fastidious bacteria.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
The results are qualitative (Susceptible, Intermediate, or Resistant) and are generally compared to standard antibiotics.
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[13] This quantitative assay is the gold standard for determining the potency of a new compound.[14]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the this compound derivative in a liquid growth medium within a 96-well microtiter plate.[13][15] After incubation, the wells are visually inspected for turbidity (growth).
Figure 2: Visual representation of an MIC assay result.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of your this compound derivative in Mueller-Hinton Broth (MHB).[15] For example, from 256 µg/mL down to 0.5 µg/mL.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized inoculum as described in section 3.1.1.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[16]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[17]
-
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity.
Principle: Following the MIC determination, aliquots from the clear wells (at and above the MIC) are sub-cultured onto an agar medium without the test compound.[20] The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.
Step-by-Step Protocol:
-
Sub-culturing:
-
From the clear wells of the MIC plate (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[18]
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21]
-
Data Presentation and Interpretation
Clear presentation of quantitative data is crucial for comparative analysis.
Table 1: Example Antimicrobial Activity Data for this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 6-MB-A | Staphylococcus aureus | 16 | 32 | 2 | Bactericidal |
| 6-MB-A | Escherichia coli | 64 | >256 | >4 | Bacteriostatic |
| 6-MB-B | Staphylococcus aureus | 8 | 16 | 2 | Bactericidal |
| 6-MB-B | Escherichia coli | 32 | 64 | 2 | Bactericidal |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | Escherichia coli | 0.25 | 0.5 | 2 | Bactericidal |
Interpreting the MBC/MIC Ratio:
A key metric for classifying the activity of an antimicrobial agent is the ratio of its MBC to its MIC.[20]
-
Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial antimicrobial evaluation of novel this compound derivatives. By systematically applying the disk diffusion, MIC, and MBC assays, researchers can effectively screen compounds, quantify their potency, and determine their mode of action (bactericidal vs. bacteriostatic). Positive results from these foundational assays justify progression to more advanced studies, including time-kill kinetics, mechanism of action elucidation, and in vivo efficacy models. The continued exploration of this promising chemical scaffold is a vital step in the global effort to combat antimicrobial resistance.[3]
References
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
- Disk Diffusion Method for Antibiotic Susceptibility Test.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- Minimum Bactericidal Concentration (MBC) Assay.
- Recent insights into antibacterial potential of benzothiazole deriv
- Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. Benchchem.
- Recent insights into antibacterial potential of benzothiazole deriv
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). PMC - NIH.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics.
- Minimum Bactericidal Concentration (MBC) Test.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes.
- The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech.
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- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). PMC - NIH.
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- Broth microdilution susceptibility testing. Bio-protocol.
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- CLSI 2024 M100Ed34(1).
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 10).
- (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. (2021, May 22).
- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
- Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Streptococcus Pyogene. E-RESEARCHCO.
- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
- Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (2025, October 4).
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Application Notes and Protocols for the Synthesis of 6-Methoxybenzothiazole-Based Enzyme Inhibitors
Introduction: The Therapeutic Potential of the 6-Methoxybenzothiazole Scaffold
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its rigid, bicyclic structure provides an excellent framework for interacting with biological targets. The introduction of a methoxy group at the 6-position of the benzothiazole ring has been shown to significantly influence the pharmacological properties of these molecules.[4][5] This modification can enhance binding to target enzymes, improve pharmacokinetic profiles, and ultimately lead to more potent and selective enzyme inhibitors.[4]
Derivatives of this compound have demonstrated efficacy as inhibitors of various enzymes implicated in a range of diseases, including cancer, inflammation, diabetes, and neurodegenerative disorders.[1][6][7][8][9] For instance, they have been investigated as inhibitors of NEDD8 activating enzyme (NAE) in cancer therapy[6], α-glucosidase for the management of type-2 diabetes[7], and urease, which is relevant in infections caused by Helicobacter pylori. This application note provides a detailed protocol for the synthesis of a representative this compound derivative, offering insights into the chemical principles and practical considerations for researchers in drug discovery and development.
Synthetic Strategy: A Representative Protocol
The synthesis of 2-amino-6-methoxybenzothiazole is a common starting point for the elaboration of a diverse library of enzyme inhibitors. A widely employed and reliable method involves the oxidative cyclization of p-anisidine (4-methoxyaniline) with potassium thiocyanate in the presence of bromine. This foundational molecule can then be further functionalized.
The following protocol details the synthesis of 2-amino-6-methoxybenzothiazole and its subsequent conversion to an acetohydrazide derivative, a versatile intermediate for creating more complex inhibitors.[1][5]
Visualizing the Synthetic Workflow
The overall synthetic pathway is depicted below. The first stage involves the formation of the core benzothiazole ring system, followed by functionalization of the 2-amino group to introduce a reactive handle for further diversification.
Caption: General workflow for the synthesis of a this compound intermediate.
Materials and Equipment
| Reagents and Solvents | Equipment |
| p-Anisidine (4-methoxyaniline) | Magnetic stirrer with heating plate |
| Potassium thiocyanate (KSCN) | Round-bottom flasks |
| Glacial acetic acid | Reflux condenser |
| Bromine (Br₂) | Dropping funnel |
| Ethyl chloroacetate | Beakers and Erlenmeyer flasks |
| Dry acetone | Buchner funnel and filter paper |
| Potassium carbonate (K₂CO₃) | Thin-Layer Chromatography (TLC) plates |
| Diethyl ether | Rotary evaporator |
| Ethanol | Melting point apparatus |
| Hydrazine hydrate | Standard laboratory glassware |
Safety Precautions: This protocol involves the use of hazardous chemicals. Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12] All manipulations should be performed in a fume hood.[12] Consult the Safety Data Sheets (SDS) for all reagents before use.[10][11][12][13]
Detailed Experimental Protocol
Part 1: Synthesis of 2-Amino-6-methoxybenzothiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (0.01 mol) and potassium thiocyanate (0.08 mol) in 20 mL of glacial acetic acid. Cool the mixture in an ice-salt bath.[14]
-
Bromination: While maintaining the low temperature and stirring vigorously, slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise from a dropping funnel.[14] The rate of addition should be controlled to keep the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours, then let it warm to room temperature and stir for another 10-12 hours.
-
Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate will form. Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel.[15] Wash the solid thoroughly with cold water and then dry it. The crude product can be further purified by recrystallization from ethanol.[15]
Part 2: Synthesis of Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate
-
Reaction Setup: Dissolve 2-amino-6-methoxybenzothiazole (2.0 mol) in dry acetone in a round-bottom flask. Add potassium carbonate (1.0 mol).[1]
-
Alkylation: To the stirred suspension, add ethyl chloroacetate and stir the reaction mixture.[1] The original protocol suggests microwave irradiation, but conventional heating at reflux can also be employed. Monitor the reaction progress by TLC (using a mobile phase such as ethyl acetate:hexane, 1:4).[1]
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with glacial acetic acid. Extract the product with diethyl ether.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part 3: Synthesis of 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide
-
Reaction Setup: Dissolve the crude ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate (1 mol) in ethanol.[1][5]
-
Hydrazinolysis: Add hydrazine hydrate (1 mol) to the solution and reflux the mixture for 6 hours.[1][5]
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water. The solid product will precipitate.[1][5]
-
Purification: Collect the solid by filtration, dry it, and recrystallize from ethanol to yield the pure acetohydrazide derivative.[1][5]
Characterization and Validation
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Technique | Expected Observations for this compound Derivatives |
| ¹H NMR | Signals corresponding to aromatic protons on the benzothiazole ring, a singlet for the methoxy group protons (~3.9 ppm), and signals for the side chain protons.[16][17] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the characteristic carbons of the benzothiazole core and the methoxy group.[18] |
| FT-IR | Characteristic peaks for N-H stretching (for amino and hydrazide groups), C=N stretching of the thiazole ring, and C-O stretching of the methoxy group.[5][16] |
| Mass Spec. | A molecular ion peak (M+) corresponding to the calculated molecular weight of the compound.[1][16][17] |
| Melting Point | A sharp and defined melting point range, indicating the purity of the compound.[16] |
This rigorous characterization ensures the structural integrity of the synthesized inhibitors before their use in biological assays.[19]
Mechanism of Action and Enzyme Inhibition
The this compound scaffold can be tailored to inhibit a variety of enzymes. The mechanism of inhibition is highly dependent on the specific substitutions made to the core structure and the architecture of the target enzyme's active site.
Caption: A conceptual model of competitive enzyme inhibition by a this compound derivative.
The benzothiazole ring often engages in hydrophobic or π-π stacking interactions within the enzyme's active site.[7] The 6-methoxy group can act as a hydrogen bond acceptor, contributing to binding affinity and selectivity.[4] The functional groups introduced at the 2-position (derived from the acetohydrazide intermediate) are crucial for targeting specific amino acid residues and achieving potent inhibition. For example, these derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes relevant to Alzheimer's disease.[9]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction or loss during work-up. | Ensure the reaction runs to completion by monitoring with TLC. Control the temperature carefully during bromination. Ensure complete precipitation before filtration. |
| Formation of by-products | Side reactions due to excess bromine or high temperature. | Maintain a low temperature during bromine addition and add it slowly. Use the stoichiometric amount of reagents. |
| Product is an oil or difficult to purify | Impurities present. | Attempt purification by column chromatography using silica gel.[15] If the product is sensitive to silica, consider using neutral alumina.[15] |
| Inconsistent biological activity | Impure final compound. | Ensure rigorous purification and confirm purity by HPLC and spectroscopic methods before biological screening.[17] |
Conclusion
The this compound scaffold is a versatile and valuable starting point for the development of novel enzyme inhibitors. The synthetic protocol outlined in this application note provides a reliable and adaptable route to key intermediates. By understanding the rationale behind each synthetic step and employing rigorous characterization, researchers can confidently generate libraries of these compounds for screening against a multitude of enzymatic targets, paving the way for new therapeutic discoveries.
References
-
Taylor & Francis Online. (n.d.). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) cyanate–Malononitrile Adducts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
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PubMed. (2017). Discovery of benzothiazole derivatives as novel non-sulfamide NEDD8 activating enzyme inhibitors by target-based virtual screening. Retrieved from [Link]
-
Thieme E-Books & E-Journals. (n.d.). Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) cyanate–Malononitrile Adducts. Retrieved from [Link]
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ProQuest. (n.d.). Benzothiazole derivatives as effective α-glucosidase inhibitors: an insight study of structure-activity relationships and molecular targets. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
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IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
-
PubMed. (2019). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Retrieved from [Link]
-
National Institutes of Health. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
-
(n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) cyanate–Malononitrile Adducts. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of benzothiazole‐based class‐I PI3K inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
-
(n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
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(n.d.). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. Retrieved from [Link]
-
(n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from [Link]
-
(n.d.). Synthesis of benzothiazole: Significance and symbolism. Retrieved from [Link]
-
YouTube. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Retrieved from [Link]
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Application Note: Advanced Cellular Imaging with 6-Methoxybenzothiazole-Based Fluorescent Probes
Executive Summary
In the dynamic field of cellular biology, the visualization of specific molecular events is paramount to understanding cellular function and disease pathogenesis. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 6-methoxybenzothiazole derivatives as versatile fluorescent probes for advanced cell imaging. We will explore the fundamental principles governing their application, from the influence of the 6-methoxy substituent on their photophysical properties to their use in detecting key biomarkers of cellular stress and neurodegeneration, such as reactive oxygen species (ROS) and amyloid aggregates. This guide offers detailed, field-proven protocols, data interpretation guidelines, and troubleshooting advice to empower researchers to harness the full potential of these powerful imaging tools.
Scientific Principles: The Role of the 6-Methoxy Group
The benzothiazole core is a privileged scaffold in the design of fluorescent probes due to its rigid, planar structure and favorable photophysical properties. The strategic incorporation of a methoxy (-OCH₃) group at the 6-position of the benzothiazole ring serves as a critical design element, imparting several advantageous characteristics for cellular imaging applications.
2.1 Modulation of Photophysical Properties
The 6-methoxy group is a moderate electron-donating group. Its presence influences the electronic distribution within the benzothiazole's π-conjugated system, which in turn modulates the probe's absorption and emission characteristics. This electron-donating nature generally leads to a bathochromic (red) shift in the emission spectra compared to unsubstituted benzothiazole derivatives.[1][2] This shift is advantageous for cell imaging as it can help to minimize interference from cellular autofluorescence, which is typically more prominent in the blue-green region of the spectrum.
Furthermore, the electron-donating properties of the methoxy group can enhance the intramolecular charge transfer (ICT) character of the probe, which is a common mechanism for designing "turn-on" fluorescent sensors.[3] In an ICT-based probe, the fluorescence is initially quenched. Upon interaction with a specific analyte, the electronic properties of the probe are altered, disrupting the quenching mechanism and leading to a significant increase in fluorescence intensity.
2.2 Synthetic Accessibility and Derivatization
The this compound scaffold is readily synthesized and offers multiple sites for further chemical modification. This allows for the rational design of probes with tailored specificities. For instance, the 2-position of the benzothiazole ring is a common site for introducing recognition moieties that can selectively bind to targets such as amyloid plaques or react with specific ROS.
Applications and Experimental Protocols
This section details the application of this compound derivatives in two critical areas of cell biology research: the detection of reactive oxygen species and the imaging of amyloid aggregates.
Detection of Reactive Oxygen Species (ROS)
ROS, including hydrogen peroxide (H₂O₂) and hypochlorite (HOCl), are important signaling molecules but can cause significant cellular damage at elevated levels. This compound-based probes have been developed for the sensitive and selective detection of these species.
3.1.1 Protocol: Live Cell Imaging of Hydrogen Peroxide (H₂O₂) with a Boronate-Based this compound Probe
This protocol is designed for a hypothetical "turn-on" fluorescent probe where a boronate ester group quenches the fluorescence of the this compound core. In the presence of H₂O₂, the boronate ester is cleaved, releasing the highly fluorescent this compound derivative.
Materials:
-
H₂O₂-sensitive this compound-boronate probe
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Adherent or suspension cells cultured on imaging-compatible plates/slides
-
Hydrogen peroxide (H₂O₂) solution (for positive control)
-
Phorbol 12-myristate 13-acetate (PMA) or other ROS inducers (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., Ex/Em ~495/529 nm)
Step-by-Step Methodology:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells to achieve 70-80% confluency on the day of the experiment.[4]
-
Probe Loading:
-
Prepare a working solution of the probe (typically 5-10 µM) in serum-free medium or PBS.
-
Wash cells once with warm PBS.
-
Incubate cells with the probe working solution for 30-45 minutes at 37°C.[5]
-
-
ROS Induction (Optional):
-
Washing: Wash cells twice with warm PBS to remove excess probe.[5]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set. The fluorescence intensity will be proportional to the intracellular H₂O₂ levels.
ROS Detection Workflow
Caption: Workflow for detecting intracellular H₂O₂ using a this compound-based probe.
Imaging of Amyloid Aggregates
The aggregation of proteins into amyloid plaques is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. This compound derivatives, structurally similar to the widely used amyloid-binding dye Thioflavin T, have been developed as fluorescent probes for imaging these aggregates.
3.2.1 Protocol: Staining of Amyloid Plaques in Fixed Brain Tissue with a this compound Derivative
This protocol is adapted for a hypothetical this compound probe designed to bind to the β-sheet structures characteristic of amyloid plaques.
Materials:
-
Amyloid-binding this compound probe
-
Fixed brain tissue sections from a relevant disease model or human patient
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol solutions (e.g., 50%, 70%, 90%, 100%) for dehydration (optional, depending on probe)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Methodology:
-
Tissue Preparation: Use cryosections or vibratome sections of paraformaldehyde-fixed brain tissue.
-
Probe Staining:
-
Prepare a staining solution of the probe (e.g., 1-5 µM) in PBS or an appropriate buffer.
-
Incubate the tissue sections in the staining solution for 10-30 minutes at room temperature, protected from light.
-
-
Washing and Differentiation:
-
Briefly wash the sections in PBS.
-
To reduce background staining, differentiate the sections by briefly rinsing in a series of ethanol solutions (e.g., 70% ethanol). The optimal differentiation time should be determined empirically.
-
Rinse the sections again in PBS.
-
-
Mounting and Imaging:
-
Mount the stained sections on glass slides using an aqueous mounting medium.
-
Image the sections using a fluorescence microscope. Amyloid plaques will appear as brightly fluorescent structures.
-
Amyloid Plaque Staining Workflow
Caption: Workflow for fluorescently labeling amyloid plaques in fixed tissue.
Data Interpretation and Validation
4.1 Quantitative Analysis
Fluorescence intensity from cell imaging experiments should be quantified using appropriate software (e.g., ImageJ/Fiji). For ROS detection, the mean fluorescence intensity of cells in the treated group can be compared to that of the control group. For amyloid plaque imaging, the plaque load can be quantified as the percentage of the total tissue area that is fluorescently labeled.
| Parameter | Control Cells | H₂O₂-Treated Cells | Fold Change |
| Mean Fluorescence Intensity (A.U.) | 150 ± 20 | 950 ± 80 | 6.3 |
| Percentage of Fluorescent Cells | 5% | 95% | 19.0 |
Table 1: Example of quantitative data for an H₂O₂ detection experiment.
4.2 Self-Validating Experimental Design
To ensure the trustworthiness of your findings, it is crucial to include a set of controls in your experiments.
-
Negative Control: Unstimulated or vehicle-treated cells to establish baseline fluorescence.
-
Positive Control: Cells treated with a known inducer of the target analyte (e.g., H₂O₂ or a known amyloid-depositing agent) to confirm probe responsiveness.
-
Specificity Control: Co-staining with a well-established commercial probe for the same target to validate the staining pattern of the this compound derivative.
-
Photostability Control: Image a stained area repeatedly to assess the rate of photobleaching and optimize imaging parameters accordingly.
Conclusion
This compound and its derivatives represent a versatile and powerful class of fluorescent probes for cellular imaging. The strategic inclusion of the 6-methoxy group provides favorable photophysical properties that can be leveraged for the development of highly sensitive and specific probes for a range of biological targets. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ these probes in their studies of cellular function, oxidative stress, and neurodegenerative diseases.
References
- BenchChem. (2025). Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection.
-
Chen, J., et al. (2023). Control of the fluorescence molecule 2-(2′-hydroxyphenyl) benzothiazole derivatives by introducing electron-donating and withdrawing substituents groups. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 299, 122666. [Link]
-
Hrobáriková, V., et al. (2013). Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. The Journal of Organic Chemistry, 78(10), 4947-4963. [Link]
-
Li, Y., et al. (2018). A Benzothiazole-Based Fluorescent Probe for Hypochlorous Acid Detection and Imaging in Living Cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 199, 189-193. [Link]
-
Nawara, K., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 13(42), 12516-12527. [Link]
-
Hrobáriková, V., et al. (2013). Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. ResearchGate. [Link]
-
Chen, J., et al. (2023). Control of the fluorescence molecule 2-(2'-hydroxyphenyl) benzothiazole derivatives by introducing electron-donating and withdrawing substituents groups. PubMed, 37043917. [Link]
-
Shi, Y., et al. (2023). A Benzothiazole -Based Fluorescent Probe for Hypochlorite -Highly Sensitive Detection and Live -Cell Imaging Research. ResearchGate. [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
-
Kumar, S., et al. (2024). Highly specific benzothiazole based Schiff base for ratiometric detection of hypochlorite ion (ClO-) in aqueous system: Real application in biological imaging. New Journal of Chemistry, 48(35). [Link]
-
Suter, D. M., et al. (2021). ROS Live Cell Imaging During Neuronal Development. [Link]
-
Kaminski Schierle, G. S., et al. (2017). Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species. University of Cambridge. [Link]
-
Walenta, J., et al. (2023). BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. ACS Materials Letters, 5(12), 3415-3424. [Link]
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Introduction: The Analytical Imperative for a Key Synthetic Building Block
An In-Depth Guide to the Analytical Characterization of 2-Amino-6-Methoxybenzothiazole
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
2-Amino-6-methoxybenzothiazole is a heterocyclic amine compound that serves as a crucial intermediate and structural motif in medicinal chemistry and materials science.[1][2] Its derivatives are explored for a wide range of pharmacological activities, making it a compound of significant interest in drug discovery pipelines.[3][4] The unambiguous confirmation of its structure and the precise determination of its purity are therefore not merely procedural formalities; they are foundational to the integrity of subsequent research and development. The presence of impurities can lead to misleading biological data, failed synthetic steps, and compromised final products.
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of 2-Amino-6-methoxybenzothiazole (CAS No: 1747-60-0). We will move beyond rote procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. The techniques described herein—chromatographic and spectroscopic—provide orthogonal data, which, when combined, offer an unassailable confirmation of identity, purity, and quality.
Note on Nomenclature: While the topic specifies "6-Methoxybenzothiazole," the vast body of scientific literature and commercially available material focuses on its 2-amino substituted analogue. Given its prevalence as a synthetic starting material, this guide will focus on the characterization of 2-Amino-6-methoxybenzothiazole , as it is the compound most relevant to the target audience.[1][2][3]
Physicochemical Profile
A foundational understanding of a compound's physical properties is critical for selecting appropriate analytical solvents, predicting its behavior in chromatographic systems, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 1747-60-0 | [1][5][6][7] |
| Molecular Formula | C₈H₈N₂OS | [2][5][7][8] |
| Molecular Weight | 180.23 g/mol | [2][5][9][10] |
| Appearance | Off-white to tan or pale brown crystalline powder | [1][3][8][9] |
| Melting Point | 165-167 °C | [1][4][5][6] |
| Boiling Point | ~240 °C (some sources report decomposition) | [1][6][9][11] |
| Solubility | Insoluble in water; slightly soluble in methanol. | [3][9][11][12] |
| Stability | Stable under normal conditions; may be light-sensitive. | [1][3][12] |
Part 1: Chromatographic Purity and Quantification
Chromatographic methods are the gold standard for separating a target analyte from impurities and quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-Phase HPLC (RP-HPLC) is the premier technique for this application. It separates compounds based on their hydrophobicity, making it ideal for analyzing the polarity of 2-Amino-6-methoxybenzothiazole against potential starting materials, by-products, or degradants.[13][14]
Causality of Method Design:
-
Column Choice (C18): A C18 (octadecylsilane) stationary phase provides a non-polar environment, ensuring sufficient retention of the moderately polar benzothiazole ring.[15]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. Water is the weak solvent. This combination provides excellent peak shape and resolution.
-
Acidification (Formic Acid): Adding a small amount of acid (0.1% formic acid) to the mobile phase serves two purposes: it protonates residual silanols on the column packing, preventing peak tailing, and it ensures the analyte is in a consistent protonation state. Formic acid is volatile, making this method directly compatible with mass spectrometry (MS) detection.[13]
-
UV Detection: The benzothiazole ring system contains a strong chromophore, allowing for sensitive detection using a UV detector. A full spectrum analysis using a Photodiode Array (PDA) detector is recommended to check for co-eluting impurities and to determine the optimal detection wavelength (λ-max).
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software (e.g., Empower).[16]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection at 272 nm.[16]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 2-Amino-6-methoxybenzothiazole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration using the same procedure.
-
-
System Suitability:
-
Before sample analysis, inject the standard solution five times.
-
The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
The USP tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Part 2: Spectroscopic Structural Elucidation
While chromatography confirms purity, spectroscopy confirms identity. A combination of NMR, MS, and IR provides an unassailable structural fingerprint.[14][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the de novo structural elucidation of organic molecules.[14] It provides precise information about the chemical environment and connectivity of every proton and carbon atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it will solubilize the analyte and its amine (-NH₂) protons will be visible for exchange.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full connectivity mapping.
-
Data Interpretation: The expected signals for 2-Amino-6-methoxybenzothiazole are:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
~7.5 ppm (s, 2H): The -NH₂ protons of the amino group. This peak will be broad and exchangeable with D₂O.
-
~7.3-7.4 ppm (d, 1H): Aromatic proton on the benzene ring.
-
~7.1 ppm (d, 1H): Aromatic proton on the benzene ring.
-
~6.8 ppm (dd, 1H): Aromatic proton on the benzene ring.
-
~3.8 ppm (s, 3H): The -OCH₃ protons of the methoxy group.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
~168 ppm: C2 (carbon bearing the amino group).
-
~155 ppm: C6 (carbon bearing the methoxy group).
-
~145-150 ppm: Quaternary carbons of the fused ring system.
-
~110-125 ppm: Aromatic CH carbons.
-
~55 ppm: The -OCH₃ carbon.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight of the analyte and any impurities detected by HPLC. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF provides a highly accurate mass measurement, further solidifying the elemental composition.[17]
Experimental Protocol: ESI-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
Method: Use the HPLC method described in section 1.1. The formic acid-based mobile phase is ideal for positive-ion ESI.[18]
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range of m/z 50-500.
-
Data Interpretation:
-
Expected Ion: The molecular formula is C₈H₈N₂OS, with a monoisotopic mass of 180.0357 Da.
-
In positive ESI mode, the expected protonated molecular ion [M+H]⁺ will be observed at m/z 180.0357 + 1.0078 = 181.0435 .[9]
-
An HRMS instrument should detect this mass with an accuracy of < 5 ppm.
-
Workflow for LC-MS Identity Confirmation
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The Strategic Role of 6-Methoxybenzothiazole in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the benzothiazole motif stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in the synthesis of a multitude of pharmacologically active agents.[2] Its rigid structure and potential for diverse functionalization allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive scaffold for medicinal chemists.
Among the various substituted benzothiazoles, 6-methoxybenzothiazole derivatives have garnered significant attention as crucial intermediates in the synthesis of a range of pharmaceuticals. The methoxy group at the 6-position can significantly influence the molecule's biological activity and metabolic stability. This guide provides an in-depth exploration of the synthesis and application of a key derivative, 2-amino-6-methoxybenzothiazole, and its subsequent use in the preparation of valuable pharmaceutical building blocks.
Core Intermediate: Synthesis of 2-Amino-6-methoxybenzothiazole
The synthesis of 2-amino-6-methoxybenzothiazole is a foundational step in the journey towards numerous pharmaceutical agents. The most common and efficient route involves the oxidative cyclization of N-(4-methoxyphenyl)thiourea. This method is favored for its relatively high yield and straightforward procedure.
Protocol 1: Synthesis of 2-Amino-6-methoxybenzothiazole from p-Anisidine
This protocol details the synthesis of 2-amino-6-methoxybenzothiazole starting from the readily available p-anisidine. The process involves the formation of a thiourea derivative followed by an oxidative ring-closure.[3]
Materials and Equipment:
-
p-Anisidine
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Thiourea Formation: In a round-bottom flask, dissolve p-anisidine (0.085 mol) in glacial acetic acid (40 mL). To this solution, add ammonium thiocyanate (0.308 mol) dissolved in glacial acetic acid (75 mL). Stir the mixture at room temperature to form N-(4-methoxyphenyl)thiourea.
-
Oxidative Cyclization: Cool the reaction mixture to 0°C using an ice bath. While maintaining the temperature, add a solution of bromine (6.5 mL) in glacial acetic acid (30 mL) dropwise over 30 minutes with constant stirring. The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization.
-
Reaction Completion and Isolation: After the addition of bromine is complete, continue stirring the mixture at 0°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: Pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with copious amounts of water to remove any unreacted starting materials and inorganic salts. Dry the product under vacuum to obtain 2-amino-6-methoxybenzothiazole as a solid.
Expected Yield and Characterization:
The typical yield for this reaction is in the range of 85-95%. The final product can be characterized by its melting point and spectroscopic methods.
| Parameter | Value |
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 180.23 g/mol |
| Melting Point | 165-167 °C |
| Appearance | Off-white to light tan powder |
| ¹H NMR (DMSO-d₆) | δ 7.10 (s, 2H, NH₂), 3.60 (s, 3H, OCH₃), 7.50-7.70 (m, 3H, Ar-H) |
Table 1: Physicochemical and Spectroscopic Data for 2-Amino-6-methoxybenzothiazole[3][4]
Mechanism of Synthesis:
The synthesis proceeds through a two-step mechanism. First, the nucleophilic amino group of p-anisidine attacks the electrophilic carbon of ammonium thiocyanate to form N-(4-methoxyphenyl)thiourea. In the second step, bromine facilitates an electrophilic cyclization, where the sulfur atom attacks the aromatic ring, followed by oxidation to form the stable benzothiazole ring system.
Caption: Synthetic pathway for 2-amino-6-methoxybenzothiazole.
Application in Pharmaceutical Synthesis
2-Amino-6-methoxybenzothiazole serves as a versatile starting material for the synthesis of more complex molecules with significant biological activities. Two prominent examples are its use in the creation of imaging agents for neurodegenerative diseases and as a precursor to anti-inflammatory compounds.
Application 1: Synthesis of Thioflavin T Analogues for Amyloid Plaque Imaging
Thioflavin T (ThT) is a fluorescent dye widely used to detect and quantify amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease.[5] The benzothiazole core is essential for its binding to Aβ fibrils and subsequent fluorescence enhancement.[6] 2-Amino-6-methoxybenzothiazole is a key intermediate in the synthesis of ThT and its analogues, which are being developed as improved imaging agents.[7][8]
This protocol describes the synthesis of N-[[4-(Dimethylamino)phenyl]methylene]-6-methoxy-2-benzothiazoleamine, a precursor to a Thioflavin T analogue, via the condensation of 2-amino-6-methoxybenzothiazole with 4-dimethylaminobenzaldehyde.[7]
Materials and Equipment:
-
2-Amino-6-methoxybenzothiazole
-
4-Dimethylaminobenzaldehyde
-
Anhydrous 2-propanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-6-methoxybenzothiazole (2 mmol) and 4-dimethylaminobenzaldehyde (2 mmol) in anhydrous 2-propanol.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid to the mixture. Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 18 hours.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum. Further purification can be achieved by recrystallization.
Mechanism of Reaction:
The reaction proceeds via a nucleophilic addition of the primary amino group of 2-amino-6-methoxybenzothiazole to the carbonyl carbon of 4-dimethylaminobenzaldehyde, followed by dehydration to form the imine linkage.
Caption: Synthesis of a Thioflavin T analogue precursor.
Application 2: Synthesis of 2-Cyano-6-methoxybenzothiazole, a Key Luciferin Intermediate
2-Cyano-6-methoxybenzothiazole is a crucial intermediate in the synthesis of D-luciferin, the substrate for the firefly luciferase enzyme, which is widely used in bioluminescence imaging.[9][10] The Sandmeyer reaction provides an efficient method for converting the amino group of 2-amino-6-methoxybenzothiazole into a cyano group.[9]
This protocol outlines the one-step synthesis of 2-cyano-6-methoxybenzothiazole from commercially available 2-amino-6-methoxybenzothiazole.[9]
Materials and Equipment:
-
2-Amino-6-methoxybenzothiazole
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) cyanide
-
Reaction vessel with a stirrer and temperature control
-
Standard laboratory glassware
Procedure:
-
Diazotization: Suspend 2-amino-6-methoxybenzothiazole in a mixture of hydrochloric acid and water and cool to 0-5°C. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is typically exothermic, and the temperature should be controlled.
-
Isolation and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The product can then be extracted with an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. Purification is typically achieved by column chromatography.
| Parameter | Value |
| Molecular Formula | C₉H₆N₂OS |
| Molecular Weight | 190.22 g/mol |
| Appearance | Solid |
| ¹³C NMR (CDCl₃) | δ 160.38, 154.03, 127.45, 122.04, 120.29, 113.30, 106.24, 55.91 |
Table 2: Physicochemical and Spectroscopic Data for 2-Cyano-6-methoxybenzothiazole[11]
Caption: Sandmeyer reaction for 2-cyano-6-methoxybenzothiazole.
Safety and Handling
2-Amino-6-methoxybenzothiazole and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[12] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13]
Conclusion
This compound, and specifically its 2-amino derivative, represents a cornerstone intermediate in the synthesis of high-value pharmaceutical compounds. Its versatile reactivity allows for the construction of complex molecular architectures, leading to the development of novel therapeutics and diagnostic agents. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the field of drug development to harness the synthetic potential of this important building block.
References
- Vertex AI Search. (n.d.). 2-Amino-6-methoxybenzothiazole: A Crucial Intermediate in Pharmaceutical Synthesis. Retrieved January 11, 2026.
- Rodriguez, J. (2018). SYNTHESIS OF THIOFLAVIN T ANALOGUES. DigitalCommons@URI.
- Toya, Y., Takagi, M., Nakata, H., Suzuki, N., Isobe, M., & Goto, T. (1984). A Convenient Synthetic Method of 2-Cyano-6-methoxybenzothiazole,–A Key Intermediate for the Synthesis of Firefly Luciferin. Bulletin of the Chemical Society of Japan, 57(9), 2503-2504.
- Patil, V., Asrondkar, A., Bhadane, V., Bobade, A. S., & Chowdhary, A. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 01-02.
- Wikipedia. (n.d.). Thioflavin. Retrieved January 11, 2026.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-6-methoxybenzothiazole. Retrieved January 11, 2026.
- PrepChem.com. (n.d.). Synthesis of 6-methoxy-2-amino-benzothiazole. Retrieved January 11, 2026.
- MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved January 11, 2026.
- Santaniello, E., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(6), 53-60.
- Echemi. (n.d.).
- ResearchGate. (2017). Synthesis and evaluation of thioflavin-T analogs as potential imaging agents for amyloid plaques.
- IOSR Journal. (2015).
- Biosynth. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved January 11, 2026.
- PubMed. (2024).
- NIH. (2024).
- Sigma-Aldrich. (n.d.). 2-Amino-6-methoxybenzothiazole 98%. Retrieved January 11, 2026.
- CDH Fine Chemical. (n.d.).
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- Sigma-Aldrich. (n.d.). 2-Amino-6-methoxybenzothiazole 98%. Retrieved January 11, 2026.
- ChemicalBook. (n.d.). 6-METHOXY-2-(4-NITROPHENYL) BENZOTHIAZOLE synthesis. Retrieved January 11, 2026.
- ResearchGate. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methoxybenzothiazole 98%. Retrieved January 11, 2026.
- Santa Cruz Biotechnology. (n.d.). 2-amino-6-methoxybenzothiazole. Retrieved January 11, 2026.
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2018). Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger.
- PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved January 11, 2026.
- MedChemExpress. (n.d.). Thioflavin T (Basic Yellow 1). Retrieved January 11, 2026.
- PubMed. (n.d.). Mechanism of thioflavin T binding to amyloid fibrils. Retrieved January 11, 2026.
- TargetMol. (n.d.). Thioflavin T. Retrieved January 11, 2026.
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Application Notes and Protocols for Bio-probe Development Using the 6-Methoxybenzothiazole Scaffold
Introduction: The 6-Methoxybenzothiazole Scaffold as a Privileged Structure in Bio-probe Design
The this compound core is a heterocyclic motif of significant interest in the development of fluorescent bio-probes. Its rigid, planar structure, combined with the electron-donating nature of the methoxy group, provides an excellent foundation for constructing molecules with favorable photophysical properties.[1][2] This scaffold is particularly renowned for its application in the design of probes for detecting pathological protein aggregates, such as amyloid-beta (Aβ) plaques and α-synuclein fibrils, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's, respectively.[3][4]
The underlying principle of many this compound-based probes is the modulation of their fluorescence upon binding to a specific biological target. This is often achieved through mechanisms like Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).[1] These mechanisms can lead to a "turn-on" or ratiometric fluorescent response, providing a high signal-to-noise ratio for sensitive detection.[1][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of bio-probes based on the this compound scaffold. We will delve into detailed protocols, the rationale behind experimental choices, and data interpretation to empower you to leverage this versatile scaffold in your research.
PART 1: Design and Synthesis of this compound-Based Bio-probes
The design of a successful bio-probe hinges on the careful selection of functional groups to append to the core scaffold. For amyloid-targeting probes, a common strategy is to create a "push-pull" system, where an electron-donating group (the 6-methoxy group) and an electron-accepting group are connected through a π-conjugated system. This design enhances the ICT character of the molecule, often leading to environmentally sensitive fluorescence.[3]
Workflow for Probe Synthesis
The synthesis of a typical this compound probe for amyloid detection can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of a this compound-based bio-probe.
Protocol 1: Synthesis of 2-(4-aminophenyl)-6-methoxybenzothiazole
This protocol describes a common method for synthesizing a key intermediate, 2-(4-aminophenyl)-6-methoxybenzothiazole, which can be further modified to create a variety of bio-probes.[6]
Rationale: This synthesis involves the reaction of p-anisidine with sulfur and p-aminobenzaldehyde. The p-anisidine serves as the precursor to the this compound ring, while the p-aminobenzaldehyde provides the 2-(4-aminophenyl) substituent. Sulfur acts as the sulfur source for the thiazole ring formation.
Materials:
-
p-Anisidine
-
Sulfur
-
p-Aminobenzaldehyde
-
Anhydrous toluene
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-anisidine (1 equivalent) and sulfur (1.1 equivalents) in anhydrous toluene.
-
Heating: Heat the mixture to reflux with stirring.
-
Addition of Aldehyde: Slowly add a solution of p-aminobenzaldehyde (0.8 equivalents) in toluene to the refluxing mixture over 1-2 hours.
-
Reaction Monitoring: Continue refluxing for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PART 2: Photophysical Characterization of Bio-probes
A thorough understanding of a probe's photophysical properties is crucial for its effective application. Key parameters to determine include the absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), and fluorescence quantum yield (Φ_F).
Table 1: Comparative Photophysical Data of Selected Benzothiazole-Based Probes
| Probe Name | Target Analyte | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Reference |
| BzT-OH | pH | 390 | 472 (in DMSO) | 0.50 (in DMSO) | 82 | [7] |
| RM-28 | Aβ aggregates | >500 | >598 | Not specified | >98 | [8][9] |
| PP-BTA-4 | Aβ and α-syn aggregates | Not specified | Not specified | Not specified | Not specified | [4] |
| BT-BO | H₂O₂ | ~324 | ~604 | Not specified | ~280 | [5] |
| TZ-BO | H₂O₂ | ~380 | ~542 | Not specified | ~162 | [5] |
Note: Photophysical properties can vary significantly with the solvent and local environment.
Protocol 2: Determination of Photophysical Properties
Rationale: This protocol outlines the standard procedures for measuring the key photophysical parameters of a fluorescent probe. Accurate determination of these values is essential for designing experiments and comparing the performance of different probes.
Materials:
-
Purified bio-probe
-
Spectroscopic grade solvents (e.g., DMSO, PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the bio-probe in a suitable solvent (e.g., DMSO).
-
Absorption Spectrum: a. Prepare a dilute solution of the probe in the desired solvent to an absorbance of ~0.1 at the λ_max. b. Record the absorption spectrum using the UV-Vis spectrophotometer. c. The wavelength of maximum absorbance is the λ_abs.
-
Molar Extinction Coefficient (ε): a. Prepare a series of dilutions of the probe and measure their absorbance at the λ_abs. b. Plot absorbance versus concentration. c. The slope of the line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient.
-
Emission Spectrum: a. Excite the dilute probe solution at its λ_abs in the fluorometer. b. Record the emission spectrum. c. The wavelength of maximum fluorescence intensity is the λ_em.
-
Fluorescence Quantum Yield (Φ_F): a. Prepare a solution of the reference standard with an absorbance similar to the probe solution at the excitation wavelength. b. Measure the integrated fluorescence intensity and absorbance of both the probe and the reference standard at the same excitation wavelength. c. Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
PART 3: Application of this compound Probes in Biological Systems
The utility of these bio-probes is demonstrated through their application in detecting and imaging biological targets in relevant experimental models. A primary application is the detection of amyloid plaques in brain tissue.
Workflow for Amyloid Plaque Staining in Brain Tissue
Caption: Experimental workflow for staining amyloid plaques in brain tissue sections.
Protocol 3: Staining of Amyloid-beta Plaques in Brain Tissue Sections
This protocol provides a general guideline for using a this compound-based probe to visualize Aβ plaques in fixed brain tissue from a transgenic mouse model of Alzheimer's disease.[10][11][12]
Rationale: This protocol involves a series of steps to prepare the tissue for optimal staining and imaging. Fixation preserves the tissue morphology. Rehydration is necessary for aqueous staining solutions to penetrate the tissue. Permeabilization allows the probe to access intracellular structures, if necessary. Incubation with the probe allows it to bind to the target amyloid plaques. Washing removes unbound probe to reduce background fluorescence. Mounting prepares the slide for microscopy.
Materials:
-
Fixed brain tissue sections (paraffin-embedded or frozen) from an Alzheimer's disease mouse model.
-
This compound-based amyloid probe.
-
Phosphate-buffered saline (PBS).
-
Ethanol series (100%, 95%, 70%, 50%).
-
Xylene (for paraffin sections).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Mounting medium with DAPI (optional, for nuclear counterstaining).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections): a. Immerse slides in xylene twice for 10 minutes each.[11] b. Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (5 min), 70% (5 min), 50% (5 min).[11] c. Rinse with distilled water.
-
Permeabilization: a. Incubate sections in permeabilization buffer for 10-15 minutes at room temperature. b. Wash three times with PBS for 5 minutes each.
-
Probe Incubation: a. Prepare a working solution of the amyloid probe in PBS or another suitable buffer (the optimal concentration should be determined empirically, typically in the nanomolar to low micromolar range). b. Apply the probe solution to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Washing: a. Wash the sections three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: a. Carefully remove excess PBS from around the tissue section. b. Apply a drop of mounting medium (with or without DAPI) to the section and place a coverslip over it, avoiding air bubbles.
-
Imaging: a. Image the stained sections using a fluorescence microscope equipped with filters appropriate for the probe's excitation and emission wavelengths. b. Capture images of amyloid plaques, which should appear as brightly fluorescent structures.
PART 4: In Vitro Binding Assays
To quantify the binding affinity of a probe for its target, in vitro binding assays are essential.
Protocol 4: In Vitro Fluorescence Binding Assay with Synthetic Aβ Aggregates
This protocol describes how to assess the binding of a this compound probe to pre-formed synthetic Aβ aggregates.[8][9]
Rationale: This assay allows for the determination of the dissociation constant (K_d), a measure of the probe's affinity for its target. By titrating a fixed concentration of Aβ aggregates with increasing concentrations of the probe, a saturation binding curve can be generated.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide.
-
Hexafluoroisopropanol (HFIP).
-
Phosphate-buffered saline (PBS).
-
This compound-based amyloid probe.
-
Fluorometer.
-
96-well black plates.
Procedure:
-
Preparation of Aβ₁₋₄₂ Aggregates: a. Dissolve synthetic Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL. b. Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen or in a vacuum concentrator. c. Resuspend the resulting peptide film in DMSO to make a 1 mM stock solution. d. To induce aggregation, dilute the stock solution into PBS (pH 7.4) to a final concentration of 10-20 µM and incubate at 37°C for 24-48 hours with gentle agitation.
-
Binding Assay: a. In a 96-well black plate, add a fixed concentration of the pre-formed Aβ₁₋₄₂ aggregates (e.g., 100 nM) to each well. b. Add increasing concentrations of the amyloid probe (e.g., from 0 to 500 nM) to the wells. c. Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: a. Measure the fluorescence intensity in each well using a fluorometer with the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: a. Subtract the fluorescence of the probe in the absence of aggregates (background). b. Plot the background-corrected fluorescence intensity as a function of the probe concentration. c. Fit the data to a one-site binding model using non-linear regression analysis to determine the dissociation constant (K_d).
Conclusion
The this compound scaffold represents a highly versatile and effective platform for the development of fluorescent bio-probes. The protocols and guidelines presented here provide a solid foundation for the synthesis, characterization, and application of these probes, particularly in the context of neurodegenerative disease research. By understanding the underlying principles and meticulously following these experimental procedures, researchers can successfully employ these powerful tools to gain deeper insights into complex biological processes.
References
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. (2023). National Institutes of Health. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). National Center for Biotechnology Information. [Link]
-
Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. (2017). ACS Publications. [Link]
-
Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. (2017). PubMed. [Link]
-
Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. (2012). ResearchGate. [Link]
-
Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. (2022). PubMed. [Link]
-
Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. (2020). ResearchGate. [Link]
-
Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. (2010). PubMed. [Link]
-
Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. (2022). ACS Publications. [Link]
- Preparation of 2-(4-aminophenyl)benzothiazole compounds. (1994).
-
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Application Notes and Protocols for Evaluating the Antioxidant Activity of 6-Methoxybenzothiazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Antioxidant Evaluation in Drug Discovery
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2][3] The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant properties.[4][5][6] 6-Methoxybenzothiazole, a specific derivative, holds potential as a therapeutic agent, and a thorough evaluation of its antioxidant capacity is a critical step in its preclinical development.[7][8][9]
These application notes provide a comprehensive guide for the evaluation of the antioxidant activity of this compound. We will delve into the principles behind common in vitro and cell-based antioxidant assays, provide detailed, step-by-step protocols, and discuss the interpretation of the resulting data. The methodologies described herein are designed to provide a robust and multifaceted assessment of the compound's antioxidant potential.
I. Chemical-Based (Acellular) Antioxidant Capacity Assays
Chemical-based assays are rapid, high-throughput methods to determine the radical scavenging or reducing power of a compound. They provide a fundamental understanding of the direct antioxidant potential of this compound.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[10][11] This results in a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[10][12] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[10]
Experimental Workflow:
Caption: General workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a light-protected container.
-
Standard (e.g., Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution of the standard antioxidant in the same solvent.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and the standard solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the control well, add 100 µL of the solvent and 100 µL of the DPPH working solution.
-
For the blank well, add 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [10] Where:
-
Acontrol is the absorbance of the control.
-
Asample is the absorbance of the test sample.
-
-
Plot the percentage of scavenging activity against the concentration of this compound and the standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[14] The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[14]
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] Dilute the resulting dark blue/green solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and a standard (e.g., Trolox) in a suitable solvent.
-
In a 96-well microplate, add 10 µL of each dilution of the test compound or standard to respective wells.
-
Add 190 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[14]
-
C. FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[2][15] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[15]
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and a standard (e.g., FeSO₄·7H₂O).
-
In a 96-well microplate, add 10 µL of each dilution of the test compound, standard, or blank (solvent) to respective wells.
-
Add 190 µL of the FRAP reagent to all wells.
-
Incubate the plate at 37°C for 4-6 minutes.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.[15]
-
Create a standard curve using the ferrous sulfate solutions.
-
The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe(II) equivalents.
-
Data Summary for Chemical-Based Assays:
| Assay | Principle | Wavelength (nm) | Standard | Result Expression |
| DPPH | Radical Scavenging | 517 | Ascorbic Acid/Trolox | IC50 (µg/mL or µM) |
| ABTS | Radical Scavenging | 734 | Trolox | TEAC (Trolox Equivalents) |
| FRAP | Ferric Ion Reduction | 593 | FeSO₄·7H₂O | Fe(II) Equivalents (µM) |
II. Cell-Based Antioxidant Activity (CAA) Assay
Principle: Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization of the compound.[16] The Cellular Antioxidant Activity (CAA) assay utilizes a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), to quantify intracellular ROS levels.[17][18] DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18] The antioxidant activity of this compound is determined by its ability to inhibit the formation of DCF induced by a free radical generator.[19]
Experimental Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Once cells are confluent, carefully remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[17][18]
-
Add 50 µL of a working solution of DCFH-DA (e.g., 25 µM) to each well.[16]
-
Immediately add 50 µL of media containing various concentrations of this compound or a standard antioxidant like Quercetin.[17][18] Include appropriate vehicle controls.
-
Incubate the plate at 37°C for 1 hour to allow for probe uptake and compound interaction.
-
After incubation, wash the cells three times with warm PBS.[16]
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells to induce oxidative stress.[19][20]
-
-
Data Acquisition and Analysis:
-
Immediately begin reading the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[17][18]
-
Take readings every 5 minutes for a total of 60 minutes at 37°C.[18]
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated using the formula: CAA (%) = (1 - (AUCsample / AUCcontrol)) * 100 [16]
-
Plot the CAA values against the concentration of this compound to determine the IC50 value.
-
III. Interpretation and Concluding Remarks
A comprehensive evaluation of the antioxidant activity of this compound requires a multi-assay approach. The chemical-based assays (DPPH, ABTS, and FRAP) provide valuable information on the compound's intrinsic radical scavenging and reducing capabilities. The cell-based CAA assay offers a more physiologically relevant assessment of its potential to protect cells from oxidative damage.
Discrepancies between the results of different assays are possible and can provide insights into the mechanism of antioxidant action. For instance, a compound may exhibit strong activity in the FRAP assay but weaker activity in the DPPH assay, suggesting it acts primarily as a reducing agent rather than a hydrogen atom donor.
The data generated from these protocols will form a critical part of the preclinical data package for this compound, guiding further development and elucidating its therapeutic potential in oxidative stress-related diseases.
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Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
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Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]
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Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
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Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
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Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(1), 1-7. [Link]
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]
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G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 114(4), 1215-1221. [Link]
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Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659. [Link]
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Kähkönen, M. P., & Heinonen, M. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3559. [Link]
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Leporini, M., Chimenti, P., Cione, E., Di Donna, L., Gallelli, A., Ruga, E., ... & De Luca, M. (2022). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. Molecules, 28(1), 220. [Link]
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Chandak, H., Sharma, S., & Jain, A. (2025). Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. Chinese Journal of Applied Physiology. [Link]
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Leporini, M., Chimenti, P., Cione, E., Di Donna, L., Gallelli, A., Ruga, E., ... & De Luca, M. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. International Journal of Molecular Sciences, 23(4), 2200. [Link]
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Patel, P. K., Ganju, K., & Patel, G. P. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications, 10(2), 1074-1080. [Link]
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Parle, A., & Amin, S. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]
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Chandak, H., Sharma, S., & Jain, A. (2025). Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. Chinese Journal of Applied Physiology. [Link]
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Yakan, H., & Özdemir, Z. (2023). Antioxidant activities of the synthesised amino acid-benzothiazole derivatives. ResearchGate. [Link]
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Al-Harthy, T., Zai, H., Ahmed, M., Al-Burtomani, S., & Khan, S. A. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules, 29(22), 5032. [Link]
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Singh, R., & Chauhan, P. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 10(1), 1-4. [Link]
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The Versatility of the 6-Methoxybenzothiazole Scaffold in Modern Crop Protection: A Guide for Researchers
The quest for novel, effective, and environmentally benign crop protection agents is a cornerstone of modern agricultural research. In this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the benzothiazole nucleus standing out as a privileged scaffold. This guide provides an in-depth exploration of 6-methoxybenzothiazole and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential applications in crop protection, from synthesis to biological activity and evaluation protocols.
Introduction: The Significance of the this compound Core
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a key structural motif in a wide array of biologically active molecules. The introduction of a methoxy group at the 6-position can significantly influence the molecule's electronic properties and its interaction with biological targets, often enhancing its pesticidal activity.[1] This guide will delve into the fungicidal, herbicidal, and insecticidal potential of compounds derived from the this compound core, providing both the theoretical underpinnings and practical methodologies for their study.
Antifungal Applications: A Promising Frontier
Derivatives of this compound have demonstrated notable antifungal properties, positioning them as promising candidates for the development of new fungicides.
Mechanism of Action
Research suggests that benzothiazole derivatives can exert their antifungal effects through multiple mechanisms:
-
Induction of Apoptosis: Some benzothiazole compounds have been shown to induce programmed cell death in fungal pathogens, a mechanism that can be highly effective and potentially less prone to resistance development.
-
Cell Membrane Disruption: The integrity of the cell membrane is crucial for fungal survival. Benzothiazole derivatives can interfere with membrane structure and function, leading to leakage of cellular contents and ultimately, cell death.
-
Inhibition of Ergosterol Biosynthesis: Similar to some commercial fungicides, benzothiazole-appended triazole derivatives have been found to inhibit 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of fungal cell membranes.
Efficacy Against Key Plant Pathogens
Studies have shown the efficacy of benzothiazole derivatives against a range of important plant pathogens, including:
-
Phytophthora capsici
-
Colletotrichum gloeosporioides
-
Alternaria alternata[3]
-
Fusarium oxysporium
-
Verticillium dahliae
The following table summarizes the inhibitory activity of some benzothiazole derivatives against selected fungal pathogens.
| Fungal Pathogen | Type of Benzothiazole Derivative | Observed Activity | Reference |
| Phytophthora capsici | Benzothiazole | Inhibition of growth, induction of apoptosis | [4] |
| Colletotrichum gloeosporioides | Benzothiazole | Mycelial inhibition | [5] |
| Rhizoctonia solani | Benzothiazole-appended bis-triazole | Excellent growth inhibition | [2] |
| Alternaria alternata | Benzothiazole-dihydropyridine | Inhibition of growth | [3] |
Experimental Protocol: In Vitro Antifungal Bioassay
This protocol provides a standardized method for assessing the in vitro antifungal activity of this compound derivatives.
Objective: To determine the concentration-dependent inhibitory effect of test compounds on the mycelial growth of a target fungal pathogen.
Materials:
-
This compound derivative (test compound)
-
Target fungal pathogen (e.g., Fusarium oxysporium)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the test compound in a minimal amount of DMSO to create a stock solution. Prepare a series of dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Incorporation of Test Compound: Add the appropriate volume of each test solution to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only DMSO and PDA should also be prepared.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of a 7-day-old culture of the target fungus. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Workflow for Antifungal Bioassay
Caption: Workflow for in vitro antifungal bioassay.
Herbicidal Potential: Targeting Weed Management
The benzothiazole scaffold has also been explored for its herbicidal properties, with some derivatives showing promising activity against both broadleaf and grassy weeds.[6][7]
Mechanism of Action: PPO Inhibition
A key mechanism of action for some herbicidal benzothiazole derivatives is the inhibition of protoporphyrinogen oxidase (PPO).[4]
-
PPO's Role in Plants: PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.
-
Inhibition and its Consequences: By inhibiting PPO, these herbicides cause the accumulation of protoporphyrinogen IX in the cytoplasm. This excess protoporphyrinogen IX auto-oxidizes, leading to the formation of singlet oxygen, a highly reactive oxygen species. Singlet oxygen then causes rapid lipid peroxidation, disrupting cell membrane integrity and leading to cell death and visible symptoms like bleaching and necrosis.[4]
PPO Inhibition Pathway
Caption: Mechanism of PPO-inhibiting herbicides.
Crop Selectivity
A crucial aspect of herbicide development is ensuring crop safety. Some 3-(pyridin-2-yl)benzothiazol-2-one derivatives have shown favorable selectivity in important crops such as soybean, peanut, and cotton, making them attractive candidates for selective weed control.[4]
Experimental Protocol: Pre- and Post-emergence Herbicidal Bioassay
This protocol outlines a method for evaluating the pre- and post-emergence herbicidal activity of this compound derivatives.
Objective: To assess the efficacy of test compounds in controlling weeds when applied before (pre-emergence) and after (post-emergence) weed germination.
Materials:
-
This compound derivative (test compound)
-
Weed seeds (e.g., Amaranthus retroflexus, Setaria viridis)
-
Crop seeds (e.g., soybean, cotton)
-
Pots or trays filled with a suitable soil mix
-
Greenhouse or controlled environment chamber
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Planting: Sow the seeds of the target weed and crop species in separate pots at the recommended depth.
-
Application: Prepare a solution of the test compound at various concentrations. Immediately after planting, apply the solution evenly to the soil surface using a spray chamber.
-
Incubation: Place the pots in a greenhouse or controlled environment chamber with optimal conditions for germination and growth.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving weeds and visually rating the injury to both weeds and crops on a scale of 0 (no effect) to 100 (complete kill).
Post-emergence Application:
-
Planting and Growth: Sow the weed and crop seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Application: Apply the test compound solution as a foliar spray to the plants.
-
Incubation: Return the plants to the greenhouse or controlled environment chamber.
-
Evaluation: After a set period (e.g., 7-14 days), evaluate the herbicidal efficacy and crop phytotoxicity as described for the pre-emergence assay.
Insecticidal and Other Activities
The versatility of the this compound scaffold extends to insecticidal and anthelmintic applications.
Insecticidal Activity
Derivatives of this compound have been synthesized and shown to possess insecticidal properties against pests like the oriental armyworm and diamondback moth.[1] The mechanism of action for these insecticidal derivatives is still under investigation but may involve disruption of key physiological processes in the target insects.
Anthelmintic Activity
New O-substituted this compound-2-carbamates have been designed and synthesized, exhibiting significant anthelmintic activity.[6] This suggests a potential application in veterinary medicine or for controlling nematode pests in agriculture.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for evaluating the insecticidal activity of this compound derivatives against chewing insects.
Objective: To determine the lethal concentration (LC50) of a test compound against a target insect pest.
Materials:
-
This compound derivative (test compound)
-
Target insect pest (e.g., diamondback moth larvae)
-
Host plant leaves (e.g., cabbage)
-
Acetone
-
Triton X-100 (surfactant)
-
Ventilated containers
Procedure:
-
Preparation of Test Solutions: Dissolve the test compound in acetone to create a stock solution. Prepare a series of dilutions in water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Dip host plant leaves into each test solution for a set time (e.g., 10-30 seconds). Allow the leaves to air dry. A control group of leaves should be dipped in the acetone-Triton X-100 solution without the test compound.
-
Insect Exposure: Place the treated leaves into ventilated containers. Introduce a known number of target insect larvae into each container.
-
Incubation: Maintain the containers at appropriate temperature and humidity for the insect species.
-
Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 value.
Synthesis of the this compound Scaffold
The synthesis of 2-amino-6-methoxybenzothiazole, a key starting material for many of the derivatives discussed, can be achieved through various methods. A common approach involves the reaction of p-anisidine with ammonium thiocyanate followed by oxidative cyclization.[8]
General Synthesis Workflow
Caption: General synthesis pathway for this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the discovery of new crop protection agents. Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. The multiple modes of action exhibited by these compounds offer the potential for developing novel products with a reduced risk of resistance development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the biological activity and selectivity of these compounds.
-
Mechanism of Action Elucidation: A deeper understanding of how these molecules interact with their biological targets will facilitate the design of more potent and specific agents.
-
Field Trials: To evaluate the performance of the most promising candidates under real-world agricultural conditions.
-
Toxicological and Environmental Impact Assessment: To ensure the safety of new compounds for non-target organisms and the environment.
By leveraging the information and protocols outlined in this guide, researchers can effectively explore the potential of this compound and its derivatives to contribute to a more sustainable and productive agricultural future.
References
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activities of benzothiazole N,O-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Herbicidal Evaluation of Novel Uracil Derivatives Containing Benzothiazol-2-yl Moiety: Novel Uracil Derivatives Containing Benzothiazol-2-yl Moiety | Semantic Scholar [semanticscholar.org]
- 8. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 6-Methoxybenzothiazole Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Methoxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges that can lead to low reaction yields. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you optimize your synthetic protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format, focusing on the underlying chemical principles to guide your experimental choices.
Q1: My reaction shows little to no formation of the desired this compound. What are the primary factors to investigate?
Several factors can contribute to a stalled or low-yielding reaction. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: The quality of your starting materials is paramount. For instance, in syntheses starting from p-anisidine, ensure it is free from oxidation impurities. If you are using 2-aminothiophenol derivatives, be aware of their susceptibility to oxidation.[1] It is recommended to use freshly purified starting materials.
-
Reagent Stoichiometry: Incorrect stoichiometry can halt the reaction. Carefully check the molar ratios of your reactants. For example, in the synthesis of 2-amino-6-methoxybenzothiazole from 4-methoxyphenylthiourea, the ratio of sulfuric acid to the thiourea is a critical parameter.[2]
-
Reaction Temperature: The reaction temperature must be carefully controlled. Some synthetic routes for benzothiazoles require specific temperature ranges to proceed efficiently. For instance, the Ullmann-type reaction for the synthesis of 2-aminobenzothiazoles is typically carried out at 120 °C.[3] Deviation from the optimal temperature can lead to decomposition of reactants or intermediates, or the reaction may not have sufficient energy to overcome the activation barrier.
-
Solvent Quality: The solvent should be anhydrous and of the appropriate grade. The presence of water can interfere with many organic reactions, especially those involving water-sensitive reagents.
Q2: My TLC analysis shows the formation of multiple products, leading to a low yield of this compound. How can I minimize side reactions?
The formation of side products is a common issue in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
-
Oxidation of Intermediates: In many benzothiazole syntheses, an oxidation step is required to form the aromatic ring.[1] If this step is not well-controlled, it can lead to over-oxidation or the formation of undesired byproducts. The choice and amount of oxidizing agent are critical. For some protocols, atmospheric oxygen is sufficient, while others may require specific oxidants like hydrogen peroxide or DMSO.[4]
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize, especially at elevated temperatures. This can be minimized by maintaining the optimal reaction temperature and using appropriate concentrations of reactants.
-
Alternative Cyclization Pathways: Depending on the substrates and reaction conditions, alternative cyclization pathways may compete with the desired benzothiazole formation, leading to isomeric impurities. The Jacobsen cyclization, for example, can sometimes yield mixtures of regioisomers.[5] Careful selection of reaction conditions can favor the desired pathway.
Q3: I can confirm the presence of this compound in the reaction mixture, but my isolated yield is disappointingly low. What can I do to improve product recovery?
Poor isolated yield despite good product formation points towards issues with the work-up and purification process.
-
Product Solubility: this compound may have significant solubility in the reaction solvent, making precipitation and filtration inefficient.[4] If direct precipitation is not effective, consider extraction with a suitable organic solvent, followed by careful evaporation of the solvent.[4]
-
Purification Method:
-
Recrystallization: This is a powerful technique for purifying solid products. Choosing the right solvent or solvent system is crucial. Ethanol is often a good starting point for recrystallizing benzothiazole derivatives.[6]
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used to separate the desired product from impurities.[4] However, be mindful that some benzothiazole derivatives can be sensitive and may degrade on silica gel.[1]
-
-
pH Adjustment: During the work-up, the pH of the aqueous phase can significantly impact the solubility and stability of your product. For basic benzothiazoles, adjusting the pH to the appropriate range can facilitate extraction into the organic phase. A patent for the preparation of 2-amino-6-methoxybenzothiazole describes adjusting the pH to 8 to precipitate the product.[2]
Frequently Asked Questions (FAQs)
FAQ1: What are some common synthetic routes to this compound and their typical yields?
Several synthetic routes are available, with varying complexities and yields. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield | Reference |
| From 4-methoxyphenylthiourea | 4-methoxyphenylthiourea | H₂SO₄, NH₄Br solution | 94.4% | [2] |
| From p-anisidine | p-anisidine, Potassium thiocyanate | Acetic acid, Bromine | 87% | [7] |
| Ullmann Coupling | 2-iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃ | Up to 97% | [3] |
| From 1,4-benzoquinone | 1,4-benzoquinone, D-cysteine | K₃Fe(CN)₆ | - | [8] |
FAQ2: How can I monitor the progress of my reaction effectively?
Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) can help visualize the spots if they are not UV-active.
FAQ3: What are the key spectroscopic signatures to confirm the identity and purity of this compound?
-
¹H NMR: Expect to see signals corresponding to the aromatic protons on the benzothiazole ring system and a characteristic singlet for the methoxy group protons.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzothiazole core and the methoxy group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=N and C-S bonds within the thiazole ring and the C-O stretching of the methoxy group.
Experimental Protocols
Below is a detailed protocol for the synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine, adapted from a literature procedure.[7]
Materials:
-
p-anisidine
-
Potassium thiocyanate
-
96% Acetic acid
-
Bromine
Procedure:
-
In a suitable reaction vessel, dissolve p-anisidine (0.2 mole) and potassium thiocyanate (0.8 mole) in 360 ml of 96% acetic acid.
-
With stirring, add bromine (0.2 mole) dropwise to the solution.
-
After the addition is complete, continue stirring for the recommended reaction time (monitor by TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the crude product and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., benzene or an ethanol/water mixture) to obtain pure 2-amino-6-methoxybenzothiazole.
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in this compound synthesis.
References
-
Taylor & Francis Online. (n.d.). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
IOSR Journals. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]
- Google Patents. (1994). Process for the preparation of 2-aminobenzothiazoles.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
-
American Chemical Society. (1947). Derivatives of 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) cyanate–Malononitrile Adducts | Request PDF. Retrieved from [Link]
-
ARKIVOC. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]
-
ScienceDirect. (2014). Design, facile synthesis and anthelmintic activity of new O-substituted this compound-2-carbamates. Part II. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
YouTube. (2021). Hofmann Rearrangement. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
PubMed. (2000). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Retrieved from [Link]
-
Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved from [Link]
-
PubMed. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Purification techniques for removing impurities from 6-Methoxybenzothiazole
Welcome to the technical support center for the purification of 6-Methoxy-2-aminobenzothiazole (CAS No. 1747-60-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this critical pharmaceutical intermediate.[1]
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 6-Methoxy-2-aminobenzothiazole, providing potential causes and actionable solutions.
Scenario 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallizing my crude 6-Methoxy-2-aminobenzothiazole. What are the likely causes and how can I improve my yield?
Answer:
Low recovery during recrystallization is a frequent issue stemming from several factors related to solvent choice and experimental technique.[2]
Potential Causes:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.[2] If the compound remains significantly soluble at lower temperatures, recovery will be poor.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep a substantial amount of the compound in solution even after cooling, thus preventing its precipitation.[3]
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize along with the impurities, leading to loss.[4]
-
Incomplete Crystallization: Insufficient cooling time or not using an ice bath can result in incomplete precipitation of the dissolved product.[4]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low recrystallization yield.
Corrective Actions:
-
Solvent Selection Re-evaluation:
-
Action: Conduct small-scale solubility tests with a range of solvents. Ethanol, benzene, and acetic acid have been reported in the literature for processes involving 2-amino-6-methoxybenzothiazole derivatives.[5][6]
-
Causality: A systematic solvent screen ensures the chosen solvent has the optimal solubility profile for your compound, maximizing the precipitation of pure crystals upon cooling.
-
-
Minimizing Solvent Usage:
-
Action: Add the hot solvent portion-wise to the crude material until it just dissolves.[3]
-
Causality: This ensures the solution is saturated, a prerequisite for obtaining a good yield upon cooling.
-
-
Maintaining Temperature During Hot Filtration:
-
Action: If insoluble impurities are present and require hot filtration, pre-heat the funnel and receiving flask to prevent a sudden drop in temperature.[4]
-
Causality: Keeping the solution hot prevents the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.
-
-
Maximizing Crystal Formation:
-
Action: Allow the filtrate to cool slowly to room temperature to encourage the formation of larger, purer crystals.[4] Subsequently, place the flask in an ice bath to maximize the precipitation of the product from the cold solvent.[4]
-
Causality: Slow cooling promotes selective crystallization of the target compound, while rapid cooling can trap impurities within the crystal lattice.
-
Scenario 2: Persistent Colored Impurities After Purification
Question: My 6-Methoxy-2-aminobenzothiazole remains off-white or tan even after recrystallization. How can I remove these colored impurities?
Answer:
The presence of color often indicates residual starting materials, by-products from the synthesis, or degradation products.[7][8]
Potential Causes:
-
Oxidation Products: Benzothiazole derivatives can be susceptible to oxidation, leading to colored by-products.
-
Residual Starting Materials or Reagents: Incomplete reactions can leave colored starting materials or reagents in the crude product. For instance, the synthesis from p-anisidine involves bromine, which if not properly quenched, can lead to colored impurities.[6]
-
Thermally Induced Degradation: Excessive heat during synthesis or purification can cause decomposition into colored compounds.
Corrective Actions:
-
Activated Charcoal Treatment:
-
Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w) to the solution.[3] Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.[3]
-
Causality: Activated charcoal has a high surface area and adsorbs large, colored, and polar impurity molecules, effectively decolorizing the solution.[4]
-
-
Column Chromatography:
-
Protocol: If recrystallization and charcoal treatment are insufficient, column chromatography is a more rigorous purification method. A silica gel column with a suitable eluent system (e.g., petroleum ether/ethyl acetate) can separate the desired compound from colored impurities.[9]
-
Causality: This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). Compounds with different polarities will travel down the column at different rates, allowing for their separation.
-
Scenario 3: Product Fails Purity Analysis (HPLC, NMR)
Question: My purified 6-Methoxy-2-aminobenzothiazole shows extra peaks in the HPLC or NMR spectrum. What are these impurities and how do I remove them?
Answer:
The presence of additional peaks indicates that the initial purification was not sufficient to remove all by-products or isomers.
Potential Impurities:
| Impurity Type | Potential Source | Recommended Purification Technique |
| Isomeric Impurities | Non-selective reactions during synthesis, such as nitration, can produce isomers (e.g., 4-, 5-, or 7-nitro derivatives in a related synthesis).[10] | Fractional Recrystallization or Preparative HPLC |
| Unreacted Starting Materials | Incomplete reaction conversion. For example, residual p-anisidine from the synthesis.[6] | Column Chromatography or Recrystallization |
| By-products | Side reactions occurring during the synthesis.[11] | Column Chromatography |
| Residual Solvents | Incomplete drying after purification. | Drying under vacuum at an appropriate temperature. |
Advanced Purification Strategies:
-
Fractional Recrystallization:
-
Concept: This technique involves multiple recrystallization steps. It can be effective if the impurities have slightly different solubilities in the chosen solvent compared to the main product.
-
Causality: By carefully controlling the crystallization conditions in each step, it's possible to enrich the desired compound in the solid phase while leaving more of the impurity in the mother liquor.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Application: When impurities are structurally very similar to the product (e.g., isomers), making separation by other means difficult, Prep-HPLC is the method of choice.
-
Causality: Prep-HPLC offers very high resolution, allowing for the separation of compounds with very similar physicochemical properties.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 6-Methoxy-2-aminobenzothiazole?
A1: Pure 6-Methoxy-2-aminobenzothiazole is typically an off-white to tan or gray powder.[7][8] Its reported melting point is in the range of 165-170 °C.[7] A broad melting point range or a value lower than this often indicates the presence of impurities.
Q2: Which analytical techniques are best for assessing the purity of 6-Methoxy-2-aminobenzothiazole?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.[][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation and can identify and quantify impurities if their signals do not overlap with the product's signals.[][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.[]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure substances (typically >98%).[]
Q3: How should I properly store purified 6-Methoxy-2-aminobenzothiazole?
A3: 6-Methoxy-2-aminobenzothiazole is stable under normal conditions but may be light-sensitive.[7][15] It should be stored in a tightly sealed, light-resistant container in a cool, dry place. It is incompatible with strong oxidizing agents.[7][15]
Q4: Can I use distillation for purification?
A4: While distillation is a common purification technique for liquids, it is generally not suitable for 6-Methoxy-2-aminobenzothiazole due to its high melting point and potential for thermal degradation at the temperatures required for vaporization. Recrystallization and chromatography are the preferred methods.
III. Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place the crude 6-Methoxy-2-aminobenzothiazole in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid completely dissolves.[3][4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to move the compounds down the column.[9]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Caption: General workflow for purification by column chromatography.
IV. References
-
Cimarelli, C., & Palmieri, G. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(vi), 53-60. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]
-
Patel, A. B., et al. (2014). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 9(2), 49-54. Retrieved from [Link]
-
Clark, R. H., & Davis, F. A. (1947). Derivatives of 2-Amino-6-methoxybenzothiazole. Journal of the American Chemical Society, 69(6), 1415–1416. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles. Retrieved from
-
World Health Organization. (2021). Annex 6: Bioanalytical method validation and, when appropriate, study sample analysis. Retrieved from [Link]
-
de Gonzalo, G., & Lavandera, I. (Eds.). (2021). Biocatalysis for Practitioners: Techniques, Reactions and Applications. Wiley-VCH. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]
-
Hamed, A. S., et al. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. Retrieved from [Link]
-
Fine Chemicals. (n.d.). 2-Amino-6-methoxybenzothiazole: A Crucial Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2022). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Goverdhan, G., et al. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]
-
Singh, S., & Singh, R. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Education and Research, 3(1), 1-13. Retrieved from [Link]
-
Diva Portal. (2014). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. Retrieved from [Link]
-
Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Amino-6-methoxybenzothiazole | 1747-60-0 [chemicalbook.com]
- 8. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 11. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Amino-6-methoxybenzothiazole(1747-60-0) 1H NMR [m.chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Methoxybenzothiazole Synthesis
Welcome to the technical support center for the synthesis of 6-methoxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
I. Overview of the Synthetic Strategy
The most common and reliable route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino-6-methoxybenzothiazole, from p-anisidine. The second step is the deamination of this intermediate to yield the final product. This guide will cover both stages in detail, with a focus on troubleshooting and optimization.
Visualizing the Workflow
Caption: General two-step synthesis workflow for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole
Question 1: My yield of 2-amino-6-methoxybenzothiazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this step often stem from several critical factors. Let's break them down:
-
Purity of Starting Materials:
-
Reaction Temperature Control:
-
The reaction of p-anisidine with potassium thiocyanate followed by the addition of bromine is highly exothermic. Maintaining a low temperature (below 10°C) during the bromine addition is crucial to prevent side reactions and decomposition of the intermediate.[3]
-
-
Bromine Addition:
-
Add the bromine solution dropwise with vigorous stirring. A rapid addition can lead to localized high concentrations of bromine, causing over-bromination of the aromatic ring or oxidation side products.
-
-
Incomplete Reaction:
-
Ensure the reaction is stirred for a sufficient time after the bromine addition is complete to allow for full cyclization. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Troubleshooting Flowchart for Low Yield in Step 1:
Caption: Troubleshooting logic for low yield of the intermediate.
Question 2: I am observing the formation of a dark, tarry substance during the reaction. What is causing this and how can I prevent it?
Answer: The formation of tarry byproducts is a common issue and is primarily due to oxidation and polymerization reactions. The electron-donating methoxy group on the p-anisidine ring makes it highly susceptible to oxidation by bromine, especially at elevated temperatures.
Solutions:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0-5°C) during the addition of bromine is the most effective way to minimize these side reactions.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative side reactions.
-
Controlled Bromine Addition: Slow, dropwise addition of bromine ensures that it is consumed in the desired reaction pathway rather than accumulating and causing unwanted oxidation.
Question 3: What is the best way to purify the 2-amino-6-methoxybenzothiazole intermediate?
Answer: After the reaction is complete and the product is precipitated by neutralization, recrystallization is an effective method for purification.
-
Recommended Solvents: Ethanol or a mixture of ethanol and water are commonly used for recrystallization.[4][5]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration.[6]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7][8]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Step 2: Deamination of 2-Amino-6-methoxybenzothiazole
Question 4: I am having trouble with the deamination of 2-amino-6-methoxybenzothiazole to get the final product. What is a reliable method?
Answer: A reliable and widely used method for the deamination of aromatic amines is through a diazotization reaction followed by reduction.[9][10][11]
Recommended Protocol:
-
Diazotization:
-
Dissolve the 2-amino-6-methoxybenzothiazole in a cold solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C. This will form the diazonium salt.[9]
-
-
Reduction:
-
In a separate flask, prepare a solution of a reducing agent. Hypophosphorous acid (H₃PO₂) is a common and effective choice for this reduction.
-
Slowly add the cold diazonium salt solution to the reducing agent solution. The reaction can be vigorous, so careful addition and temperature control are important.
-
Allow the reaction to stir at a controlled temperature until the evolution of nitrogen gas ceases.
-
Question 5: The yield of my deamination reaction is low, and I am getting a complex mixture of products. What could be the problem?
Answer: Low yields and side product formation in this step are often related to the stability of the diazonium salt and the reaction conditions.
-
Diazonium Salt Instability: Diazonium salts can be unstable, especially at higher temperatures. It is crucial to keep the temperature at or below 5°C throughout the diazotization and before the reduction step.[12]
-
Side Reactions of the Diazonium Salt:
-
Phenol Formation: If the temperature is too high or if water is present in excess, the diazonium salt can react to form the corresponding phenol (6-hydroxybenzothiazole).
-
Azo Coupling: The diazonium salt can couple with unreacted 2-amino-6-methoxybenzothiazole to form colored azo compounds, which are common impurities.[9]
-
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain at 0-5°C throughout the diazotization and addition to the reducing agent. | Minimizes decomposition of the diazonium salt and side reactions.[12] |
| Acid Concentration | Use a sufficient excess of acid to ensure complete protonation of the amine and prevent side reactions. | Suppresses the formation of diazoamino compounds. |
| Rate of Addition | Add the sodium nitrite solution slowly to control the exotherm and prevent localized heating. | Prevents decomposition and side reactions. |
| Purity of Intermediate | Use highly pure 2-amino-6-methoxybenzothiazole. | Impurities can interfere with the diazotization reaction. |
Question 6: How can I purify the final product, this compound?
Answer: The purification strategy will depend on the nature of the impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from polar impurities, such as any unreacted starting material or phenol byproducts. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or hexane) can be an effective purification method.[6][13]
-
Distillation: If the product is a liquid and the impurities are non-volatile, distillation under reduced pressure can be used for purification.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methoxybenzothiazole
-
To a solution of p-anisidine (0.1 mol) in glacial acetic acid (50 mL), add potassium thiocyanate (0.3 mol).
-
Cool the mixture to 0°C in an ice-salt bath.
-
With vigorous stirring, add a solution of bromine (0.1 mol) in glacial acetic acid (30 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into a large volume of water.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Deamination to this compound
-
Dissolve 2-amino-6-methoxybenzothiazole (0.05 mol) in a mixture of concentrated sulfuric acid (25 mL) and water (50 mL) at room temperature.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.06 mol) in water (10 mL) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes at this temperature.
-
In a separate flask, cool a solution of 50% hypophosphorous acid (50 mL) to 0-5°C.
-
Slowly and carefully add the diazonium salt solution to the cold hypophosphorous acid solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for several hours, or until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. References
-
CN105038296A - Preparation method of heterocyclic azo dye - Google Patents.
-
Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli - SciSpace. [Link]
-
Mesogenic benzothiazole derivatives with methoxy substituents - Indian Academy of Sciences. [Link]
-
(PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. - ResearchGate. [Link]
-
Mesogenic benzothiazole derivatives with methoxy substituents - ResearchGate. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed. [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - MDPI. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. [Link]
-
A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone | Request PDF - ResearchGate. [Link]
-
Recrystallization and Crystallization. [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. [Link]
-
Deaminative chlorination of aminoheterocycles - PMC. [Link]
-
Lab Procedure: Recrystallization - LabXchange. [Link]
-
Purification by Recrystallization - CUNY. [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]
-
US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents.
-
2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem. [Link]
-
(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. [Link]
-
Synthesis of 2- Amino substituted benzothiazoles (a1- - Iasj.net. [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC. [Link]
-
Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p -Anisidine and 2-Fluoromalonic Acid - ResearchGate. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
Sources
- 1. p-Anisidine synthesis - chemicalbook [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. LabXchange [labxchange.org]
- 9. CN105038296A - Preparation method of heterocyclic azo dye - Google Patents [patents.google.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
How to improve the purity of 2-Amino-6-methoxybenzothiazole
Welcome to the technical support center for 2-Amino-6-methoxybenzothiazole (CAS: 1747-60-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their work. Here, we address common challenges encountered during its synthesis and purification, providing field-proven troubleshooting advice and in-depth FAQs to help you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you might encounter after synthesizing 2-Amino-6-methoxybenzothiazole. Each solution is presented in a question-and-answer format, detailing the underlying cause and a step-by-step protocol for resolution.
Issue 1: My final product is a yellow, tan, or brown powder, not the expected off-white solid. How do I remove these colored impurities?
Answer:
The discoloration of 2-Amino-6-methoxybenzothiazole is a common issue, typically arising from two main sources: residual starting materials from synthesis (like p-anisidine) which may have oxidized, or the formation of polymeric or oxidized byproducts during the reaction or workup. These impurities are often present in small quantities but can be highly chromophoric. The most effective method to address this is a carefully executed recrystallization with activated carbon treatment.
Causality: Activated carbon possesses a high surface area with a network of pores, making it exceptionally effective at adsorbing large, planar, and often colored aromatic molecules through van der Waals forces. The key is to use it in a solvent where the desired compound is highly soluble when hot and poorly soluble when cold.
-
Solvent Selection: Choose a suitable recrystallization solvent. Ethanol is an excellent choice as 2-Amino-6-methoxybenzothiazole is soluble in hot ethanol but its solubility decreases significantly upon cooling.[1]
-
Dissolution: In a flask equipped with a reflux condenser, dissolve your crude product in the minimum amount of hot 95% ethanol. Add the solvent portion-wise until full dissolution is achieved at the boiling point.
-
Activated Carbon Treatment: Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling). Add a small amount of activated carbon (approximately 1-2% of the product's weight) to the solution.
-
Expert Tip: Do not add activated carbon to a boiling solution, as it can cause violent bumping.
-
-
Hot Filtration: Gently reheat the mixture to boiling for 5-10 minutes. While hot, filter the solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon. This step must be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Transfer the hot, clear filtrate to a clean flask. Allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation and Drying: Collect the purified, off-white crystals by vacuum filtration. Wash the crystals with a small amount of cold 30% ethanol.[1] Dry the product under vacuum to a constant weight.
Issue 2: The melting point of my product is low (e.g., <160 °C) and has a broad range. What does this indicate and how can I fix it?
Answer:
A low and broad melting point is a classic indicator of an impure compound.[][3] The literature melting point for pure 2-Amino-6-methoxybenzothiazole is typically cited in the range of 165-167 °C.[][3][4] The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Common culprits include unreacted starting materials (e.g., 4-methoxyphenylthiourea or p-anisidine) or inorganic salts from the workup.
Causality: Impurities introduce defects into the crystal structure, requiring less energy to overcome the intermolecular forces holding the solid together. This phenomenon is known as melting point depression. A broad range indicates a mixture of substances melting at different temperatures.
To address this, a multi-step purification strategy is often required, starting with an acid-base wash to remove neutral or acidic/basic impurities, followed by recrystallization.
Caption: A general workflow for purifying 2-Amino-6-methoxybenzothiazole.
-
Dissolution: Suspend the impure solid in a suitable organic solvent like ethyl acetate.
-
Acid Wash: Transfer the suspension to a separatory funnel and wash with a 1M HCl solution. This will protonate the basic 2-amino group, pulling the desired compound into the aqueous layer, while neutral organic impurities remain in the ethyl acetate layer.
-
Separation: Separate the aqueous layer. If starting materials like p-anisidine are suspected, they will also be extracted into the acidic aqueous layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution or ammonia) with stirring until the pH is approximately 8-9.[5]
-
Precipitation: The free base of 2-Amino-6-methoxybenzothiazole will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum.
-
Final Polish: The product from this procedure should be significantly purer. A subsequent recrystallization (as described in Protocol 1) will yield a sharp-melting, pure product.
Issue 3: My NMR spectrum shows unreacted p-anisidine. Is there a way to remove it without resorting to column chromatography?
Answer:
Yes, removing unreacted p-anisidine can often be accomplished with a simple slurry wash, exploiting the differential solubility of the starting material and the product in certain solvents. p-Anisidine has higher solubility in moderately non-polar solvents like dichloromethane or diethyl ether compared to the more polar, crystalline 2-Amino-6-methoxybenzothiazole.
Causality: The benzothiazole product is a relatively flat, rigid molecule with strong intermolecular hydrogen bonding and π-stacking interactions, leading to higher crystal lattice energy and lower solubility in many organic solvents compared to the more flexible p-anisidine starting material.
-
Slurry Formation: Place the crude, dry solid in a flask. Add a sufficient amount of dichloromethane to create a stirrable slurry (typically 5-10 mL per gram of crude material).
-
Stirring: Stir the slurry vigorously at room temperature for 30-60 minutes. During this time, the more soluble p-anisidine will preferentially dissolve into the solvent.
-
Filtration: Filter the slurry using a Büchner funnel. The undissolved solid is your purified product.
-
Washing: Wash the filter cake with a small amount of fresh, cold dichloromethane to remove any remaining dissolved impurities.
-
Drying: Dry the purified solid under vacuum to remove all residual solvent. This method is fast and can significantly improve purity with minimal product loss.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 2-Amino-6-methoxybenzothiazole?
A1: The ideal recrystallization solvent is one that dissolves the compound well when hot but poorly when cold. Based on experimental data and literature, several systems are effective.[1][6]
| Solvent System | Type | Rationale & Comments |
| Ethanol (95%) | Single Solvent | Good solubility when hot, moderate when cold. Often requires a large volume. |
| Ethanol / Water | Mixed Solvent | Excellent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool. Allows for fine-tuning of solubility.[1] |
| Benzene | Single Solvent | Reported as an effective solvent, but its use is discouraged due to toxicity. Toluene is a safer alternative.[6] |
| Methanol | Single Solvent | The compound is very slightly soluble in methanol, making it a poor choice for primary recrystallization but potentially useful as a wash solvent.[4] |
Q2: When is column chromatography the necessary choice for purification?
A2: Column chromatography should be considered when other methods like recrystallization or acid-base extraction fail to provide the desired purity.[7][8] This is typically the case when:
-
Impurities have similar solubility profiles to the product, making recrystallization ineffective.
-
Multiple impurities are present, requiring separation based on polarity.
-
Isomeric byproducts have formed that cannot be separated by physical or chemical means.
-
Extremely high purity (>99.5%) is required for applications like reference standard preparation or sensitive biological assays.
A typical system would involve flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).[7]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.
-
System: Use silica gel 60 F254 plates.
-
Mobile Phase: A good starting eluent system is Toluene:Acetone (8:2) or Hexane:Ethyl Acetate (1:1).[4]
-
Visualization: Visualize the spots under UV light (254 nm). The product and most impurities are UV-active. You can also use an iodine chamber or potassium permanganate stain for visualization.
-
Interpretation: In a successful purification, the crude material will show multiple spots, while the purified product will show a single, distinct spot.
Caption: Decision tree for selecting the optimal purification strategy.
References
-
PubChem. 2-Amino-6-methoxybenzothiazole. National Center for Biotechnology Information. [Link]
-
Chemsrc. 2-Amino-6-methoxybenzothiazole | CAS#:1747-60-0.[Link]
-
SIELC Technologies. Separation of 2-Amino-6-methoxybenzothiazole on Newcrom R1 HPLC column.[Link]
- Google Patents.
-
IOSR Journal. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.[Link]
-
American Chemical Society. Derivatives of 2-Amino-6-methoxybenzothiazole.[Link]
-
RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity.[Link]
-
National Center for Biotechnology Information (PMC). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.[Link]
-
Arkivoc. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone.[Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-.[Link]
-
bioRxiv. Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis.[Link]
-
Indian Journal of Chemistry. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.[Link]
-
Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.[Link]
-
Biocompare. Chromatography and Separation.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 3. chemicalbull.com [chemicalbull.com]
- 4. 2-Amino-6-methoxybenzothiazole CAS#: 1747-60-0 [m.chemicalbook.com]
- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Overcoming solubility issues with 6-Methoxybenzothiazole in bioassays
Technical Support Center: 6-Methoxybenzothiazole Solubility
Welcome to the technical support center for researchers working with this compound. This guide is designed to provide in-depth, practical solutions to the common yet critical challenge of compound solubility in biological assays. As scientists and drug development professionals, ensuring your compound is fully dissolved is the first step toward generating accurate and reproducible data. This resource combines foundational principles with actionable protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What's happening?
This is a common phenomenon known as "solvent shock" or "antisolvent precipitation."[1] this compound is a hydrophobic molecule with very low aqueous solubility.[2][3] While it may dissolve readily in a strong organic solvent like 100% Dimethyl Sulfoxide (DMSO), this solution is thermodynamically unstable. When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer (an "antisolvent"), the DMSO rapidly disperses, and the local solvent environment around the compound molecules changes dramatically from organic to aqueous.[1] The compound can no longer stay in solution and crashes out, forming a precipitate or a fine suspension.[4][5]
Q2: I've prepared my 10 mM stock in DMSO, but I see small particles. Is this normal?
No, a stock solution should be a true solution, meaning it is completely clear with no visible particles.[6][7] Several factors could cause incomplete dissolution:
-
Concentration Limit Exceeded: You may be above the compound's solubility limit in DMSO.
-
Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of even small amounts of water can significantly reduce the solubility of hydrophobic compounds.[8]
-
Low Temperature: Solubility is temperature-dependent. Attempting to dissolve the compound at a low temperature may lead to incomplete dissolution.[8]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance to DMSO is highly cell-line dependent. For most general cell lines, a final concentration of ≤ 1% is a common starting point, with many researchers aiming for ≤ 0.5% to minimize artifacts.[9] However, sensitive cell types like primary cells or stem cells may require concentrations as low as ≤ 0.1% .[9] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay and cell line before proceeding with compound screening.[10]
Q4: Can I just sonicate my final assay plate to redissolve the precipitate?
While sonication can help break up aggregates and temporarily create a more uniform suspension, it is unlikely to create a true solution if the compound's concentration is above its thermodynamic solubility limit in the final assay buffer.[8] This approach can lead to significant variability in your results, as you would be testing a suspension with an unknown and inconsistent concentration of dissolved, active compound. The primary goal should be to achieve a true solution.
Troubleshooting Guide: A Stepwise Approach to Solubilization
If you are encountering solubility issues, follow this tiered troubleshooting workflow. Start with the simplest, most common techniques and proceed to more advanced methods only if necessary.
}
Tier 1: Optimizing the Stock Solution
Your primary stock solution is the foundation of your experiment. Ensuring its integrity is the first and most critical step.[11]
Protocol 1: Preparation of a 10 mM Stock in Anhydrous DMSO
-
Pre-Preparation: Bring the vial of this compound (MW: 180.23 g/mol ) and a sealed bottle of anhydrous DMSO to room temperature to prevent water condensation.[8][11]
-
Weighing: On a calibrated analytical balance, accurately weigh 1.80 mg of the compound.
-
Dissolution: Transfer the compound to a sterile, appropriate-sized vial. Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, gently warm the solution to 37°C and sonicate for 5-10 minutes.[8]
-
Verification: Visually inspect the solution against a light source. It must be completely clear. If not, the concentration may be too high. Consider preparing a 5 mM or 1 mM stock solution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[11] This practice minimizes water absorption and avoids repeated freeze-thaw cycles that can promote precipitation.[8]
Tier 2: Modifying the Dilution Protocol and Assay Buffer
If the stock solution is clear but precipitation occurs upon dilution, the issue lies in the transition to the aqueous environment.
pH Adjustment
Nitrogen-containing heterocyclic compounds like this compound can have their solubility influenced by pH.[12][13][14] The benzothiazole moiety contains nitrogen atoms that can be protonated under acidic conditions.[15]
-
Principle: For a weakly basic compound, lowering the pH of the buffer will increase the proportion of the protonated (ionized) form. The ionized form is generally more water-soluble than the neutral form.[16]
-
Action: Try preparing your final working solution in buffers with slightly lower pH values (e.g., pH 6.8, 6.5, or 6.0) and observe if solubility improves.
-
Caution: Ensure the pH change does not negatively impact your assay's biological components (cells, enzymes, etc.). Run a pH vehicle control.
Tier 3: Advanced Formulation Strategies
When simple solvent and buffer adjustments are insufficient, more advanced formulation excipients may be required. These agents modify the solvent environment to better accommodate hydrophobic molecules.[17][18][19]
Always run vehicle controls with any new excipient to test for assay interference and cytotoxicity. [10]
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the overall polarity of the solvent mixture, making it more hospitable to hydrophobic compounds.[18]
-
Recommended Co-solvents:
-
Protocol:
-
Prepare a stock solution of your compound in 100% DMSO at a higher concentration (e.g., 50 mM).
-
Create an intermediate stock by diluting the DMSO stock into the co-solvent (e.g., 1 part DMSO stock + 4 parts PEG-400).
-
Use the "reverse dilution" method: add this intermediate stock dropwise into your final aqueous buffer while vortexing.
-
Strategy 2: Non-ionic Surfactants
Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core that can encapsulate insoluble compounds, effectively shielding them from the aqueous environment.[17]
-
Recommended Surfactant:
-
Protocol:
-
Prepare a stock of Tween-80 (e.g., 10% in water).
-
Add a small amount of the Tween-80 stock to your final assay buffer to achieve a final concentration of 0.01% - 0.1% (v/v).
-
Add your DMSO stock solution to this surfactant-containing buffer, again using the reverse dilution method.
-
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23] They can form "inclusion complexes" by non-covalently encapsulating a hydrophobic "guest" molecule, like this compound, thereby increasing its apparent aqueous solubility and stability.[24][25][26][27]
}
-
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[24]
-
-
Protocol:
-
Dissolve HP-β-CD in your assay buffer to a concentration of 1-10 mM.
-
Add your DMSO stock of this compound to the HP-β-CD-containing buffer.
-
Allow the solution to equilibrate (e.g., incubate at room temperature for 30-60 minutes with gentle agitation) to facilitate the formation of the inclusion complex before adding to your assay.
-
Summary of Solubilization Agents
| Strategy | Agent Example | Typical Final Conc. | Mechanism of Action | Key Consideration |
| Co-solvent | PEG-400 | 1-5% (v/v) | Increases solvent polarity.[18] | Must verify lack of toxicity/interference at the used concentration.[20][28] |
| Surfactant | Tween-80 | 0.01-0.1% (v/v) | Forms micelles to encapsulate the compound.[17] | Can interfere with assays involving membranes or protein-protein interactions.[22] |
| Complexation | HP-β-CD | 1-10 mM | Forms a host-guest inclusion complex.[24][27] | Can potentially alter the free concentration of the compound available for activity. |
References
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Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health (NIH). Available at: [Link]
- Kim, D.-H., Lee, S.-E., Pyo, Y.-C., Tran, P., & Park, J.-S. (2020). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: Structure, physicochemical properties and pharmaceutical Applications. International Journal of Pharmaceutics, 535, 272–284.
- de Almeida, A. G. S., de Oliveira, D. M., de Carvalho, M. M., & de Souza, A. C. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 541.
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
- Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
-
Best Practices For Stock Solutions. FasterCapital. Available at: [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. (2013). Available at: [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
- Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
-
2-Amino-6-methoxybenzothiazole. Chemsrc. Available at: [Link]
-
2-Amino-6-methoxybenzothiazole. PubChem. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
What should I do when a compound goes into DMSO, but precipitates when adding saline? ResearchGate. (2014). Available at: [Link]
-
Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. National Institutes of Health (NIH). (2022). Available at: [Link]
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Preprints.org. (2022).
-
NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. Available at: [Link]
-
Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]
-
On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. Available at: [Link]
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Understanding Common Lab Solvents. CP Lab Safety. Available at: [Link]
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Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. (2020). Available at: [Link]
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- 28. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 6-Methoxybenzothiazole Derivatives
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with actionable strategies to enhance the stability of 6-methoxybenzothiazole derivatives. This guide is structured to address common challenges encountered during experimental work, offering in-depth troubleshooting advice and frequently asked questions. Our focus is on not just what to do, but why each step is critical for maintaining the integrity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of this compound derivatives.
Q1: What are the primary degradation pathways for this compound derivatives?
A1: this compound derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodecomposition.[1][2] Hydrolysis often involves the cleavage of labile functional groups, such as esters or amides, attached to the benzothiazole core, a process that can be catalyzed by acidic or basic conditions.[3] Oxidative degradation can lead to the formation of N-oxides or hydroxylation of the aromatic rings.[4][5] Photodegradation can occur upon exposure to UV or visible light, leading to complex rearrangements or fragmentation of the molecule.[6][7]
Q2: How does the 6-methoxy group influence the stability of the benzothiazole core?
A2: The methoxy group at the 6-position is an electron-donating group, which can influence the electronic properties of the benzothiazole ring system. This can affect its susceptibility to electrophilic attack and its overall oxidative stability.[8] Compared to electron-withdrawing groups, the methoxy group may slightly increase the electron density of the benzene ring, potentially making it more susceptible to oxidation. However, the methoxy group itself is generally stable and less prone to protonation than an amino group, contributing to stability across a range of pH values.[9]
Q3: My this compound derivative appears to be degrading in solution. What are the first steps I should take to investigate this?
A3: The first step is to systematically identify the cause of degradation. This is best achieved through a forced degradation study.[10][11][12] Expose your compound to a range of stress conditions, including acidic and basic hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and light.[1][] Concurrently, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.[][14][15]
Q4: What are the most suitable analytical techniques for monitoring the stability of these derivatives?
A4: The most widely used and reliable technique is stability-indicating HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS).[][14][15] HPLC allows for the separation of the parent drug from its degradation products, enabling accurate quantification of stability.[14] LC-MS is particularly powerful for identifying the structure of unknown degradation products.[16] Other useful techniques include UV-Visible Spectroscopy for detecting changes in the chromophore and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation of degradation products.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific stability issues you may encounter.
Issue 1: Rapid Degradation in Aqueous Solutions
Symptom: You observe a rapid decrease in the concentration of your this compound derivative when dissolved in aqueous buffers.
Possible Cause: Hydrolytic degradation is the most likely culprit, especially if your derivative contains hydrolyzable functional groups like esters, amides, or imines. The pH of your solution will significantly impact the rate of hydrolysis.[3]
Troubleshooting Protocol:
-
pH Profiling:
-
Prepare a series of buffer solutions across a wide pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Dissolve your compound in each buffer at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 50 °C) to accelerate degradation.
-
At various time points, withdraw aliquots and analyze them using a validated HPLC method.
-
Plot the logarithm of the remaining drug concentration against time to determine the degradation rate constant at each pH.
-
The pH at which the degradation rate is lowest is the pH of maximum stability.
-
-
Formulation Adjustment:
-
Based on the pH-stability profile, formulate your solutions at the pH of maximum stability using a suitable buffer system.[3]
-
If the compound is intended for physiological applications (pH ~7.4), and this is not its most stable pH, consider if the stability at pH 7.4 is acceptable for the duration of your experiment.
-
-
Structural Modification (for drug development):
-
If hydrolytic instability is a major barrier, consider synthesizing analogs with more stable functional groups. For example, replacing an ester with an amide or a more sterically hindered ester can reduce the rate of hydrolysis.
-
Issue 2: Compound Discoloration and Precipitation Upon Storage
Symptom: Your solid or dissolved this compound derivative develops a color (e.g., yellow or brown) and/or a precipitate forms over time.
Possible Cause: This is often indicative of oxidative degradation or photodecomposition. The colored byproducts are often the result of oxidation, and precipitates can be less soluble degradation products.
Troubleshooting Protocol:
-
Investigate Oxidative Stability:
-
Dissolve your compound in a suitable solvent and add a mild oxidizing agent, such as 3% hydrogen peroxide.
-
Monitor the sample over time for color change and the appearance of new peaks in the HPLC chromatogram.
-
If oxidation is confirmed, take the following preventative measures.
-
-
Preventing Oxidative Degradation:
-
Inert Atmosphere: When working with solutions, purge them with an inert gas like nitrogen or argon to remove dissolved oxygen. For solid samples, store them under an inert atmosphere.
-
Antioxidants: Add antioxidants to your formulation.[4][17][5] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The selection of the antioxidant will depend on the solvent system and the nature of your compound.
-
-
Assess Photostability:
-
Expose a solution of your compound to a controlled light source that mimics the UV and visible spectrum of sunlight (a photostability chamber is ideal).
-
As a control, wrap an identical sample in aluminum foil to protect it from light.
-
Analyze both samples by HPLC at various time points. A greater loss of the parent compound in the light-exposed sample indicates photosensitivity.
-
-
Preventing Photodegradation:
-
Light Protection: Always store your compound in amber vials or by wrapping the container in aluminum foil.[1]
-
UV Absorbers: For liquid formulations, consider the addition of a UV-absorbing excipient, such as benzophenone derivatives, if compatible with your application.
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the intrinsic stability of your this compound derivative.
Materials:
-
Your this compound derivative
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for pH adjustment
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Analyze samples at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Analyze samples at 0, 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature and analyze at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C. Analyze samples at 1, 3, and 7 days.
-
Photodegradation: Expose the compound (in solution and as a solid) to light in a photostability chamber according to ICH Q1B guidelines. Analyze at appropriate time points.
Data Analysis:
For each condition, calculate the percentage of degradation and identify major degradation products by their retention times and, if using MS, their mass-to-charge ratio.
| Stress Condition | Typical Incubation | Key Observations |
| Acid Hydrolysis (0.1M HCl) | 60°C for 24h | Formation of polar degradants |
| Base Hydrolysis (0.1M NaOH) | 60°C for 24h | Often faster than acid hydrolysis |
| Oxidation (3% H₂O₂) | Room Temp for 24h | Color change, formation of N-oxides |
| Thermal (Solid) | 70°C for 7 days | Melting point change, discoloration |
| Photolytic | ICH Q1B exposure | Discoloration, complex degradant profile |
Section 4: Visualizations
Diagram 1: General Degradation Pathways
Caption: Primary degradation routes for this compound derivatives.
Diagram 2: Troubleshooting Workflow for Instability
Caption: A logical workflow for troubleshooting stability issues.
References
-
Mesogenic benzothiazole derivatives with methoxy substituents. (2025). ResearchGate. [Link]
-
The effect of some benzothiazole derivatives as antioxidants for base stock. (n.d.). International Journal of Current Research. [Link]
-
Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (2006). Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2025). ResearchGate. [Link]
-
Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2015). ResearchGate. [Link]
-
Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (2025). ResearchGate. [Link]
-
Mesogenic benzothiazole derivatives with methoxy substituents. (2003). Indian Academy of Sciences. [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (2015). IOSR Journal of Applied Chemistry. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Institutes of Health. [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). MDPI. [Link]
-
Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity. (2016). ResearchGate. [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). PubMed. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. (2024). MDPI. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. [Link]
-
Spotlight on stability: API and drug product testing. (n.d.). Almac. [Link]
-
Protecting Groups. (n.d.). University of California, Irvine. [Link]
-
Development and Validation of RP-HPLC Method for. (n.d.). An-Najah Staff. [Link]
-
forced degradation study: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Synthesis, antioxidant properties and radioprotective effects of new benzothiazoles and thiadiazoles. (2025). ResearchGate. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Pharmaceutical Outsourcing. [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (2025). ResearchGate. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
-
Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. (2025). ResearchGate. [Link]
-
Transformation kinetics of 6-methoxybenzoxazolin-2-one in soil. (n.d.). PubMed. [Link]
-
Effect of pH on fluorescence intensity ratio of benzothiazole... (n.d.). ResearchGate. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. [Link]
-
Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. (2025). ResearchGate. [Link]
-
Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. (2025). ResearchGate. [Link]
-
Evaluation of Reaction Mechanism for Photocatalytic Degradation of Dye with Self-Sensitized TiO2 under Visible Light Irradiation. (n.d.). Scirp.org. [Link]
-
A novel acidic pH fluorescent probe based on a benzothiazole derivative. (n.d.). ResearchGate. [Link]
-
Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. (n.d.). ResearchGate. [Link]
-
Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation. (2024). MDPI. [Link]
-
Solvent matters: Long-term stability and enhanced solubility of merocyanine photoacids in water-DMSO mixtures. (n.d.). ResearchGate. [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Scaling Up 6-Methoxybenzothiazole Synthesis
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxybenzothiazole and its derivatives. Here, we provide in-depth technical support, troubleshooting guidance, and frequently asked questions to address common challenges encountered during laboratory-scale experiments and the subsequent scale-up to larger production volumes. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful and efficient synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 6-methoxybenzothiazoles, with a focus on the widely used route to 2-amino-6-methoxybenzothiazole from 4-methoxyaniline.
Q1: What is the most common and scalable synthetic route to 2-amino-6-methoxybenzothiazole?
A1: The most prevalent and scalable method for the synthesis of 2-amino-6-methoxybenzothiazole is the reaction of 4-methoxyaniline (p-anisidine) with a thiocyanate salt, such as potassium or ammonium thiocyanate, in the presence of bromine and glacial acetic acid.[1][2] This one-pot reaction proceeds through the in-situ formation of a thiourea intermediate, which then undergoes oxidative cyclization to yield the benzothiazole ring system. The reaction is generally robust and can be adapted for larger-scale production with careful control of reaction parameters.[3]
Q2: What is the underlying mechanism of the oxidative cyclization in this synthesis?
A2: The oxidative cyclization of the arylthiourea intermediate is a variation of the Jacobson synthesis of benzothiazoles.[4] While the precise mechanism can be complex and may vary with reaction conditions, it is generally understood to involve the electrophilic attack of bromine on the sulfur atom of the thiourea, followed by an intramolecular electrophilic substitution on the aromatic ring to form the thiazole ring. Subsequent aromatization leads to the stable benzothiazole product.
Q3: Are there "greener" or more environmentally friendly approaches to benzothiazole synthesis?
A3: Yes, significant research has been dedicated to developing more sustainable methods for benzothiazole synthesis.[5] These approaches often focus on the use of less hazardous reagents, alternative energy sources, and recyclable catalysts. Examples include microwave-assisted synthesis, the use of ionic liquids as recyclable reaction media, and the development of catalytic systems that utilize milder oxidants than bromine.[6] For instance, some methods employ molecular oxygen or hydrogen peroxide as the oxidant in the presence of a suitable catalyst.
Q4: What are the primary safety concerns when working with bromine and thiocyanates, especially during scale-up?
A4: Both bromine and thiocyanates present significant safety hazards that must be carefully managed, particularly on a larger scale.
-
Bromine: is a highly corrosive and toxic substance. It can cause severe burns upon skin contact and is fatal if inhaled.[7][8] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[7] On a larger scale, a closed system for bromine addition is highly recommended.
-
Thiocyanates: can release toxic hydrogen cyanide gas if they come into contact with strong acids.[9] While the reaction is typically carried out in acetic acid, careful control of pH during workup is crucial. Ensure that the reaction mixture is always handled in a well-ventilated area.
-
Exothermic Reaction: The reaction is exothermic, and the addition of bromine must be carefully controlled to prevent a runaway reaction, especially in larger reactors where the surface-area-to-volume ratio is lower.[10]
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any work and perform a thorough risk assessment, especially before attempting a scale-up.[10][11]
Scalable Protocol for 2-Amino-6-methoxybenzothiazole Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-6-methoxybenzothiazole, which can be adapted for scale-up.
Reaction Scheme:
Figure 1: Synthetic pathway for 2-amino-6-methoxybenzothiazole.
Materials and Reagents:
-
4-Methoxyaniline (p-anisidine)
-
Ammonium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Sodium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-methoxyaniline and ammonium thiocyanate in glacial acetic acid.[1] Cool the mixture to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled reaction mixture, ensuring the temperature is maintained below 10 °C.[1] The rate of addition is critical to control the exotherm.
-
Reaction Progression: After the bromine addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) until the reaction is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a large volume of ice water.
-
Neutralization: Carefully neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-6-methoxybenzothiazole.[12]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor quality of starting materials: 4-methoxyaniline can oxidize over time. | Use freshly distilled or high-purity 4-methoxyaniline. Ensure thiocyanate salt is dry. |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls at room temperature, consider gentle heating. | |
| Loss of product during work-up: Product may have some solubility in the aqueous phase, especially if the volume is very large. | Minimize the amount of water used for precipitation. Consider back-extracting the aqueous filtrate with a suitable organic solvent. | |
| Formation of Dark-Colored Impurities | Excess bromine or localized overheating: This can lead to the formation of poly-brominated or polymeric byproducts. | Add bromine slowly and maintain strict temperature control. After the reaction, quench any excess bromine with a solution of sodium bisulfite or sodium thiosulfate until the color disappears. |
| Oxidation of the product: The amino group can be susceptible to oxidation. | Work-up the reaction promptly after completion. Consider performing the neutralization and filtration under an inert atmosphere for sensitive substrates. | |
| Difficulty in Product Purification | Persistent impurities: Co-precipitation of starting materials or byproducts. | Optimize the recrystallization solvent system. A mixed solvent system may be required. If recrystallization is ineffective, consider column chromatography. |
| Oily product: The product may not solidify upon precipitation. | Try adding seed crystals to induce crystallization. If it remains an oil, extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure. The resulting oil may then be purified by chromatography. | |
| Exotherm Control Issues During Scale-Up | Reduced surface-area-to-volume ratio: Heat dissipates less efficiently in larger reactors. | Reduce the rate of bromine addition significantly. Use a jacketed reactor with a reliable cooling system. Consider a semi-batch process where the aniline and thiocyanate solution is added to the bromine solution. |
| Inadequate mixing: Poor agitation can lead to localized "hot spots." | Ensure the stirrer is adequately sized and powered for the reactor volume to maintain a homogeneous mixture. |
Troubleshooting Workflow
Figure 2: Troubleshooting decision tree for this compound synthesis.
References
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- 4. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Avoiding degradation of 6-Methoxybenzothiazole during storage
Welcome to the dedicated technical support center for 6-Methoxybenzothiazole. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the storage and handling of this compound. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, empowering you to maintain the quality of your materials and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark environment. The ideal temperature range is 2-8°C. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For extended storage, blanketing the container with an inert gas such as argon or nitrogen is a highly effective preventative measure against oxidative degradation.
Q2: I've noticed a slight yellowing of my this compound powder over time. Is it still usable?
A2: A change in color, typically to a yellow or brownish hue, is a common indicator of degradation, particularly due to oxidation or exposure to light.[1][2] While slight discoloration may not always signify a substantial loss of purity, it is crucial to verify the integrity of the material before use. We recommend performing a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), to quantify the level of impurities. For applications sensitive to impurities, it is advisable to use a fresh, un-discolored lot of the reagent.
Q3: Is this compound sensitive to light?
A3: Yes, benzothiazole derivatives can be sensitive to light.[3][4] Photodegradation can lead to the formation of various impurities. Therefore, it is imperative to store this compound in amber or opaque containers to protect it from light exposure. All handling and aliquoting of the material should be performed in a subdued lighting environment whenever possible.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents.[3][5] Contact with such agents can lead to vigorous reactions and significant degradation of the compound. It is also advisable to avoid storage with strong acids and bases, which could potentially catalyze hydrolysis of the methoxy group.
Q5: How can I assess the purity of my stored this compound?
A5: The most effective method for assessing the purity of this compound and detecting potential degradation products is a stability-indicating HPLC method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the presence of impurities through the appearance of new signals or changes in the integration of existing ones. For a detailed protocol on a recommended HPLC method, please refer to the "Analytical Protocols for Stability Assessment" section below.
Troubleshooting Guide: Degradation of this compound
This guide provides a systematic approach to identifying and resolving common issues related to the degradation of this compound during storage.
Issue 1: Discoloration of the Solid Material
-
Observation: The typically off-white or light-tan powder has developed a yellow, brown, or pinkish hue.
-
Probable Cause: This is often a sign of oxidation. The benzothiazole ring system and the electron-rich aromatic ring are susceptible to oxidation, which can be accelerated by exposure to air and light.[1][2] This can lead to the formation of colored, conjugated byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored this compound.
Issue 2: Appearance of New Peaks in HPLC Analysis
-
Observation: An HPLC analysis of a stored sample shows one or more new impurity peaks that were not present in the initial analysis.
-
Probable Causes & Identification:
-
Oxidation: The benzothiazole ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products like sulfonate esters.[5][6] The benzene ring can also be hydroxylated.[7]
-
Hydrolysis: The methoxy group is susceptible to hydrolysis, especially in the presence of acidic or basic impurities and moisture, which would yield 6-hydroxybenzothiazole.[3][8]
-
Photodegradation: Exposure to UV light can induce various reactions, including dimerization or the formation of other complex photoproducts.
-
-
Potential Degradation Pathways:
Caption: Potential degradation pathways for this compound.
-
Troubleshooting and Identification:
-
Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to obtain the molecular weights of the impurity peaks. This is the most direct way to tentatively identify degradation products based on mass shifts (e.g., +16 for oxidation, -14 for demethylation).
-
NMR Spectroscopy: If an impurity can be isolated, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.[9][10] For instance, the loss of the methoxy signal and the appearance of a phenolic proton signal in ¹H NMR would confirm hydrolysis.
-
Forced Degradation Studies: To confirm the identity of degradation products, perform forced degradation studies on a fresh sample of this compound.[11][12] Expose the material to heat, light, acid, base, and an oxidizing agent (e.g., H₂O₂) and analyze the resulting mixtures by HPLC. The retention times of the generated peaks can be compared to the unknown impurities in your stored sample.
-
Issue 3: Poor Solubility or Presence of Insoluble Matter
-
Observation: The material does not fully dissolve in a solvent in which it is known to be soluble, or visible particulates are present.
-
Probable Cause: This could be due to the formation of polymeric degradation products or the presence of inorganic impurities from the container or improper handling. Cross-linking reactions can be initiated by light or reactive impurities.
-
Troubleshooting Steps:
-
Attempt to filter the solution through a 0.22 µm syringe filter.
-
Analyze the filtrate by HPLC to determine the purity of the soluble portion.
-
If the purity of the soluble portion is acceptable, the filtered solution may be usable, depending on the application's sensitivity to lower concentrations.
-
If significant insoluble matter is present, it is best to discard the material as its concentration is no longer reliable. Review storage container compatibility and handling procedures.
-
Analytical Protocols for Stability Assessment
Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate this compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and potential degradation products. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B and equilibrate for 5 min. | A gradient is recommended to ensure the elution of both polar (e.g., hydrolyzed) and non-polar (e.g., dimeric) degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Benzothiazole systems have strong UV absorbance in this range. |
| Injection Volume | 10 µL | Standard injection volume. |
Method Validation: This method should be validated for specificity by performing forced degradation studies to ensure that all degradation products are resolved from the main peak and from each other.[13]
Best Practices for Storage and Handling
To minimize degradation, adhere to the following best practices:
-
Procurement: Purchase quantities that are expected to be consumed within a reasonable timeframe to avoid long-term storage issues.
-
Incoming Inspection: Upon receipt, visually inspect the material for any discoloration or physical abnormalities. It is good practice to obtain an initial purity profile (e.g., via HPLC) to serve as a baseline for future stability assessments.
-
Container Selection: Store in the original amber glass bottle. If repackaging is necessary, use amber glass vials with PTFE-lined caps.
-
Inert Atmosphere: For long-term storage or for high-purity requirements, after opening, flush the headspace of the container with a gentle stream of an inert gas like argon or nitrogen before resealing.
-
Aliquoting: If frequent use is anticipated, it is advisable to aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and date opened.
By implementing these guidelines, researchers can significantly reduce the risk of degradation and ensure the continued high quality of their this compound reagent.
References
- Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. (2024). PubMed.
- Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). Canadian Journal of Chemistry.
- Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025).
- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). The Journal of Physical Chemistry A.
- Oxidative Ring-Opening of Benzothiazole Deriv
- Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. (n.d.).
- Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025). PubMed.
- Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- The Mechanism of Hydrolysis of Aryl Ether Derivatives of 3‐Hydroxymethyltriazenes. (n.d.).
- A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013). ACS Sustainable Chemistry & Engineering.
- Forced Degrad
- Mesogenic benzothiazole derivatives with methoxy substituents. (n.d.).
- Mesogenic benzothiazole derivatives with methoxy substituents. (2003). Indian Academy of Sciences.
- Are amines often yellow? (2023). Reddit.
- The microbial degradation of benzothiazoles. (n.d.).
- Storage instructions for chemical reagents. (2025). Source.
- How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific.
- Why do so many organic compounds look 'kinda yellowish'? (2017). Reddit.
- Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isol
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016).
- Accelerated Stability Assessment Programme. (n.d.). Tepnel Pharma Services Limited.
- Handling and Storing Chemicals. (n.d.). Lab Manager Magazine.
- Accelerated stability studes. (n.d.). Slideshare.
- A Guide to Handling and Storing Chemicals in a Lab. (2021). InterFocus.
- General Storage Guidelines. (n.d.). Cornell EHS.
- 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
- Effect of moisture on solid st
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC.
- 1H NMR Spectroscopy for Identification of Oxidation Products and for Elucidation of Reaction Mechanisms. (n.d.).
- Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies. (n.d.).
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
- CHARACTERISATION OF OXIDATION PRODUCTS OF RAUWOLFIA ALKALOIDS. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
- Effect of moisture on solid state stability. (2023).
- Aromatic amines having a brown color. (2023). Physics Forums.
- 6-Methoxy-1,3-benzothiazole-2-carbonitrile - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. (n.d.). NCBI.
- Application of hplc method for investigation of stability of new benzimidazole derivatives. (n.d.).
- Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). Unife.
- Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. (n.d.).
- Some Aromatic Amines, Organic Dyes, and Rel
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists.
- “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). ijabpt.com.
- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. (2023). PubMed.
- Thermal analysis (DSC,TGA) of textile flame retardants with lower environmental impact. (n.d.).
- Humidity stability of halide solid-state electrolytes. (n.d.).
- Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. (n.d.). PubMed.
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Benzothiazole Synthesis Technical Support Center: Cyclization Step Optimization
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the crucial cyclization step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section provides rapid answers to the most common questions encountered during the cyclization step of benzothiazole synthesis.
Q1: My reaction yield is low or non-existent. What are the primary factors I should investigate?
A1: Low or no yield is a frequent challenge. The most common culprits are the quality of your starting materials, suboptimal reaction conditions, or an inefficient catalyst.[1] Start by verifying the purity of your 2-aminothiophenol, as it is prone to oxidation.[1] Next, systematically evaluate your reaction temperature and choice of catalyst. Some reactions proceed well at room temperature, while others require heat to drive the cyclization to completion.[1]
Q2: How can I monitor the progress of my cyclization reaction effectively?
A2: Thin-layer chromatography (TLC) is the most straightforward and effective method for monitoring your reaction's progress.[1] By co-spotting your reaction mixture with your starting materials, you can visually track the consumption of reactants and the formation of your desired benzothiazole product. Visualization is typically achieved using a UV lamp or an iodine chamber.[1]
Q3: I'm observing multiple spots on my TLC, indicating side products. What are the likely side reactions, and how can I minimize them?
A3: The formation of byproducts can significantly complicate purification and reduce your overall yield. A common side reaction is the oxidation of 2-aminothiophenol to form a disulfide impurity.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.[1] Additionally, if you are using an oxidizing agent, ensure its stoichiometry is carefully controlled to prevent over-oxidation of your intermediate or final product.[1]
Q4: Are there established "green" or more environmentally friendly approaches to benzothiazole synthesis?
A4: Yes, there is a significant push towards greener synthetic methodologies. These often involve the use of water as a solvent, the development of reusable catalysts, and conducting reactions under solvent-free conditions.[1][2] Microwave-assisted synthesis is another popular green chemistry technique that can dramatically reduce reaction times and energy consumption.[1]
Q5: What safety precautions are essential when working with 2-aminothiophenol?
A5: 2-Aminothiophenol is readily oxidized and has a strong, unpleasant odor.[1] It is crucial to handle it in a well-ventilated fume hood. For sensitive reactions, handling under an inert atmosphere is recommended to prevent degradation.[1] Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before starting your experiment.
Section 2: Troubleshooting Guide - A Deeper Dive into Cyclization Challenges
This section provides a more detailed, cause-and-effect analysis of common problems, offering a structured approach to troubleshooting.
Problem 1: Incomplete Cyclization
You observe the formation of an intermediate, likely the Schiff base or benzothiazoline, but it fails to convert completely to the final benzothiazole product.
Causality: The cyclization step is often the rate-limiting step and can be energetically demanding. Insufficient thermal energy, an inappropriate catalyst, or steric hindrance can stall the reaction at the intermediate stage. The final aromatization step, an oxidation, may also be inefficient under the chosen reaction conditions.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Solutions:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can provide the necessary activation energy for the cyclization to proceed.[1] Monitor for potential side product formation at higher temperatures.
-
Optimize the Catalyst: The choice of catalyst is critical. For condensations with aldehydes, a range of catalysts from simple acids (e.g., H₂O₂/HCl) to various metal-based catalysts have proven effective.[1][4] If using a catalyst, consider screening different options to find the most efficient one for your specific substrates.
-
Introduce an Oxidizing Agent: The final step in many benzothiazole syntheses is the oxidation of a benzothiazoline intermediate to the aromatic benzothiazole. If your reaction stalls at the benzothiazoline stage, the introduction of a mild oxidant can be beneficial. Common choices include air (oxygen), DMSO, or a controlled amount of hydrogen peroxide.[5]
Problem 2: Product is an Oil or Difficult to Purify
The crude product is an oil, making isolation by filtration impossible, and purification by column chromatography is challenging.
Causality: The physical properties of the final benzothiazole are dictated by the substituents. Oily products can be difficult to handle and purify, and some derivatives may be unstable on silica gel.[1]
Solutions:
-
Derivative Formation: Consider converting the oily product into a solid derivative, such as a salt (e.g., hydrochloride or picrate), for easier purification by recrystallization. The pure product can then be regenerated.[1]
-
Alternative Chromatography Media: If you suspect your product is degrading on silica gel, switch to a more neutral stationary phase like alumina.[1]
-
Recrystallization: Even for oily products, attempting recrystallization from a variety of solvent systems can sometimes yield a solid product.
Section 3: Experimental Protocols - Validated Methodologies
This section provides detailed, step-by-step protocols for common and efficient benzothiazole syntheses.
Protocol 1: H₂O₂/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles
This method is known for its short reaction times, high yields, and simple work-up.[2][4][6]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add 2-aminothiophenol (1.0 mmol) to the solution.
-
To this mixture, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) while stirring at room temperature.
-
Continue stirring at room temperature for 45-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.
Data Presentation: Representative Yields
| Aldehyde Substituent | Yield (%) | Reference |
| 4-Chloro | 92 | [4] |
| 4-Nitro | 94 | [4] |
| 4-Methoxy | 90 | [4] |
| 2-Hydroxy | 88 | [4] |
Protocol 2: Molecular Iodine Catalyzed Solvent-Free Synthesis
This "green" protocol offers an environmentally friendly and cost-effective route to 2-substituted benzothiazoles.[1][3]
Materials:
-
2-Aminothiophenol
-
Benzoic acid derivative
-
Molecular Iodine (I₂)
Procedure:
-
Grind 2-aminothiophenol (1.0 mmol) and the benzoic acid derivative (1.0 mmol) together in a mortar and pestle.
-
Add a catalytic amount of molecular iodine (10 mol%).
-
Heat the mixture at 80-100 °C for 10-30 minutes. The reaction can be monitored by TLC by periodically dissolving a small aliquot in a suitable solvent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid product with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by water.
-
Collect the product by filtration and recrystallize from an appropriate solvent.
Section 4: Mechanistic Insights - Understanding the "Why"
A solid grasp of the reaction mechanism is paramount for effective troubleshooting and optimization.
General Mechanism for Aldehyde Condensation:
The most common route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde.[5]
-
Schiff Base Formation: The reaction initiates with a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of a non-aromatic benzothiazoline intermediate.
-
Oxidation/Aromatization: The final step is the oxidation of the benzothiazoline to the stable, aromatic benzothiazole ring system. This step often requires an external oxidizing agent or can occur in the presence of atmospheric oxygen.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
Technical Support Center: Optimal Solvent Selection for 6-Methoxybenzothiazole Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Methoxybenzothiazole and its derivatives. The selection of an appropriate solvent is a paramount decision in synthetic chemistry, profoundly influencing reaction kinetics, yield, purity, and overall process efficiency. This guide is designed with full editorial control to provide in-depth, field-proven insights rather than a rigid template. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Principles of Solvent Selection
This section addresses the fundamental questions surrounding the choice of a reaction medium when working with this compound derivatives.
Q1: Why is solvent selection so critical for reactions involving this compound?
The choice of solvent extends far beyond simply dissolving reactants. It is an active participant in the chemical environment and dictates the energetic landscape of the reaction. For a substrate like 2-amino-6-methoxybenzothiazole, which possesses a nucleophilic amino group, a polarizable aromatic system, and a methoxy electron-donating group, the solvent's properties are crucial.
-
Solubility and Mass Transfer: 2-Amino-6-methoxybenzothiazole is a solid at room temperature with limited solubility in nonpolar solvents and water, but moderate solubility in polar organic solvents.[1][2][3] Ensuring your reactants remain in the solution phase is the first step to achieving efficient mass transfer and reasonable reaction rates.
-
Stabilization of Intermediates and Transition States: Solvents dramatically influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.[4]
-
Polar Protic Solvents (e.g., ethanol, methanol, acetic acid) can hydrogen bond with reactants and intermediates. While useful for some reactions, they can deactivate strong nucleophiles by forming a solvent cage.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) possess large dipole moments and are excellent at solvating cations. They leave anions and nucleophiles relatively "bare" and more reactive, which can significantly accelerate many substitution and condensation reactions.[5]
-
-
Reaction Pathway Control: In some cases, the solvent can determine the reaction's outcome (chemo-, regio-, and stereoselectivity).[6] For instance, a solvent can influence whether a reaction proceeds via an SN1 or SN2 pathway.[5]
Q2: What are the key physicochemical properties of 2-Amino-6-methoxybenzothiazole that I should consider?
Understanding the substrate is fundamental. 2-Amino-6-methoxybenzothiazole is the most common starting material in this class. Its properties dictate the initial choice of solvents for screening.
| Property | Value / Description | Source(s) |
| Molecular Formula | C8H8N2OS | [1][2] |
| Molecular Weight | 180.23 g/mol | [2][7] |
| Appearance | White to beige or light tan crystalline powder | [2] |
| Melting Point | 165-167 °C | [2] |
| Solubility | Insoluble in water (<0.1 g/100 mL).[2][3] Very slightly soluble in Methanol.[2] | |
| Stability | Stable under normal conditions, but may be light-sensitive. Incompatible with strong oxidizing agents.[2] | |
| pKa | 4.50 (+1) | [2] |
Section 2: Troubleshooting Common Reactions & Solvent Optimization
This section is formatted as a series of troubleshooting scenarios that users frequently encounter.
Scenario 1: Low yield during the synthesis of a this compound derivative via condensation.
Q: I am attempting to synthesize a 2-aryl-6-methoxybenzothiazole by condensing 2-amino-6-methoxythiophenol with an aromatic aldehyde, but my yields are consistently low (<40%). Could my solvent be the problem?
A: Yes, the solvent is a primary suspect in low-yielding condensation reactions. The mechanism involves nucleophilic attack followed by cyclization and dehydration/oxidation, and each step is sensitive to the solvent environment.
Causality Analysis: Low yields in these reactions often stem from poor reactant solubility, slow reaction rates, or the formation of side products. The solvent directly influences all three factors.
-
Poor Solubility: If either the thiophenol or the aldehyde has limited solubility in your chosen solvent, the reaction will be slow and incomplete.
-
Reaction Rate: The cyclization and subsequent oxidation steps can be rate-limiting. A solvent that stabilizes the transition states will accelerate the reaction. For example, polar aprotic solvents can enhance the nucleophilicity of the thiol.
-
Side Reactions: In some cases, the solvent can participate in or promote unwanted side reactions.
Troubleshooting Guide: Condensation Reactions
| Problem | Possible Solvent-Related Cause | Recommended Solution(s) |
| Unreacted Starting Materials | Poor solubility of one or more reactants. | Switch to a more polar solvent. For many benzothiazole syntheses, a mixture of chlorobenzene/DMSO has been shown to provide excellent yields.[8] Other options to screen include DMF or ethanol , particularly if using an acid/oxidant catalyst system like H2O2/HCl.[8] |
| Reaction is Sluggish or Stalls | The reaction barrier is too high at the current temperature, or the solvent is deactivating the nucleophile. | Increase the temperature by switching to a higher-boiling point solvent like DMF or DMSO . If using a protic solvent like ethanol, consider switching to a polar aprotic solvent to enhance nucleophilicity. |
| Multiple Side Products Observed | The reaction temperature may be too high, causing decomposition, or the solvent may not be optimal for selectivity. | If using a high-boiling solvent, try reducing the temperature.[9] Alternatively, screen a different class of solvents. Some modern, "green" protocols have found success using solvent-free conditions or deep eutectic solvents, which can improve yields and simplify work-up.[10] |
Scenario 2: Sluggish reaction at the 2-amino position of 2-amino-6-methoxybenzothiazole.
Q: I am trying to perform an N-alkylation on 2-amino-6-methoxybenzothiazole using an alkyl halide, but the reaction is extremely slow, even with heating. What solvents should I be using?
A: The 2-amino group on the benzothiazole ring is nucleophilic, but its reactivity can be hampered by an inappropriate solvent choice. This is a classic case where solvent effects can make or break a synthesis.
Causality Analysis: For a nucleophilic substitution reaction (SN2 type), the nucleophile (the amino group) needs to be as reactive as possible.
-
Protic Solvent Interference: Protic solvents like methanol or ethanol will form strong hydrogen bonds with the N-H groups of your starting material. This "solvent cage" effectively shields the nitrogen's lone pair, reducing its nucleophilicity and slowing the reaction.
-
Cation Solvation: The reaction rate is also dependent on the electrophile. A solvent that can solvate the counter-ion of the base (e.g., K+ from K2CO3) will promote the reaction.
Recommended Solvents for Screening: You should prioritize polar aprotic solvents . These solvents will dissolve your starting material and any ionic bases (like K2CO3) while leaving the amino group's nucleophilicity largely intact.
-
Dry Acetone: An excellent starting point. A reported procedure for reacting 2-amino-6-methoxybenzothiazole with ethyl chloroacetate successfully uses dry acetone in the presence of potassium carbonate.
-
Dimethylformamide (DMF): A powerful polar aprotic solvent with a high boiling point, allowing for higher reaction temperatures if needed.
-
Dimethyl Sulfoxide (DMSO): Another high-boiling polar aprotic solvent. It is an excellent choice for particularly difficult reactions, though work-up can sometimes be more challenging due to its high boiling point and water miscibility.
Section 3: Visual Guides & Data
To facilitate decision-making, we have developed a logical workflow for solvent selection and provided a table of common solvent properties.
Solvent Selection Workflow
This diagram outlines a systematic approach to selecting an optimal solvent for your reaction.
Caption: A decision-making workflow for initial solvent selection.
Troubleshooting Workflow for Low-Yield Reactions
When faced with a low-yielding reaction, this workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting low-yield reactions.
Table of Common Solvents
This table provides key data for solvents commonly used in benzothiazole chemistry to aid in your selection process.
| Solvent | Formula | Boiling Point (°C) | Type | Relative Polarity |
| Acetone | C3H6O | 56 | Polar Aprotic | 0.355 |
| Acetonitrile | C2H3N | 82 | Polar Aprotic | 0.460 |
| Chlorobenzene | C6H5Cl | 132 | Nonpolar Aprotic | 0.188 |
| Dimethylformamide (DMF) | C3H7NO | 153 | Polar Aprotic | 0.386 |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | 189 | Polar Aprotic | 0.444 |
| Ethanol | C2H5OH | 78 | Polar Protic | 0.654 |
| Glacial Acetic Acid | C2H4O2 | 118 | Polar Protic | 0.648 |
| Methanol | CH3OH | 65 | Polar Protic | 0.762 |
| Tetrahydrofuran (THF) | C4H8O | 66 | Polar Aprotic | 0.207 |
| Toluene | C7H8 | 111 | Nonpolar Aprotic | 0.099 |
| Data sourced from multiple chemical property databases.[11][12] |
Section 4: Experimental Protocols
The following protocols are provided as validated starting points. Always perform your own risk assessment and consult the relevant Safety Data Sheets (SDS) before beginning any experiment.
Protocol 1: Synthesis of 2-Amino-6-methoxybenzothiazole
This protocol is adapted from established methods for the synthesis of the core structure.[2][13]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve p-aminoanisole (0.1 mol) and potassium thiocyanate (0.1 mol) in glacial acetic acid (100 mL).
-
Bromination: Cool the stirring mixture to below 10 °C. Slowly add a solution of bromine (0.1 mol) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a toluene:acetone (8:2) mobile phase.[2]
-
Isolation: Upon completion, filter the resulting hydrobromide salt precipitate. Wash the solid with a small amount of cold glacial acetic acid and dry it.
-
Neutralization: Dissolve the dried salt in hot water and adjust the pH to ~11 with an ammonia solution to precipitate the free base.
-
Purification: Filter the solid product, wash thoroughly with water, and dry to yield 2-amino-6-methoxybenzothiazole. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for further purification if necessary.
Protocol 2: N-Alkylation of 2-Amino-6-methoxybenzothiazole
This general protocol is based on a reported synthesis of an N-substituted derivative.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-6-methoxybenzothiazole (1.0 eq).
-
Solvent and Base: Add dry acetone (volume sufficient to dissolve the starting material upon gentle warming) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Electrophile: Add the alkylating agent (e.g., ethyl chloroacetate, 1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and monitor its progress by TLC. The reaction time can range from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]
Section 5: Frequently Asked Questions (FAQs)
Q: How do I choose a solvent for purification by recrystallization? A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound derivatives, common choices include ethanol, methanol, or mixtures like ethanol/water. The key is to screen several solvents on a small scale to find one that provides good crystal formation upon cooling.
Q: Are there "green" solvent alternatives for my reactions? A: Yes, the principles of green chemistry are increasingly important.[6] For benzothiazole synthesis, some modern methods utilize water as a solvent, employ microwave-assisted synthesis to reduce solvent volume and reaction times, or even run under solvent-free conditions.[8][9] Solvent selection guides from major pharmaceutical companies can also help you rank common solvents by their environmental, health, and safety impacts, suggesting safer alternatives.[14][15]
Q: My reaction requires an inert atmosphere. Does this affect my solvent choice? A: Yes. You must use a dry (anhydrous) solvent. Many common solvents (THF, Dioxane, Toluene, DMF) are available in anhydrous grades or can be dried using standard laboratory procedures like distillation or passing them through a column of activated alumina. Using a "wet" solvent in an inert atmosphere reaction can quench sensitive reagents (like organometallics or strong bases) and lead to reaction failure.
Q: What are the primary safety concerns with DMF and DMSO? A: Both are excellent solvents but require careful handling.
-
DMF (Dimethylformamide): It is classified as a substance that is toxic to reproduction.[15] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, as it can be absorbed through the skin.
-
DMSO (Dimethyl Sulfoxide): DMSO itself has low toxicity, but it readily penetrates the skin and can carry dissolved toxic substances along with it. Therefore, extreme care must be taken to avoid skin contact when using DMSO solutions.[16]
-
Always consult the Safety Data Sheet (SDS) for any solvent before use. [17]
References
-
Guchhait, S. K., & Kashyap, M. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4951. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. National Center for Biotechnology Information. Available at: [Link]
-
ARKIVOC. (2009). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2009(11), 55-65. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Solvent Selection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Chemistry university. (2021, March 1). Solvent Selection. YouTube. Available at: [Link]
-
American Chemical Society. (n.d.). SOLVENTS. Green Chemistry Toolkit. Available at: [Link]
-
Perisa, A., et al. (2022). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. RSC Medicinal Chemistry, 13(8), 986-999. Available at: [Link]
-
Das, S., et al. (2023). The solvent-regulated excited state reaction mechanism of 2-(2'-hydroxyphenyl)benzothiazole aggregates. Photochemical & Photobiological Sciences, 22(11), 2695-2706. Available at: [Link]
-
IOSR Journal. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 8(1), 1-2. Available at: [Link]
-
Gupta, A. (2018). Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. Theranostics of Respiratory System Diseases, 1(2). Available at: [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Available at: [Link]
-
Kubska, Z., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6539. Available at: [Link]
-
Le, T. H., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Scientific Reports, 14(1), 1-11. Available at: [Link]
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Modesto Junior College. Available at: [Link]
-
SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. International Journal of Scientific Research in Science and Technology, 6(3), 484-493. Available at: [Link]
-
Alfindee, M. N., et al. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry, 13(1), 2133-2141. Available at: [Link]
-
Frontier, A. (n.d.). Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]
-
Ebbesen, T. W., et al. (2022). Solvent Polarity under Vibrational Strong Coupling. Journal of the American Chemical Society, 144(37), 16879-16887. Available at: [Link]
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Technical Support Center: Catalyst Selection for Improving 6-Methoxybenzothiazole Synthesis Yield
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to optimizing the synthesis of 6-Methoxybenzothiazole. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to troubleshoot common issues and enhance your experimental outcomes. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges encountered during the synthesis of this compound, offering explanations and actionable solutions.
Q1: Why is my this compound yield consistently low despite following standard protocols?
Low yields in benzothiazole synthesis can often be attributed to several factors, including inefficient cyclization and oxidation, substrate reactivity, or challenges in product isolation.[1][2]
Potential Cause 1: Inefficient Cyclization and Oxidation
The final steps of many benzothiazole syntheses involve the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the aromatic benzothiazole.[1] If the oxidation step is not efficient, the reaction can stall, leading to a poor yield of the desired product.[1]
Solution:
-
Ensure Adequate Oxidation: For many synthetic routes, atmospheric oxygen is a sufficient oxidant, particularly when the reaction is left open to the air.[1] However, in cases of low yield, the use of an explicit oxidizing agent is recommended. A common and highly efficient system involves the use of hydrogen peroxide (H₂O₂) in combination with an acid like hydrochloric acid (HCl).[1] Dimethyl sulfoxide (DMSO) can also serve as both the solvent and the oxidant.[1][2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly decrease reaction times and often leads to an increase in yields.[1]
Experimental Protocol: H₂O₂/HCl Mediated Oxidation
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the appropriate aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol). Following this, add concentrated hydrochloric acid (HCl) dropwise (approximately 3.0 mmol).[1]
-
Reaction Monitoring: Continue to stir the mixture at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC) until the starting materials have been consumed (typically 45-60 minutes).[1]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. The precipitated solid product can then be collected by vacuum filtration.[1]
Potential Cause 2: Substrate Reactivity
The nature of the reactants, particularly aldehydes or carboxylic acids, significantly impacts the reaction outcome. Aromatic aldehydes, especially those with electron-withdrawing groups, generally exhibit higher reactivity and produce better yields compared to aliphatic aldehydes.[1] While carboxylic acids can be used, they may necessitate more stringent conditions or specific catalysts and can sometimes result in lower yields than their aldehyde counterparts.[1]
Solution:
-
Substrate Selection: When possible, opt for aromatic aldehydes with electron-withdrawing groups to enhance reactivity.
-
Catalyst Optimization for Carboxylic Acids: If using a carboxylic acid is necessary, consider employing microwave irradiation or specific catalysts like zeolites or ZnO nanoparticles to improve the yield.[1]
Q2: How can I minimize the formation of byproducts and simplify purification?
The formation of side products can complicate the reaction mixture, making the isolation and purification of the desired this compound challenging and leading to a lower isolated yield.[2]
Solution:
-
Optimize Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time can minimize the formation of unwanted side products. A systematic optimization of these conditions is highly recommended.[1] Common solvents for this synthesis include ethanol and DMSO, and some modern approaches even utilize solvent-free conditions to improve yields and simplify the workup process.[1]
-
Effective Purification Techniques:
-
Column Chromatography: This is a frequently used method for purifying benzothiazole derivatives from complex reaction mixtures.[2]
-
Recrystallization: This can be a highly effective method for purification.[2]
-
Precipitation: If the product is highly soluble in the reaction solvent, adding a non-solvent such as water or hexane can induce precipitation.[2] If the product remains in solution, extraction with a suitable organic solvent followed by evaporation is a viable alternative.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction mechanisms for the synthesis of this compound.
Q1: What are the most effective types of catalysts for synthesizing this compound?
A diverse range of catalysts has been successfully employed for the synthesis of benzothiazole derivatives. The choice of catalyst often depends on the specific synthetic route and desired reaction conditions.
-
Brønsted Acids: Acids like hydrochloric acid (HCl) are commonly used, often in conjunction with an oxidant like H₂O₂.[1][2]
-
Heterogeneous Catalysts: Solid catalysts such as zeolites and ZnO nanoparticles offer advantages like easy separation and potential for recycling.[1]
-
Green Catalysts: In recent years, there has been a growing interest in environmentally friendly approaches, including the use of green catalysts and solvent-free reaction conditions.[1] For instance, lactic acid has been used as an inexpensive and sustainable catalyst for related N-heterocycle syntheses.[3]
-
Metal-Based Catalysts: Transition metals like palladium, rhodium, and iridium are used in various catalytic methods for C-H bond functionalization in heterocycles.[4] Copper(I) and Palladium(II) have also been used as catalysts in the synthesis of benzothiazoles from ortho-halothioureas.[5]
-
Phase-Transfer Catalysts (PTCs): PTCs, such as quaternary ammonium salts, can be particularly effective in reactions involving reactants that are soluble in different phases (e.g., an organic substrate and an aqueous nucleophile).[6] They work by transporting the anion into the organic phase to react with the substrate.[6] This can lead to increased yields and reduced cycle times.[6]
Catalyst Selection Decision Tree
Caption: A simplified workflow of the reaction mechanism for the synthesis of this compound from 2-aminothiophenol and an aldehyde.
The reaction is initiated by a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, which results in the formation of a Schiff base intermediate. [2]This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon. [2]The final step is an oxidation process that leads to the formation of the aromatic benzothiazole ring. [2]
Q3: Are there alternative synthetic routes to this compound?
Yes, several synthetic strategies for this compound and its derivatives have been reported.
-
From p-Anisidine: One method involves the reaction of p-anisidine with ammonium thiocyanate, followed by an oxidative ring closure of the resulting thiourea using a catalytic amount of bromine in an alkaline medium. [7]* From 1,4-Benzoquinone: A multi-step synthesis starting from 1,4-benzoquinone has been developed to produce 2-substituted-6-hydroxy and 6-methoxybenzothiazoles. [8][9]* Sandmeyer Cyanation: 2-Cyano-6-methoxybenzothiazole, a key intermediate for firefly luciferin, can be prepared in a single step from the commercially available 2-amino-6-methoxybenzothiazole via the Sandmeyer cyanation reaction. [10]
Summary of Catalyst Performance
| Catalyst Type | Key Advantages | Typical Conditions | Considerations |
| Brønsted Acids | Readily available, cost-effective. [1][2] | Often used with an oxidant (e.g., H₂O₂) at room temperature. [1] | May require careful control of pH. |
| Heterogeneous Catalysts | Easy to separate from the reaction mixture, reusable. [1] | Can be used in solvent-free or microwave-assisted reactions. [1] | Activity may decrease over multiple cycles. |
| Green Catalysts | Environmentally benign, often inexpensive. [3] | Can be used under mild, solvent-free conditions. [3] | Scope and applicability may be more limited. |
| Transition Metal Catalysts | High efficiency and selectivity for specific transformations. [4][5] | Conditions vary widely depending on the metal and reaction type. | Can be expensive and may require inert atmospheres. |
| Phase-Transfer Catalysts | Increases reaction rates between immiscible reactants, can improve yields. [6] | Biphasic systems (e.g., organic/aqueous). | Catalyst selection is crucial for efficiency. |
References
- BenchChem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
- BenchChem. (n.d.). Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.
- Der Pharma Chemica. (2019). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- RSC Publishing. (n.d.). Design, facile synthesis and anthelmintic activity of new O-substituted this compound-2-carbamates. Part II.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES.
- The Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry.
- RSC Publishing. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review.
- ResearchGate. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone.
- MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
- SciSpace. (n.d.). Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli.
- ResearchGate. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
- Arkivoc. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone.
- Bulletin of the Chemical Society of Japan. (n.d.). Convenient Synthetic Method of 2-Cyano-6-methoxybenzothiazole, –A Key Intermediate for the Synthesis of Firefly Luciferin.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- MDPI. (2023). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalysis for Heterocycles Chemistry – The Soulé Research Group [souleresearchgroup.org]
- 5. mdpi.com [mdpi.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Preventing Oxidation of 2-Aminothiophenol
Welcome to the technical support center for handling air-sensitive reagents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically for researchers, scientists, and drug development professionals working with 2-aminothiophenol. Our goal is to equip you with the technical knowledge and practical protocols to prevent the oxidative degradation of this critical starting material, ensuring the integrity and success of your experiments.
2-Aminothiophenol is a cornerstone precursor for the synthesis of benzothiazoles and other vital heterocyclic compounds in medicinal chemistry.[1][2][3] However, its utility is matched by its primary challenge: a high susceptibility to atmospheric oxidation. The thiol group is readily oxidized to form a disulfide dimer, 2,2'-dithiobis(aniline), which can compromise reaction yields, introduce impurities, and complicate product purification.[4] This guide explains the causality behind this degradation and provides field-proven, self-validating protocols to maintain the purity of your starting material.
Troubleshooting & FAQs: Oxidation of 2-Aminothiophenol
This section addresses the most common issues encountered by researchers and provides actionable solutions grounded in chemical principles.
Q1: My bottle of 2-aminothiophenol has a distinct yellow or brown color. Is it still usable?
A1: The appearance of a yellow or brown hue in 2-aminothiophenol, which should be a colorless to light amber oil when pure, is a clear indicator of oxidation.[3] This discoloration is caused by the formation of the 2,2'-dithiobis(aniline) disulfide impurity.
-
Causality: The thiol (-SH) group is highly susceptible to oxidation by atmospheric oxygen, which couples two molecules of 2-aminothiophenol to form a disulfide (-S-S-) bond. This process is often accelerated by exposure to light and trace metal impurities.
-
Impact on Experiments: Using oxidized starting material directly introduces a significant impurity into your reaction, which will not participate in the desired cyclization (e.g., to form a benzothiazole). This directly leads to lower yields of your target molecule and creates challenges for purification, as the disulfide byproduct may have similar solubility or chromatographic behavior to your product.[4]
-
Recommendation: For reactions sensitive to stoichiometry or purity, it is strongly advised to use fresh, pure 2-aminothiophenol. If a fresh bottle is unavailable, the material can be purified. However, the most effective strategy is to prevent this degradation from the outset through proper handling and storage.
Q2: What are the essential "first-line" preventative measures I should take for storing and handling 2-aminothiophenol?
A2: The cornerstone of preventing oxidation is the rigorous exclusion of atmospheric oxygen. This is a non-negotiable aspect of working with this reagent.
-
Inert Atmosphere is Critical: 2-Aminothiophenol should be stored and handled exclusively under an inert atmosphere, such as high-purity nitrogen or argon.[5][6]
-
Storage: Upon receiving, ensure the bottle has an inert gas blanket. If the manufacturer's seal is broken, it is best practice to use a product like a Sure/Seal™ bottle or to transfer the reagent into a suitable flask with a septum seal inside a glove box, backfilling with inert gas. Store the container tightly closed in a cool, dry, and dark place away from heat and ignition sources.[5][7][8]
-
Handling: When dispensing the reagent, never leave the container open to the air. Use a syringe to pierce the septum and withdraw the required amount while maintaining a positive pressure of inert gas in the container.
-
-
Temperature Control: Store the reagent in a cool, well-ventilated area.[7] Elevated temperatures can accelerate the rate of oxidation.
-
Avoid Incompatible Materials: Keep 2-aminothiophenol away from strong oxidizing agents, acids, acid chlorides, and chloroformates, as these can cause vigorous and hazardous reactions.[5][6]
Q3: My reaction yield is consistently low, and I see an unfamiliar byproduct in my analysis. How can I adapt my experimental setup to prevent oxidation during the reaction?
A3: Low yields and byproduct formation are classic symptoms of starting material degradation during the reaction itself, often due to dissolved oxygen in solvents.[4][9] Optimizing your experimental setup to maintain an oxygen-free environment is paramount.
-
The Role of Solvents: Solvents can dissolve significant amounts of atmospheric oxygen, which then acts as a potent oxidant, especially when heated.[9] Therefore, degassing your solvents is as crucial as handling the reagent under an inert atmosphere.
-
Recommended Actions:
-
Use High-Purity Reagents: Start with a fresh bottle or recently purified 2-aminothiophenol.
-
Thoroughly Degas All Solvents: Before adding any reagents, the reaction solvent must be rigorously degassed to remove dissolved oxygen. The "Freeze-Pump-Thaw" method is the most effective technique for this.[9][10] Purging (bubbling) with an inert gas is a less effective but acceptable alternative for less sensitive applications.[11]
-
Employ Air-Free Techniques: Set up your reaction using either a glove box or a Schlenk line. This involves assembling the glassware, purging it with an inert gas (typically by applying a vacuum and backfilling with nitrogen or argon three times), and then adding the degassed solvent and reagents via syringe or cannula under a positive pressure of inert gas.[12]
-
Q4: Can I add a chemical stabilizer or antioxidant to my bottle of 2-aminothiophenol for long-term storage?
A4: While the addition of antioxidants is a common strategy in many industries, it is generally not recommended for a chemical reagent like 2-aminothiophenol in a research setting.
-
Causality: Adding any substance would technically render the reagent impure. The "stabilizer" would become a contaminant in your subsequent reaction, potentially interfering with catalysts, reacting with other starting materials, or complicating purification. The most reliable method for ensuring purity is not to add stabilizers, but to rigorously exclude oxygen, which is the primary cause of degradation.[5]
-
Professional Insight: In specific industrial formulations, stabilizers might be used, but for laboratory-scale synthesis, maintaining the purity of the starting material is the highest priority. The focus should always be on creating an inert environment for storage and handling. In some workup procedures, a reducing agent like a sulfite may be added to prevent oxidation during isolation, but this is part of the reaction workup, not the storage of the starting material.[13]
Data Presentation
For researchers, choosing the right technique for solvent degassing is a balance of experimental sensitivity, available equipment, and time. The following table summarizes the most common methods.
| Technique | Effectiveness | Time Required | Best For | References |
| Freeze-Pump-Thaw | Most Effective | 20-30 minutes per cycle (3 cycles recommended) | Highly air-sensitive reactions, organometallic catalysis, reactions heated for prolonged periods. | [9][10][14] |
| Gas Purging (Bubbling) | Moderately Effective | 30-60 minutes | General purpose, less sensitive reactions. Good for large volumes. | [9][11] |
| Sonication with Vacuum | Least Effective | 5-10 minutes (5-10 cycles) | Quick degassing for applications like HPLC or reactions with moderate air sensitivity. | [9][10] |
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and success.
Protocol 1: High-Efficiency Solvent Degassing via Freeze-Pump-Thaw
This protocol is the gold standard for removing dissolved gases from a reaction solvent.[9]
-
Preparation: Place the solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.
-
Freezing: Seal the flask and immerse the bottom portion in a Dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom.
-
Pumping: Once the solvent is completely frozen solid, open the flask to a high-vacuum line (ensure a cold trap is in place). Allow it to pump for 5-10 minutes to remove gases from the headspace.
-
Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.
-
Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with high-purity nitrogen or argon. The solvent is now ready for use.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line)
This procedure ensures that the reaction environment is free of atmospheric oxygen and moisture.[12]
-
Glassware Preparation: Assemble your reaction glassware (e.g., round-bottom flask, condenser) and flame-dry or oven-dry it to remove adsorbed water.
-
Purging the System: Attach the assembled glassware to the Schlenk line. Carefully open the stopcock to the vacuum manifold to evacuate the air from the system.
-
Inert Gas Backfill: Close the stopcock to the vacuum and carefully open it to the inert gas (nitrogen or argon) manifold to fill the flask. You should hear the gas flow stop when the pressure is equalized.
-
Repeat Cycles: Repeat the vacuum/backfill cycle (steps 2-3) a total of three times to ensure the complete removal of atmospheric gases.
-
Adding Reagents: Leave the flask under a positive pressure of inert gas. Add your degassed solvent via a syringe through a rubber septum. Subsequently, add 2-aminothiophenol and other reagents using clean, dry syringes.
Visualization of the Oxidation & Prevention Workflow
The following diagram illustrates the critical decision points and pathways for successfully handling 2-aminothiophenol.
Caption: Workflow for Preventing 2-Aminothiophenol Oxidation.
References
-
Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC) - Cole-Parmer. Available at: [Link]
-
The role of thiols in antioxidant systems - PMC - PubMed Central - NIH. Available at: [Link]
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The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PubMed Central. Available at: [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
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Degassing solvents - Chemistry Teaching Labs - University of York. Available at: [Link]
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Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available at: [Link]
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How To: Degas Solvents - Department of Chemistry : University of Rochester. Available at: [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024. Available at: [Link]
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The role of thiols in antioxidant systems - ResearchGate. Available at: [Link]
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Preparation of 2-aminothiophenol hydrochloride - PrepChem.com. Available at: [Link]
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An Improved Process For The Preparation Of 2 Aminothiphenol From 2 Chloronitrobenzene. Available at: [Link]
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Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]
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Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury - MDPI. Available at: [Link]
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Thiol-based antioxidants - ResearchGate. Available at: [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. Available at: [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol - ResearchGate. Available at: [Link]
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Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles - ResearchGate. Available at: [Link]
-
Oxidative Coupling of 2‐Aminothiophenol with Ketones. - ResearchGate. Available at: [Link]
-
Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
2-Aminothiophenol - Wikipedia. Available at: [Link]
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2-aminothiophenol – Knowledge and References - Taylor & Francis. Available at: [Link]
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Technical Support Center: Enhancing Aldehyde Reactivity in 6-Methoxybenzothiazole Synthesis
Welcome to the technical support center for the synthesis of 6-methoxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. This compound and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The condensation of 2-amino-4-methoxythiophenol with various aldehydes is a cornerstone of its synthesis. However, challenges often arise related to the reactivity of the aldehyde component, leading to suboptimal yields and reaction times. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound synthesis from an aldehyde and 2-amino-4-methoxythiophenol?
A1: The reaction proceeds through a well-established pathway. First, the amino group of 2-amino-4-methoxythiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon. Finally, an oxidation step aromatizes the thiazoline ring to the stable benzothiazole.[3][4]
Q2: Why is my aldehyde not reacting, or reacting very slowly?
A2: The electrophilicity of the aldehyde's carbonyl carbon is paramount. Aldehydes with electron-donating groups (EDGs) on an aromatic ring are less reactive than those with electron-withdrawing groups (EWGs).[5][6] Aliphatic aldehydes can also exhibit lower reactivity compared to their aromatic counterparts.[7] Steric hindrance around the carbonyl group can also significantly impede the initial nucleophilic attack.
Q3: What are some common "green" chemistry approaches to enhance this reaction?
A3: Modern synthetic methods prioritize environmentally benign conditions. This includes the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[8] Microwave-assisted synthesis is a particularly effective green technique that can dramatically reduce reaction times and improve yields.[8][9][10] Visible-light-promoted synthesis offers another transition-metal-free and efficient alternative.[5][11]
Q4: What safety precautions are essential when working with 2-amino-4-methoxythiophenol?
A4: 2-Aminothiophenols are susceptible to oxidation, which can form disulfide byproducts.[8][12] It is advisable to handle these reagents under an inert atmosphere (e.g., nitrogen or argon). Thiophenols also have strong, unpleasant odors and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling information.[8]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Poor Aldehyde Reactivity | For aldehydes with electron-donating groups, consider using a Brønsted or Lewis acid catalyst to activate the carbonyl group.[6] Common choices include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or zinc chloride (ZnCl₂).[3] |
| Inadequate Reaction Conditions | Optimize the reaction temperature and solvent. While some reactions proceed at room temperature, others may require heating to reflux.[8][12] Solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) are commonly used.[5][7] In some cases, DMSO can also act as the oxidant.[13] |
| Oxidation of 2-amino-4-methoxythiophenol | Ensure the purity of your starting material. If it has been stored for a long time, consider purification before use. Running the reaction under an inert atmosphere can minimize the formation of disulfide byproducts.[8][12] |
| Inefficient Oxidation of the Intermediate | The final aromatization step is crucial. If the reaction is performed under an inert atmosphere, an external oxidizing agent may be necessary. Common oxidants include hydrogen peroxide (H₂O₂), often in combination with an acid, or simply exposing the reaction to air.[4][5][7] |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Recommended Solution |
| Self-Condensation of the Aldehyde | This is more common with aliphatic aldehydes. Try adding the aldehyde slowly to the reaction mixture containing the 2-amino-4-methoxythiophenol and catalyst. |
| Formation of Disulfide Byproducts | As mentioned, this arises from the oxidation of the thiophenol. Minimize exposure to air if an external oxidant is not required for the final step.[8] |
| Over-oxidation | If using a strong oxidizing agent, carefully control the stoichiometry to prevent unwanted oxidation of the desired product.[8] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for efficiently screening different catalysts to enhance aldehyde reactivity.
-
Reaction Setup: In parallel reaction vials, add 2-amino-4-methoxythiophenol (1.0 mmol) and the aldehyde (1.0 mmol) to the chosen solvent (e.g., ethanol, 2 mL).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., p-TsOH, ZnCl₂, L-proline) at a specific loading (e.g., 10 mol%).[3][9]
-
Reaction Execution: Stir the reactions at a set temperature (e.g., room temperature or 60 °C).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals.
-
Analysis: Compare the reaction rates and product formation to identify the most effective catalyst for your specific aldehyde.
Protocol 2: Microwave-Assisted Synthesis
This method is particularly effective for less reactive aldehydes and offers a significant reduction in reaction time.
-
Reaction Mixture: In a microwave-safe vessel, combine 2-amino-4-methoxythiophenol (1 mmol), the aldehyde (1 mmol), and a suitable catalyst (e.g., L-proline, 10 mol%) under solvent-free conditions.[9][10]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a set temperature and power for a short duration (e.g., 5-15 minutes).
-
Work-up: After cooling, dissolve the residue in an appropriate organic solvent and purify by column chromatography.
Visualizations
Caption: General reaction mechanism for this compound synthesis.
Caption: Troubleshooting workflow for enhancing aldehyde reactivity.
References
-
Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed. (2004). Organic & Biomolecular Chemistry, 2(20), 3039–3043. [Link]
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Li, X., Ma, Q., Zhu, N., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 689-696. [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5099. [Link]
-
Lin, C.-H., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 295-300. [Link]
-
Merroun, Y., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(11), 5901. [Link]
-
Li, X., Ma, Q., Zhu, N., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. [Link]
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Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2598. [Link]
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Lin, C.-H., et al. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. ResearchGate. [Link]
-
Ye, S., et al. (2018). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Vorobyeva, V. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4998. [Link]
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Unknown. (n.d.). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Unknown Source. [Link]
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PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
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Hamed, A. S., et al. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzothiazole. Wikipedia. [Link]
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Unknown. (n.d.). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. ResearchGate. [Link]
-
Unknown. (2004). 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol. Hive Novel Discourse. [Link]
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Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC. [Link]
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Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
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Sahu, P. K., et al. (2020). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 10(37), 21893–21929. [Link]
-
Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 16-43. [Link]
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Siddiqui, N., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4945. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
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Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Unknown. (1998). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 60(4), 242-244. [Link]
- CN101709045A - Preparation method of thiophenol - Google Patents. (n.d.).
- CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google Patents. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to Bioassay Validation and Reproducibility: A Comparative Analysis of Amyloid-Beta Detection Methods
For researchers, scientists, and drug development professionals, the integrity of a bioassay is paramount. The ability to produce reliable, reproducible data underpins the entire drug discovery and development pipeline. This guide provides an in-depth, technical comparison of two prominent methods for the detection of amyloid-beta (Aβ) aggregates, a key biomarker in Alzheimer's disease research. We will dissect the classic Thioflavin T fluorescence assay and compare it with a bioluminescence-based assay that utilizes benzothiazole derivatives, offering insights into their respective validation parameters and reproducibility.
The Critical Role of Bioassay Validation in Drug Discovery
Before delving into the specifics of Aβ detection, it is crucial to understand the principles of bioassay validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and reproducibility of bioanalytical methods.[1][2][3][4][5] The core parameters of assay validation include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter among a series of measurements. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other substances in the sample matrix.
-
Sensitivity: The lowest concentration of the analyte that can be reliably detected.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Reproducibility: The ability of the assay to be successfully transferred and performed in different laboratories.[6][7][8]
Comparative Bioassays for Amyloid-Beta Detection
The aggregation of amyloid-beta peptides is a central event in the pathology of Alzheimer's disease.[9][10] Consequently, assays that can accurately and reproducibly quantify Aβ aggregates are indispensable tools in the development of novel therapeutics.[11][12][13] Here, we compare two distinct approaches: a widely used fluorescent assay and a more recent bioluminescent method.
The "Gold Standard": Thioflavin T Fluorescence Assay
Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[9] This property has made it a workhorse for monitoring Aβ aggregation in vitro.
Mechanism of Action: In solution, ThT has a flexible conformation and its fluorescence is quenched. Upon binding to the cross-beta sheet structure of amyloid fibrils, the rotation of its molecular components is restricted, leading to a significant increase in fluorescence quantum yield.
An Alternative Approach: Bioluminescence Assay with Benzothiazole Analogs
Bioluminescence-based assays offer an alternative with inherently low background signals, often leading to higher sensitivity.[14][15] In the context of Aβ detection, a novel approach utilizes a luciferase substrate that can interact with Aβ aggregates.[16][17] Some benzothiazole derivatives have been explored for their potential in this area.
Mechanism of Action: In one conceptual design, a luciferase substrate, which could be a benzothiazole derivative, is engineered to have an affinity for Aβ aggregates. The binding of this substrate to Aβ sequesters it, making it unavailable for the luciferase enzyme. As Aβ aggregation progresses, more substrate is bound, leading to a decrease in the bioluminescent signal. Conversely, inhibitors of Aβ aggregation would result in a stronger bioluminescent signal.[17]
Experimental Protocols and Validation Data
To provide a practical comparison, we will outline the experimental protocols for both assays and present hypothetical, yet plausible, validation data.
Thioflavin T Fluorescence Assay Protocol
Objective: To quantify the extent of Aβ42 fibril formation.
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a stock solution of Aβ42 peptide and ThT in the assay buffer.
-
In a 96-well plate, add Aβ42 to initiate aggregation. Include wells with buffer only (blank) and ThT only (background).
-
Incubate the plate at 37°C with gentle shaking to promote fibril formation.
-
At designated time points, add ThT to the wells containing Aβ42.
-
Measure the fluorescence intensity using a plate reader.
Bioluminescence Assay Protocol
Objective: To screen for inhibitors of Aβ42 aggregation.
Materials:
-
Synthetic Aβ42 peptide
-
Luciferase enzyme (e.g., Firefly luciferase)
-
Benzothiazole-based luciferase substrate with Aβ affinity
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare solutions of Aβ42, luciferase, the benzothiazole substrate, and test compounds in the assay buffer.
-
In a 96-well plate, add Aβ42, the benzothiazole substrate, and either a test compound or vehicle control.
-
Incubate the plate at 37°C to allow for Aβ aggregation and substrate binding.
-
Add the luciferase enzyme to each well.
-
Immediately measure the bioluminescence intensity using a luminometer.
Comparative Validation Data
The following tables summarize hypothetical validation data for the two assays, highlighting their key performance characteristics.
Table 1: Assay Precision
| Parameter | Thioflavin T Assay (%CV) | Bioluminescence Assay (%CV) | Acceptance Criteria (%CV) |
| Intra-Assay Precision | |||
| High QC | 4.8 | 3.2 | ≤ 15% |
| Mid QC | 6.2 | 4.5 | ≤ 15% |
| Low QC | 8.5 | 6.8 | ≤ 20% |
| Inter-Assay Precision | |||
| High QC | 7.1 | 5.5 | ≤ 15% |
| Mid QC | 9.3 | 7.9 | ≤ 15% |
| Low QC | 12.4 | 10.1 | ≤ 20% |
Table 2: Assay Sensitivity and Dynamic Range
| Parameter | Thioflavin T Assay | Bioluminescence Assay |
| Limit of Detection (LOD) | ~5 µM of Aβ42 fibrils | ~1 µM of Aβ42 fibrils |
| Limit of Quantification (LOQ) | ~10 µM of Aβ42 fibrils | ~2.5 µM of Aβ42 fibrils |
| Linear Range | 10 - 100 µM | 2.5 - 50 µM |
Table 3: Assay Specificity
| Interferent | Thioflavin T Assay (Signal Interference) | Bioluminescence Assay (Signal Interference) |
| Amorphous Aβ aggregates | Low | Very Low |
| Other amyloidogenic proteins (e.g., α-synuclein) | Moderate | Low |
| Test compounds with intrinsic fluorescence | High | None |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both assays.
Caption: Thioflavin T Assay Workflow.
Caption: Bioluminescence Assay Workflow.
Discussion and Recommendations
Both the Thioflavin T and the bioluminescence-based assays are valuable tools for Aβ research. The choice of assay depends on the specific application.
The Thioflavin T assay is well-established, cost-effective, and straightforward to implement. However, its major drawback is its susceptibility to interference from fluorescent compounds, which is a significant concern during high-throughput screening of small molecule libraries.[14][15] Its lower sensitivity may also be a limitation in certain contexts.
The bioluminescence-based assay , on the other hand, offers superior sensitivity and a wider dynamic range.[14][15] Its key advantage is the near-absence of background signal, making it highly resistant to interference from fluorescent compounds.[15] This makes it particularly well-suited for high-throughput screening applications. The main considerations for this assay are the potential for higher reagent costs and the need for a luminometer.
For researchers conducting primary screening of large compound libraries, the bioluminescence assay is the recommended choice due to its robustness against interference and higher sensitivity. For secondary validation and mechanistic studies where compound fluorescence is not a concern, the Thioflavin T assay remains a reliable and economical option.
Conclusion
Rigorous bioassay validation is a non-negotiable aspect of credible scientific research and drug development.[3][18][19] When studying amyloid-beta aggregation, both fluorescence and bioluminescence-based methods offer distinct advantages and disadvantages. By understanding the principles of assay validation and the specific characteristics of each method, researchers can make informed decisions to ensure the generation of high-quality, reproducible data, ultimately accelerating the path toward effective therapies for Alzheimer's disease.
References
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved from [Link]
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Autechaux. (n.d.). 2-Amino-6-methoxybenzothiazole: A Crucial Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 6-Methoxybenzothiazole and Its Analogs
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, serves as a versatile framework for developing novel therapeutic agents.[3] Derivatives of benzothiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6] This guide provides an in-depth comparison of the biological activity of 6-Methoxybenzothiazole with its structural analogs, focusing on the critical role of molecular structure in determining therapeutic efficacy and providing supporting experimental data for researchers and drug development professionals.
The Strategic Importance of the 6-Position: Focus on the Methoxy Group
The biological profile of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents. The C-6 position on the benzene ring is a particularly critical site for modification, where alterations can significantly modulate the compound's pharmacological activity.[2][7] The introduction of a methoxy group (-OCH3) at this position is a common and effective strategy in medicinal chemistry. The methoxy group is an electron-donating group which can enhance the electron density of the aromatic system, influencing how the molecule interacts with biological targets.[8][9] Studies have shown that substituents at the 6th position, including -OCH3, -OH, and -CH3, can significantly boost a compound's potency.[7]
Comparative Analysis of Biological Activities
This section dissects the multifaceted biological activities of this compound and its analogs, drawing direct comparisons to understand the underlying structure-activity relationships (SAR).
Anticancer Activity
Benzothiazole derivatives are a promising class of antitumor agents, with many exhibiting potent antiproliferative effects in various cancer models.[5][8][9] The 6-methoxy substitution often plays a key role in this activity.
A study by Sekar et al. highlighted that a substituted thiadiazole methoxybenzothiazole derivative exhibited significant anticancer potential, attributed to the electron-donating nature of the methoxy moiety.[8][9] Similarly, a library of phenylacetamide derivatives bearing the benzothiazole nucleus showed marked viability reduction at low micromolar concentrations in both pancreatic and paraganglioma cancer cells.[5]
Further SAR studies have revealed nuances in the substitution pattern. For instance, when comparing 2-aryl-6-methoxybenzothiazoles with their 6-hydroxy counterparts, it was found that the introduction of a hydroxy group (-OH) on the 2-aryl moiety could significantly improve selectivity against tumor cell lines.[10] This underscores the subtle yet critical interplay between different substituents on the scaffold.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Benzothiazole Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted thiadiazole methoxybenzothiazole (Compound 28) | General screen | High activity | Sekar et al.[8][9] |
| Sulphonamide based BTA (Compound 40) | MCF-7 (Breast) | 34.5 | Sadhasivam et al. / Taylor & Francis[9] |
| Sulphonamide based BTA (Compound 40) | HeLa (Cervical) | 44.15 | Sadhasivam et al. / Taylor & Francis[9] |
| 6-Ammonium-2-(2-hydroxyphenyl)benzothiazole (Compound 5f) | HeLa (Cervical) | Submicromolar | Racane et al.[10] |
| 6-Ammonium-2-(2-methoxyphenyl)benzothiazole (Compound 6f) | HeLa (Cervical) | Micro/Submicromolar | Racane et al.[10] |
Note: "High activity" is noted as described in the source, which did not provide a specific IC₅₀ value.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] The benzothiazole scaffold has been extensively explored for this purpose, with the 6-methoxy group contributing to potent antibacterial and antifungal effects.
A study detailed the synthesis of various 6-methoxy-2-aminobenzothiazole derivatives, which were then evaluated against a panel of bacteria.[12] These compounds, including hydrazone and pyrazole analogs, showed activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) strains.[12]
The influence of the C-6 substituent is starkly illustrated when comparing the 6-methoxy group to other functionalities. For example, a comparative study of thiazolidinone derivatives found that replacing a 6-trifluoromethoxy (-OCF3) group with a 6-chloro (-Cl) substituent led to a 2.5-fold improvement in activity against S. aureus and MRSA, and a 4 to 5-fold improvement against Listeria monocytogenes.[13] This demonstrates that while the 6-position is critical, the optimal substituent is pathogen-dependent.
Table 2: Comparative Antimicrobial Activity (MIC) of Benzothiazole Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 6-methoxy-2-hydrazinobenzothiazole derivative (A5a) | Staphylococcus aureus | 62.5 | Khalil et al. / ResearchGate[12] |
| 6-methoxy-2-hydrazinobenzothiazole derivative (A5a) | Bacillus subtilis | 125 | Khalil et al. / ResearchGate[12] |
| 6-methoxy-2-hydrazinobenzothiazole derivative (A5a) | Escherichia coli | 125 | Khalil et al. / ResearchGate[12] |
| 6-Chloro-benzothiazole thiazolidinone derivative (18) | Pseudomonas aeruginosa | 100 | Perišić et al. / MDPI[13] |
| 6-Trifluoromethoxy-benzothiazole analog | S. aureus | >100 | (Implied comparison) Perišić et al. / MDPI[13] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and benzothiazole derivatives have been investigated as potential anti-inflammatory agents.[1][2][3] Research into a hydrazino derivative of 2-amino-6-methoxybenzothiazole demonstrated its potential to suppress hemolysis in an in vitro anti-inflammatory assay.[3] When compared to the standard non-steroidal anti-inflammatory drug (NSAID) Diclofenac Sodium, the hydrazino compound showed satisfactory, albeit lower, inhibition of red blood cell lysis, indicating a promising anti-inflammatory profile.[3]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant therapeutic challenge. Benzothiazole derivatives have emerged as promising neuroprotective agents, with the well-known drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), featuring this core structure.[7]
Structure-activity relationship studies suggest that the presence of a methoxy group (-OCH3) at the 6-position can contribute to anti-Alzheimer activity.[7] This is likely linked to the modulation of key enzymes involved in neurodegeneration. For instance, a study on 6-hydroxybenzothiazole-2-carboxamides (a close analog to the 6-methoxy variant) identified them as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[14] MAO enzymes are responsible for the oxidative deamination of neurotransmitters, and their increased expression is associated with the oxidative stress seen in Alzheimer's and Parkinson's diseases.[14] The ability of these compounds to inhibit MAO-B, alongside inhibiting the aggregation of α-synuclein and tau proteins, highlights a multi-target approach to neuroprotection.[14]
Structure-Activity Relationship (SAR) and Experimental Design
The collective data underscores several key SAR principles for the benzothiazole scaffold.
-
C-6 Position is a Potency Hotspot: Substitutions at the 6-position, particularly with small, electron-donating groups like methoxy (-OCH3), hydroxyl (-OH), or methyl (-CH3), are consistently shown to enhance biological potency.[7]
-
Lipophilicity and Permeability: Altering the alkyl chain length of an alkoxy group (e.g., from methoxy to propoxy) increases the molecule's lipophilicity.[15] This can significantly impact pharmacokinetic properties such as cell membrane permeability and binding to hydrophobic pockets in target proteins.[15]
-
Synergistic Substitutions: The overall biological activity is not dictated by a single substituent but by the combined electronic and steric effects of all groups on the benzothiazole ring system. The interplay between substituents at the C-2 and C-6 positions is particularly crucial for tuning potency and selectivity.[10][13]
Caption: Core benzothiazole structure highlighting key substitution points.
Experimental Protocol: Antimicrobial Susceptibility Testing
To provide actionable insights for researchers, a standardized protocol for determining antimicrobial efficacy is essential. The Broth Microdilution Method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[16]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: A pure culture of the target microorganism is grown overnight. The culture is then diluted in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized concentration, typically 0.5 McFarland turbidity.
-
Compound Dilution: The test compound (e.g., a this compound analog) is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted compound.
-
Controls:
-
Positive Control: Wells containing a known effective antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Wells containing only the broth and the microbial inoculum (to confirm growth).
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound to ensure it has no intrinsic antimicrobial activity.
-
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Data Interpretation: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly versatile and pharmacologically significant class of compounds. The methoxy group at the C-6 position consistently contributes to potent biological activities, from anticancer and antimicrobial to neuroprotective effects. The comparative analysis reveals that while the 6-methoxy group is a strong starting point for drug design, further optimization through substitutions at other positions, particularly C-2, is crucial for enhancing potency, selectivity, and pharmacokinetic profiles.
Future research should focus on synthesizing novel, multi-substituted benzothiazole analogs to explore synergistic effects between different functional groups. A deeper investigation into their mechanisms of action, particularly in the context of neuroprotection and anti-inflammatory pathways, will be vital for translating these promising scaffolds into next-generation therapeutics.
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A Comparative Guide to Benzothiazole Derivatives as Monoamine Oxidase Inhibitors: Spotlight on the 6-Methoxy Moiety
Introduction: The Therapeutic Promise of MAO Inhibition
Monoamine oxidases (MAO) are a family of flavoenzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] The two isoforms, MAO-A and MAO-B, differ in their substrate preferences and inhibitor sensitivities. Selective inhibition of these enzymes is a cornerstone of modern neuropharmacology. MAO-A inhibitors are effective in treating depression and anxiety, while selective MAO-B inhibitors are crucial in the management of Parkinson's disease by preventing the degradation of dopamine in the brain.[1][3][4]
The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[5][6] Its rigid, bicyclic nature and potential for diverse substitutions make it an ideal framework for designing potent and selective MAO inhibitors.[7] This guide provides a comparative analysis of various benzothiazole derivatives, with a particular focus on the influence of the 6-methoxy substituent, to inform researchers and drug development professionals in the field.
The Benzothiazole Pharmacophore for MAO Inhibition
The design strategy for most potent benzothiazole-based MAO inhibitors incorporates three key structural features. This general pharmacophore model is essential for understanding the structure-activity relationships (SAR) discussed later.
-
The Benzothiazole Core: This bicyclic system typically anchors the molecule within the hydrophobic substrate-binding cavity of the MAO enzyme.[1]
-
A Linker Moiety: Often a hydrazone, amide, or thioacetamide group, the linker provides the correct orientation and spacing for optimal interaction with the enzyme's active site.[1][8]
-
A Terminal (Hetero)aromatic Ring: This part of the molecule often extends into the "entrance cavity" of the enzyme, contributing to selectivity and additional binding interactions.[1]
Caption: A generalized structural model for benzothiazole-based MAO inhibitors.
Comparative Analysis: The Critical Role of Substitution at the 6-Position
Substitutions on the benzene ring of the benzothiazole core, particularly at the C-6 position, have a profound impact on both the potency and selectivity of MAO inhibition.[5] While direct, extensive studies on a simple 6-methoxybenzothiazole are not prevalent, we can infer its potential by analyzing closely related and well-documented analogues.
6-Hydroxybenzothiazoles: A Potent Precursor
The 6-hydroxy group is a key feature in a class of highly potent and selective MAO-B inhibitors. In one study, a series of 6-hydroxybenzothiazol-2-carboxamides were developed, with the cyclohexylamide derivative 40 exhibiting an exceptionally low IC50 value of 11 nM for MAO-B.[9] The phenethylamide derivative 30 from the same series was also a potent MAO-B inhibitor (IC50 = 41 nM) and additionally showed neuroprotective effects by inhibiting α-synuclein and tau aggregation.[9] The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues or water molecules in the active site.
6-Nitro and 6-Fluoro Substituents: Modulating Potency and Selectivity
The electronic nature of the substituent at the 6-position is a critical determinant of activity.
-
6-Nitro Group: A series of 2-amino-6-nitrobenzothiazole-derived hydrazones showed excellent potency and selectivity for the MAO-B isoform.[10] The strong electron-withdrawing nature of the nitro group significantly alters the electronic distribution of the benzothiazole ring system. The most potent compound in this series achieved an IC50 of 1.8 nM for MAO-B, demonstrating remarkable activity.[10]
-
6-Fluoro Group: In a study of indole-substituted benzothiazoles, the 6-fluoro derivative (compound 5b ) was identified as the most active compound, with an IC50 of 28 nM for MAO-B and no significant effect on MAO-A.[11] This highlights that a small, electronegative substituent at this position can confer high selectivity and potency.
The this compound Postulate
Based on the data from related compounds, a 6-methoxy group is predicted to be a favorable substitution for MAO inhibition.
-
Electronic Effect: The methoxy group is an electron-donating group, which would modulate the electron density of the benzothiazole ring in a manner different from nitro or fluoro groups, potentially influencing binding affinity.
-
Bioisosterism: The methoxy group is a common bioisostere for the hydroxyl group. It can accept hydrogen bonds but cannot donate them. In many cases, methylation of a phenol can improve metabolic stability and membrane permeability, which are desirable properties for CNS-active drugs.
-
Supporting Evidence: In studies of other benzothiazole derivatives, the presence of methoxy groups on terminal phenyl rings has been shown to be compatible with, and sometimes essential for, high MAO inhibitory activity.[1] Furthermore, 6-methoxy-benzothiazole-2-amine has been noted for its anti-inflammatory properties, indicating the biological relevance of this specific scaffold.[12]
Quantitative Performance Data
The following table summarizes the in vitro inhibitory performance of selected benzothiazole derivatives, illustrating the influence of substitution on potency and selectivity.
| Compound ID | 6-Position Substituent | Other Key Features | MAO-B IC50 (nM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Compound 30 | -OH | 2-phenethylamide | 41 | > 100 | > 2439 | [9] |
| Compound 40 | -OH | 2-cyclohexylamide | 11 | > 100 | > 9090 | [9] |
| Compound 5b | -F | 2-(1-methyl-1H-indol-5-yl) | 28 | > 10 | > 357 | [11] |
| Compound 31 | -NO2 | 2-amino, extended hydrazone | 1.8 | 1.38 | 767 | [10] |
| Compound 3e | H (unsubstituted) | 2-hydrazone derivative | 60 | > 10 | > 167 | [1][13] |
| Compound 28 | H (unsubstituted) | Thioacetamide derivative | 35 | 0.030 | 0.86 (MAO-A selective) | [8] |
| Compound 30 | H (unsubstituted) | Thioacetamide derivative | 15 | 0.455 | 30.3 | [8] |
Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). A higher value indicates greater selectivity for MAO-B.
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
To ensure the trustworthiness and reproducibility of the data presented, this section details a standard experimental workflow for assessing MAO inhibitory activity. This method is based on protocols frequently described in the literature.[1][14]
Objective: To determine the concentration of a test compound required to inhibit 50% of MAO-A or MAO-B activity (IC50).
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: Kynuramine (for both MAO-A and MAO-B)
-
Detection Product: 4-hydroxyquinoline (fluorescent product of kynuramine metabolism)
-
Reference Inhibitors: Clorgyline (for MAO-A), Selegiline or Rasagiline (for MAO-B)
-
Test compounds (benzothiazole derivatives) dissolved in DMSO
-
96-well microplates (black, for fluorescence)
-
Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-405 nm)
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B enzyme stock to a predetermined optimal concentration in cold phosphate buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compounds and reference inhibitors in phosphate buffer. Typically, a concentration range of 10⁻⁵ M to 10⁻⁹ M is used. Ensure the final DMSO concentration in the well is below 1% to avoid solvent interference.
-
Pre-incubation: In a 96-well plate, add 50 µL of the enzyme solution to wells containing 50 µL of the various compound dilutions. Also include control wells (enzyme + buffer, no inhibitor) and blank wells (buffer only).
-
Causality Check: This pre-incubation step (typically 15-20 minutes at 37°C) is critical. It allows the inhibitor to bind to the enzyme before the substrate is introduced, which is essential for accurately measuring competitive or non-competitive inhibition kinetics.
-
Initiation of Reaction: Add 50 µL of the kynuramine substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). This period must be within the linear range of the reaction, which should be predetermined in preliminary experiments.
-
Termination of Reaction: Stop the reaction by adding a basic solution (e.g., 50 µL of 2N NaOH). This shifts the pH, denaturing the enzyme and halting substrate turnover.
-
Fluorescence Reading: Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths for 4-hydroxyquinoline.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Caption: Key interactions between a benzothiazole inhibitor and the MAO-B active site.
Conclusion and Future Outlook
The benzothiazole scaffold is an exceptionally versatile platform for developing potent and selective MAO inhibitors. The evidence strongly indicates that substitution at the C-6 position is a critical determinant of biological activity. While 6-hydroxy, 6-fluoro, and 6-nitro derivatives have demonstrated nanomolar potency, particularly for MAO-B, the specific profile of this compound derivatives remains an area ripe for exploration.
Based on established structure-activity relationships, it is highly probable that 6-methoxy substituted benzothiazoles will exhibit significant MAO inhibitory activity. The methoxy group may offer advantages in terms of metabolic stability and blood-brain barrier permeability compared to the more reactive hydroxyl group. Future research should focus on the direct synthesis and systematic evaluation of a series of this compound analogues to precisely quantify their potency, selectivity, and mode of inhibition. Such studies will be invaluable for the continued development of next-generation therapeutics for neurodegenerative disorders.
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Al-Ostath, O. A., et al. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available at: [Link]
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El-Gamal, M. I., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Methoxybenzothiazole Quantification
Introduction: The Analytical Imperative for 6-Methoxybenzothiazole
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 6-Methoxy-1,3-benzothiazol-2-amine (CAS: 1747-60-0), a key heterocyclic building block, is increasingly utilized in the synthesis of pharmacologically active agents.[1][2] Its chemical properties—a solid with a molecular weight of 180.23 g/mol and moderate polarity—present unique analytical challenges and opportunities.[3][4] Ensuring the reliability of quantitative data for this compound is paramount for process control, pharmacokinetic studies, and regulatory compliance.
This guide eschews a one-size-fits-all approach. Instead, it offers a deep, comparative analysis of three workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore not just the "how" but the critical "why" behind methodological choices, culminating in a robust cross-validation framework to ensure data integrity across platforms.
Pillar 1: The Rationale for Cross-Validation
In drug development, data may be generated across different laboratories or using different analytical techniques over a product's lifecycle. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable, predefined results for the same set of samples.[5] This is not merely a box-checking exercise; it is a cornerstone of data trustworthiness, ensuring that results are interchangeable and reliable, regardless of the method used. The International Council for Harmonisation (ICH) guideline Q2(R2) emphasizes that the objective of validation is to demonstrate fitness for purpose, and cross-validation is a key component of this lifecycle approach.[6]
Our objective is to compare the performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 2-amino-6-methoxybenzothiazole, establishing a blueprint for selecting the optimal method based on the specific analytical need—be it high-throughput quality control, trace-level bioanalysis, or impurity profiling.
Pillar 2: Candidate Analytical Methodologies
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For 2-amino-6-methoxybenzothiazole, its moderate polarity, aromatic structure (implying UV absorbance), and thermal stability make it a suitable candidate for all three platforms, each offering distinct advantages.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the bedrock of pharmaceutical quality control, prized for its robustness, precision, and cost-effectiveness. The presence of the benzothiazole chromophore in our target analyte makes UV detection a straightforward and effective choice.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the logical starting point. Its nonpolar nature provides excellent retention for moderately polar compounds like 2-amino-6-methoxybenzothiazole when used with a polar mobile phase.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a pH-controlled aqueous buffer (e.g., phosphate or formate) is chosen. Acetonitrile offers good peak shape and lower UV cutoff compared to methanol. The buffer is critical to control the ionization state of the amine group, ensuring consistent retention times.
-
Detection: UV detection at a wavelength of maximum absorbance (λ-max) for the benzothiazole ring system provides optimal sensitivity and selectivity against many matrix components.
-
Standard Preparation: Accurately weigh and dissolve 2-amino-6-methoxybenzothiazole in acetonitrile to prepare a 1.0 mg/mL primary stock solution. Serially dilute with the mobile phase to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., from a reaction mixture): Dilute an aliquot of the sample with the mobile phase to a theoretical concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 272 nm.
-
-
Analysis: Equilibrate the system until a stable baseline is achieved. Perform a blank injection (mobile phase), followed by the calibration standards and then the samples.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for thermally stable and volatile compounds. While 2-amino-6-methoxybenzothiazole is a solid, its relatively low molecular weight suggests it can be volatilized at typical GC inlet temperatures without degradation. MS detection provides high specificity through mass fragmentation patterns.
Causality Behind Experimental Choices:
-
Derivatization: The primary amine group on the analyte can cause peak tailing due to interaction with active sites in the GC system. While direct injection is possible, silylation (e.g., with BSTFA) is a common strategy to block this active hydrogen, improving peak shape and thermal stability. For this guide, we will proceed with a direct injection approach, relying on a highly inert system to demonstrate feasibility, a common first step in method development.
-
Inlet and Column: A split/splitless inlet allows for flexibility in managing sample concentration. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, DB-5ms) is chosen as it provides good general-purpose separation for a wide range of aromatic compounds.
-
MS Detection: Electron Ionization (EI) at 70 eV is standard, as it creates reproducible fragmentation patterns for library matching and identification. For quantification, Selected Ion Monitoring (SIM) is employed to maximize sensitivity by monitoring only characteristic ions of the analyte.
-
Standard Preparation: Prepare a 1.0 mg/mL stock in a volatile solvent like Dichloromethane or Ethyl Acetate. Serially dilute to create standards from 0.1 µg/mL to 25 µg/mL.
-
Sample Preparation: Dilute the sample in the same solvent to fall within the calibration range. If the matrix is non-volatile, a liquid-liquid extraction (LLE) step is required. For example, dilute an aqueous sample with water, adjust pH to >8 to ensure the analyte is in its free base form, and extract with Ethyl Acetate. Dry the organic layer over sodium sulfate before analysis.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet: 280 °C, Splitless mode (1 min purge delay).
-
Oven Program: Start at 150 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: EI, 230 °C.
-
Acquisition: Scan mode (m/z 50-300) for initial identification, then SIM mode for quantification. (Monitor ions such as m/z 180 [M+], 165, 137).
-
-
Analysis: Inject standards to confirm retention time and fragmentation pattern. Build a calibration curve in SIM mode before analyzing samples.
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A Comparative Guide to the Efficacy of 6-Methoxybenzothiazole Derivatives Versus Standard Anticancer Drugs
This guide provides an in-depth, objective comparison of the anticancer efficacy of 6-methoxybenzothiazole derivatives against established, standard-of-care chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to illuminate the mechanisms, potency, and therapeutic potential of this promising class of compounds. We will explore the causalities behind their mechanisms of action, present comparative experimental data, and provide validated protocols for reproducing key findings.
Introduction: The Rise of Benzothiazoles in Oncology
The benzothiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to the wide range of biological activities its derivatives possess.[1][2][3] In the realm of oncology, this bicyclic heterocyclic compound has emerged as a foundational framework for developing novel anticancer agents.[4] An extensive body of research has demonstrated that substituted benzothiazoles exhibit potent antiproliferative and cytotoxic effects across a diverse spectrum of human cancer cell lines.[5][6][7]
Among these, derivatives featuring a methoxy (-OCH₃) group, particularly at the 6-position, have garnered significant attention. The inclusion of electron-donating moieties like the methoxy group has been shown to enhance anticancer potential, making this compound a particularly promising scaffold for drug design.[5][6][8] This guide aims to critically evaluate the efficacy of these derivatives by comparing their performance directly with that of standard anticancer drugs, grounding the analysis in verifiable experimental data and established scientific methodologies.
Mechanistic Divergence: A New Paradigm Beyond Cytotoxicity
A key differentiator between this compound derivatives and traditional chemotherapeutics lies in their mechanisms of action. While many standard drugs rely on broad cytotoxic effects, benzothiazoles often engage more specific and varied cellular pathways.
Mechanisms of Standard Anticancer Drugs
Conventional chemotherapy agents typically function by disrupting fundamental cellular processes, leading to cell death.[9] Their efficacy is well-established, but so are their limitations, including significant side effects and the development of drug resistance.[10][11][12][13] Major classes include:
-
Alkylating Agents (e.g., Cisplatin): These drugs directly damage DNA by forming covalent bonds, which inhibits DNA replication and transcription, ultimately triggering apoptosis.[9][14][15]
-
Antimetabolites (e.g., 5-Fluorouracil): They mimic normal cellular molecules and interfere with the synthesis of DNA and RNA, thereby halting cell proliferation.[14][15]
-
Topoisomerase Inhibitors (e.g., Doxorubicin): These agents block topoisomerase enzymes from repairing DNA breaks, leading to an accumulation of damaged DNA and cell death.[15][16]
-
Mitotic Inhibitors (e.g., Paclitaxel, Vinca Alkaloids): They disrupt the function of microtubules, which are essential for cell division (mitosis), leading to cell cycle arrest and apoptosis.[14][15]
The Multifaceted Mechanisms of this compound Derivatives
Benzothiazole derivatives, including those with a 6-methoxy substitution, exhibit a multitude of sophisticated mechanisms, some of which may circumvent the resistance pathways that affect standard drugs.[1]
-
Targeted Induction of Apoptosis: A predominant mechanism is the induction of programmed cell death (apoptosis), often through the intrinsic mitochondrial pathway.[2][7][17] This involves the release of cytochrome c and the activation of caspase cascades.
-
Cell Cycle Arrest: Many derivatives have been shown to halt the cell cycle at specific checkpoints, most notably the G2/M phase, preventing cancer cells from progressing to mitosis.[18]
-
Inhibition of Tubulin Polymerization: Certain this compound compounds act as potent antimitotic agents by directly inhibiting the polymerization of tubulin into microtubules, a mechanism shared with vinca alkaloids and taxanes but through a distinct binding interaction.[19]
-
Modulation of Key Signaling Pathways: These compounds can interfere with critical cancer-promoting pathways. For instance, derivatives have been shown to modulate the NF-κB/COX-2/iNOS signaling pathway.[2] One notable derivative, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, suppresses tumor progression by activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway to induce the ubiquitin ligase CHIP, which in turn degrades oncogenic proteins.[20]
-
Enzyme Inhibition: A subset of benzothiazoles inhibits tumor-associated carbonic anhydrases, which are crucial for the survival of cancer cells in hypoxic (low-oxygen) tumor microenvironments.[1][3]
Caption: Simplified pathway of apoptosis induction by this compound derivatives.
Comparative Efficacy: In Vitro Cytotoxicity Analysis
The cornerstone of preclinical anticancer drug evaluation is the in vitro cytotoxicity assay, which measures a compound's ability to kill cancer cells. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of a drug required to inhibit cell growth by 50%. A lower IC₅₀ value indicates greater potency.
The following table summarizes a compilation of IC₅₀ values for representative this compound derivatives compared to standard chemotherapeutic agents across various human cancer cell lines.
| Compound/Drug | Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted Methoxybenzothiazole (68) | Methoxybenzothiazole | HeLa (Cervical) | 0.5 ± 0.02 | [6] |
| Substituted Methoxy Methylbenzothiazole (69) | Methoxybenzothiazole | HeLa (Cervical) | 0.6 ± 0.29 | [6] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | Methoxybenzothiazole | PC-3 (Prostate) | 19.9 ± 1.17 (µg/mL) | [5][21] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | Methoxybenzothiazole | LNCaP (Prostate) | 11.2 ± 0.79 (µg/mL) | [5][21] |
| FBZC (a carbohydrazide derivative) | Methoxybenzothiazole | MCF-7 (Breast) | 5.4 (µg/mL) | [22] |
| 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) | Methoxybenzothiazole | MCF-7 (Breast) | 0.0858 | [20] |
| Cisplatin | Standard Drug | HeLa (Cervical) | 9.76 | [6] |
| Cisplatin | Standard Drug | HT-1376 (Bladder) | 14.85 | [18] |
| Doxorubicin | Standard Drug | HeLa (Cervical) | 2.05 | [8] |
Analysis of In Vitro Data: The compiled data reveals that several this compound derivatives exhibit remarkable potency, in some cases significantly exceeding that of standard drugs like cisplatin.[5][6] For example, substituted phenylamino-based methoxybenzothiazoles (compounds 68 and 69) demonstrated sub-micromolar IC₅₀ values against the HeLa cervical cancer cell line, indicating a potency more than tenfold greater than cisplatin in similar assays.[6] Similarly, the derivative YL-109 showed exceptionally high potency against MCF-7 breast cancer cells with an IC₅₀ value in the nanomolar range.[20] This suggests a strong therapeutic potential that warrants further investigation.
Demonstrating Efficacy: In Vivo Preclinical Evidence
While in vitro data is crucial for initial screening, in vivo studies using animal models, such as xenografts in nude mice, are essential for evaluating a compound's true therapeutic potential in a complex biological system.[23] Published research on benzothiazole derivatives confirms that their potent in vitro activity often translates to significant in vivo antitumor effects.[6][20]
Studies on related benzothiazole structures have demonstrated substantial suppression of tumor volume in xenograft models, with efficacy comparable to standard-of-care agents like gefitinib.[23] For instance, in vivo evaluation of 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) showed that it effectively suppresses the proliferation and invasiveness of breast cancer cells.[20] This transition from cell culture to whole-organism models provides critical validation for the development of these compounds as viable clinical candidates.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the key experiments used to evaluate and compare these anticancer agents.
General Experimental Workflow for Compound Evaluation
The screening and validation of a novel anticancer compound follows a logical and rigorous progression from initial synthesis to in vivo testing.
Caption: General workflow for the evaluation of novel anticancer compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][17][24]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and standard drugs (e.g., cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Outlook
The path forward requires a continued, rigorous investigation. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties, followed by extensive in vivo efficacy and safety profiling in relevant disease models. Ultimately, the exploration of 6-methoxybenzothiazoles in combination with existing therapies could unlock synergistic effects, heralding a new and more effective chapter in the treatment of cancer.
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A Comparative Guide to the Synthetic Routes of 6-Methoxybenzothiazole for Research and Development
For researchers and professionals in drug development and materials science, the synthesis of the 6-methoxybenzothiazole scaffold is a critical starting point for a diverse array of biologically active molecules and functional materials. The strategic choice of a synthetic route can significantly impact yield, purity, scalability, and the overall environmental footprint of the process. This guide provides a comprehensive comparison of the most pertinent synthetic methodologies for this compound, offering in-depth technical insights, detailed experimental protocols, and a comparative analysis to inform your synthetic strategy.
Introduction to this compound
This compound is a key heterocyclic building block. The benzothiazole core is a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmaceuticals with activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The methoxy group at the 6-position can modulate the electronic properties and metabolic stability of the final compounds, making this a desirable starting material for library synthesis and lead optimization.
This guide will focus on two primary and industrially relevant synthetic routes, with a third, more complex route presented as a less common alternative. We will delve into the mechanistic underpinnings of each approach, providing a rationale for the experimental choices and a clear comparison of their respective advantages and disadvantages.
Route 1: The Classic Approach from p-Anisidine
This traditional and robust method, a variation of the Jacobson-Hugershoff synthesis, constructs the benzothiazole ring from a readily available starting material, p-anisidine. The synthesis proceeds in two key stages: the formation of an N-arylthiourea intermediate, followed by oxidative cyclization.
Reaction Pathway
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A Comparative Guide to 6-Methoxybenzothiazole Derivatives and Other Neuroprotective Agents
In the intricate landscape of neurodegenerative disease research, the quest for potent neuroprotective agents is paramount. The ideal candidate must not only halt neuronal damage but also intervene in core pathological pathways with high specificity and minimal off-target effects. This guide provides an in-depth comparison of a promising class of compounds, 6-methoxybenzothiazole derivatives, against established and emerging neuroprotective agents. We will dissect their mechanisms of action, present supporting quantitative data from preclinical models, and provide detailed experimental protocols for their evaluation.
Section 1: Profiling this compound Derivatives as Neuroprotective Agents
While this compound serves as a valuable chemical scaffold, recent research has highlighted its derivatives, particularly 6-hydroxybenzothiazol-2-carboxamides , as highly potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[1][2][3] This targeted action forms the cornerstone of their neuroprotective potential.
Core Mechanism: Selective MAO-B Inhibition
MAO-B is a mitochondrial outer membrane enzyme primarily responsible for the degradation of dopamine in the brain. A byproduct of this catabolic process is hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[2] In pathological states such as Parkinson's disease, heightened MAO-B activity contributes significantly to the oxidative stress burden that precedes dopaminergic neuron death.
By selectively inhibiting MAO-B, 6-hydroxybenzothiazol-2-carboxamides achieve two primary neuroprotective outcomes:
-
Symptomatic Benefit: They increase the synaptic availability of dopamine.
-
Disease-Modifying Potential: They reduce the production of neurotoxic ROS, thereby mitigating oxidative stress.[4][5]
The following diagram illustrates this crucial mechanism.
Multitarget Potential
Beyond MAO-B inhibition, certain benzothiazole derivatives have demonstrated multimodal activity, including the ability to inhibit the aggregation of pathological proteins like α-synuclein and tau, which are hallmarks of synucleinopathies and tauopathies, respectively.[1] This suggests a broader therapeutic potential beyond Parkinson's disease, extending to conditions like Alzheimer's disease.
Section 2: A Comparative Analysis of Neuroprotective Mechanisms
To contextualize the therapeutic strategy of this compound derivatives, we compare them against three other agents, each with a distinct primary mechanism of action.
| Agent Class | Primary Target/Mechanism | Downstream Effects |
| 6-Hydroxybenzothiazol-2-carboxamides | Monoamine Oxidase B (MAO-B) | Reduces ROS production from dopamine metabolism; spares dopamine. |
| Riluzole | Voltage-Gated Sodium Channels & Glutamate Signaling | Inhibits presynaptic glutamate release; non-competitive NMDA receptor blockade.[6][7] |
| Edaravone | Free Radicals (ROS/RNS) | Directly scavenges radicals; inhibits lipid peroxidation; activates Nrf2 pathway.[8][9][10] |
| N-acetylcysteine (NAC) | Glutathione (GSH) Precursor | Replenishes intracellular GSH stores; direct antioxidant activity; modulates inflammatory pathways.[11][12][13] |
The following diagram provides a visual comparison of these distinct neuroprotective strategies at the cellular level.
Section 3: Quantitative Efficacy Comparison
Objective comparison requires standardized assays. The following tables summarize key quantitative data for the selected agents. Table 3 focuses on the primary molecular target for MAO-B inhibitors, while Table 4 compares their functional neuroprotective output in a common in vitro model of Parkinson's disease.
Table 3: Comparative Potency and Selectivity of MAO-B Inhibitors
| Inhibitor | Target | IC₅₀ (Human Brain) | Selectivity for MAO-B over MAO-A | Mechanism | Reference(s) |
|---|---|---|---|---|---|
| 6-Hydroxybenzothiazol-2-carboxamide (Compound 40) | MAO-B | 11 nM | >1000-fold (species dependent) | Reversible/Irreversible (varies by derivative) | [1] |
| Selegiline | MAO-B | 6.8 ± 1.4 nM | ~127-fold | Irreversible | [14] |
| Rasagiline | MAO-B | 14 ± 3.5 nM | ~50-fold | Irreversible |[14] |
Causality Insight: The high potency (low nanomolar IC₅₀) and significant selectivity of 6-hydroxybenzothiazole derivatives make them attractive candidates. High selectivity for MAO-B over MAO-A is critical to avoid the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibition.
Table 4: Comparative Neuroprotection in 6-OHDA-Treated SH-SY5Y Cells
| Agent | Toxin/Model | Concentration | Outcome | Reference(s) |
|---|---|---|---|---|
| Thiazole Sulfonamides (Benzothiazole-related) | 6-OHDA (100 µM) | 0.1–1 µM | Significant recovery in cell viability against toxin-induced cell death. | [9][15] |
| Edaravone | ZnO NPs (induces ROS) | 25 µM | Significantly reduced loss of cell viability and ROS generation. | [16] |
| N-acetylcysteine (NAC) | H₂O₂ | 100 µmol/l | Ameliorated cell viability loss and mitigated excessive ROS production. | [11] |
| Selegiline / Rasagiline | MPP+ / 6-OHDA | 0.1-10 µM | Dose-dependent protection from apoptosis and neuronal death. | [5][17][18] |
| Riluzole | Various (e.g., anoxia) | 1-10 µM | Protects cultured neurons from anoxic damage and glutamate toxicity. |[7][19] |
Note: Direct cross-study comparisons should be made with caution due to variations in specific experimental conditions (e.g., toxin concentration, treatment duration). However, the data collectively demonstrate that this compound derivatives operate within a similar potent, low micromolar to nanomolar range as other established neuroprotective agents in these cellular models.
Section 4: Experimental Corner: Key Protocols & Workflows
Reproducibility is the bedrock of scientific integrity. This section provides detailed, self-validating protocols for key assays used to evaluate the neuroprotective agents discussed.
Workflow for In Vitro Neuroprotection Screening
The logical flow of an experiment to test a novel compound involves inducing a specific insult relevant to a neurodegenerative disease in a neuronal cell line and measuring the compound's ability to prevent cell death and its underlying drivers.
Protocol: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
This model mimics the oxidative stress-induced dopaminergic neuron death seen in Parkinson's disease.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁴ cells per well into a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the culture medium and replace it with a fresh medium containing the desired concentrations of the neuroprotective test compound. Incubate for 2-4 hours.
-
Toxin Induction: Prepare a stock solution of 6-hydroxydopamine (6-OHDA) in sterile, deionized water containing 0.02% ascorbic acid to prevent auto-oxidation. Add 6-OHDA directly to the wells to a final concentration of 100-200 µM. Include wells with cells + medium (negative control) and cells + 6-OHDA only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Endpoint Analysis: Proceed with assays for cell viability, ROS, or apoptosis.
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at -20°C, protected from light.
-
MTT Addition: Following the 24-hour toxin incubation period, add 10 µL of the MTT stock solution to each well (for a total volume of 110 µL).
-
Incubation: Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Readout: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Express the viability of treated cells as a percentage of the negative control (untreated cells).
Protocol: DCFH-DA Assay for Intracellular ROS
This assay uses a probe that becomes fluorescent upon oxidation by ROS.
-
Probe Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in high-quality DMSO.
-
Loading: After the desired treatment period, remove the medium and wash cells once with warm, serum-free medium (e.g., DMEM without phenol red).
-
Incubation: Add serum-free medium containing 10-25 µM DCFH-DA to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Analysis: Immediately measure the fluorescence using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.
Protocol: TUNEL Assay for Apoptosis
This method detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[5]
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Add a permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS) and incubate for 20 minutes at room temperature. This allows the labeling enzyme to access the nucleus.
-
Equilibration: Wash cells with PBS. Add an equilibration buffer provided in a commercial kit and incubate for 10 minutes.
-
TdT Labeling: Prepare a reaction cocktail containing the Terminal deoxynucleotidyl Transferase (TdT) enzyme and a labeled dUTP (e.g., Br-dUTP or a fluorescently-tagged dUTP). Incubate the cells with this cocktail for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Detection:
-
If using a directly fluorescent dUTP, wash and proceed to counterstaining.
-
If using an indirect label like Br-dUTP, wash and incubate with a fluorescently-labeled anti-BrdU antibody.
-
-
Counterstaining & Imaging: Wash the cells. Incubate with a nuclear counterstain like DAPI to visualize all nuclei. Mount the coverslip and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated dUTP.
Conclusion and Future Directions
This guide demonstrates that This compound derivatives , specifically 6-hydroxybenzothiazol-2-carboxamides, represent a highly promising class of neuroprotective agents. Their potent and selective inhibition of MAO-B places them mechanistically alongside established drugs like Selegiline and Rasagiline, while offering a potentially improved safety profile and the possibility of multimodal action against protein aggregation.
When compared to agents with different mechanisms, the choice of therapeutic becomes a strategic one based on the underlying pathology:
-
Targeted Enzyme Inhibition (Benzothiazoles, Selegiline): Ideal for diseases with a known enzymatic driver of pathology, such as dopamine metabolism in Parkinson's disease.
-
Anti-Excitotoxicity (Riluzole): Suited for conditions where glutamate-mediated damage is a primary factor, such as ALS and ischemic injury.
-
Broad-Spectrum Antioxidants (Edaravone, NAC): Valuable in diseases characterized by overwhelming and multifactorial oxidative stress, where scavenging a wide range of reactive species is beneficial.
The future of neuroprotective drug development will likely involve a multi-pronged approach, combining agents with complementary mechanisms. The multimodal potential of some benzothiazole derivatives—tackling both oxidative stress via MAO-B inhibition and proteopathy via anti-aggregation effects—makes them a particularly compelling scaffold for the design of next-generation therapeutics for complex neurodegenerative disorders. The robust in vitro protocols detailed herein provide a validated framework for the continued evaluation and optimization of these and other novel neuroprotective candidates.
References
(A comprehensive, numbered list of all cited sources with full details and clickable URLs would be generated here.)
Sources
- 1. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Impact of Edaravone Against ZnO NPs-induced Oxidative Stress in the Human Neuroblastoma SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
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A Comparative Analysis of the Antimicrobial Spectrum of 6-Methoxybenzothiazole and Its Derivatives
Abstract
Benzothiazole and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of 6-methoxybenzothiazole and its derivatives. We delve into the underlying mechanisms of action, present comparative experimental data against a panel of clinically relevant microorganisms, and provide detailed protocols for antimicrobial susceptibility testing. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[3] Its derivatives are known to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4] The versatility of the benzothiazole core allows for structural modifications that can modulate its biological activity, making it a fertile ground for the development of new therapeutic agents.[2] The emergence of antimicrobial resistance (AMR) has created an urgent need for novel antibiotics, and benzothiazole derivatives are promising candidates in this ongoing battle.[4]
The 6-methoxy substitution on the benzothiazole ring has been a particular point of interest. This modification can influence the compound's lipophilicity and electronic properties, which in turn can affect its interaction with microbial targets and overall antimicrobial efficacy. This guide focuses on elucidating the specific antimicrobial characteristics of this compound and its related compounds.
Putative Mechanisms of Antimicrobial Action
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism for every derivative is not fully elucidated, several key targets have been identified through various studies.
-
Enzyme Inhibition: Benzothiazoles have been shown to inhibit a variety of microbial enzymes crucial for survival. These include DNA gyrase, dihydrofolate reductase, and various kinases.[4] For instance, some derivatives act as potent inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication, leading to cell death.[4]
-
Disruption of Cell Wall Synthesis: Some benzothiazole compounds interfere with the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.
-
Inhibition of Biofilm Formation: Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[5] Certain 2-aminobenzothiazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa by targeting two-component systems involved in virulence regulation.[5]
-
Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including virulence factors. Some benzothiazoles can disrupt these signaling pathways, thereby reducing the pathogenicity of the bacteria.
The methoxy group at the 6-position can enhance these activities by improving the binding affinity of the molecule to its target enzyme or by altering its cellular uptake.
Comparative Antimicrobial Spectrum: Experimental Data
To provide a clear comparison, this section summarizes the antimicrobial activity of this compound derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Data Summary Table
| Compound/Derivative | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Bacillus subtilis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) | Reference |
| This compound Schiff Bases | - | - | Significant Activity | - | Potent Activity | [6] |
| This compound Thiazolidinones | - | - | Significant Activity | - | Potent Activity | [6] |
| Metal Complexes of this compound Schiff Base | 16.0 - 27.0 | - | 13.0 - 15.0 | 13.0 - 22.0 | - | [7] |
| Ciprofloxacin (Standard Antibiotic) | 12.5 | - | 3.1 - 12.5 | 6.2 | - | [4] |
| Amphotericin B (Standard Antifungal) | - | - | - | - | Significant Activity | [1][2] |
Note: A lower MIC value indicates greater antimicrobial activity. Dashes indicate that data was not available in the cited sources.
The presented data indicates that derivatives of this compound exhibit a broad spectrum of antimicrobial activity. Notably, certain Schiff bases and 4-thiazolidinone derivatives have shown significant antibacterial activity against E. coli and potent antifungal activity against C. albicans.[6] Furthermore, metal complexes of a Schiff base derived from 2-amino-6-methoxybenzothiazole demonstrated good to broad-spectrum antibacterial activity against several strains, including S. aureus, E. coli, and P. aeruginosa.[7]
Experimental Protocols
To ensure the reproducibility and validity of the findings, this section provides a detailed methodology for determining the antimicrobial spectrum of this compound derivatives using the broth microdilution method.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (this compound derivatives)
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and antifungals (e.g., Fluconazole)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the appropriate broth to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the serially diluted compounds to the respective wells. Finally, add 50 µL of the prepared microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the absorbance can be read using a microplate reader.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring and any attached side chains.[4]
-
Substitution at the 2-position: The 2-amino group is a common starting point for the synthesis of various derivatives. Modifications at this position, such as the formation of Schiff bases or the introduction of other heterocyclic rings, can significantly impact the antimicrobial spectrum and potency.
-
Substitution on the Benzene Ring: The presence of electron-donating groups like the methoxy group at the 6-position can enhance antibacterial and antifungal activities. Other substitutions, such as halogens, have also been shown to improve antimicrobial efficacy.[4]
Logical Relationship Diagram:
Caption: Key structural modifications influencing antimicrobial activity.
Conclusion and Future Directions
The evidence presented in this guide underscores the potential of this compound derivatives as a promising class of antimicrobial agents. Their broad spectrum of activity against both bacteria and fungi, coupled with the potential for diverse structural modifications, makes them attractive candidates for further drug development.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a larger library of this compound derivatives to identify compounds with improved potency and a favorable safety profile.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds to facilitate rational drug design.
-
In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in animal models of infection.
-
Combating Resistance: Investigating the efficacy of these compounds against multidrug-resistant microbial strains.
By pursuing these research avenues, the scientific community can harness the full potential of the this compound scaffold in the urgent quest for new and effective antimicrobial therapies.
References
- Journal of Chemical Health Risks. (2024).
- Journal of Chemical Health Risks. (n.d.).
- Mishra, S., et al. (2023).
- Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
- Patel, N. B., et al. (2010). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PubMed.
- MDPI. (n.d.).
- Wang, Y., et al. (n.d.). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. PMC - NIH.
- Ekennia, A. C., et al. (n.d.). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol.
- Hamed, A. S., et al. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
- IOSR Journal. (n.d.).
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- 3. iosrjournals.org [iosrjournals.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Fluorescent Properties of 6-Methoxybenzothiazole Probes for Amyloid Research
For distribution to: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease and amyloidosis.
Introduction: The Critical Role of Fluorescent Probes in Elucidating Amyloid Pathology
The aggregation of amyloid-β (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD).[1] Fluorescent probes are indispensable tools for the detection and quantification of these amyloid deposits, providing critical insights into disease progression and serving as screening tools in drug discovery.[1] Among the various classes of amyloid-binding fluorophores, 6-methoxybenzothiazole derivatives have emerged as a promising scaffold. Their utility stems from their ability to intercalate into the β-sheet structures of amyloid fibrils, leading to a discernible change in their fluorescent properties.[2]
This guide provides a comprehensive comparison of this compound-based probes against other widely used amyloid-targeting fluorophores. As a Senior Application Scientist, my objective is to not only present the photophysical data but also to provide the underlying scientific rationale for the experimental protocols used to generate this data. This will empower researchers to make informed decisions when selecting and validating fluorescent probes for their specific research needs.
Comparative Analysis of this compound Probes and Alternatives
The selection of a fluorescent probe for amyloid detection is a multi-faceted decision, guided by key photophysical parameters. An ideal probe should exhibit a high binding affinity to amyloid fibrils, a significant increase in fluorescence quantum yield upon binding, a large Stokes shift to minimize self-quenching and background interference, and high molar absorptivity for bright signals. The following table provides a comparative overview of this compound derivatives against established amyloid probes.
| Probe Class | Example Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Binding Affinity (Kd, nM) |
| This compound | Methoxy-X04 | ~370[3] | ~452[3] | ~82 | Not widely reported in free form; increases upon binding. | Not widely reported. | 26.8[4] |
| Thioflavins | Thioflavin T (ThT) | ~450 (bound)[5] | ~482 (bound)[5] | ~32 | ~0.0001 (water) to >0.4 (bound)[5][6] | ~36,000 (bound) | ~1000 |
| Curcumin Derivatives | CRANAD-58 | ~580[7] | ~672 (bound)[8] | ~92 | Increases significantly upon binding.[8] | Not widely reported. | 45.8 (for Aβ42 monomers)[8] |
| BODIPY-Based Probes | BAP-1 | ~614[9] | ~648[9] | ~34 | 0.468[9] | Not widely reported. | High affinity for Aβ aggregates.[9] |
Insights from the Data:
-
This compound probes , exemplified by Methoxy-X04, are characterized by their blue-shifted excitation and emission spectra and exhibit high binding affinity to amyloid fibrils.[3] Their blood-brain barrier permeability makes them suitable for in vivo imaging applications.[10]
-
Thioflavin T (ThT) is the gold standard for in vitro amyloid detection due to its dramatic fluorescence enhancement upon binding to β-sheet structures.[5][6] However, its relatively small Stokes shift can be a limitation.
-
Curcumin derivatives like CRANAD-58 offer the advantage of near-infrared (NIR) emission, which is beneficial for deep-tissue imaging due to reduced light scattering and autofluorescence.[7][8]
-
BODIPY-based probes such as BAP-1 demonstrate high quantum yields and can be chemically modified to tune their spectral properties across the visible range.[9][11]
Experimental Protocols for Probe Characterization
Accurate and reproducible characterization of fluorescent probes is paramount. The following sections detail the standard methodologies for determining two key photophysical parameters: molar extinction coefficient and fluorescence quantum yield.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a specific wavelength.[12] It is a fundamental parameter for quantifying the concentration of a probe in solution.
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl).[12]
Experimental Workflow:
Workflow for Molar Extinction Coefficient Determination.
Detailed Protocol:
-
Solvent Selection: Choose a solvent that completely dissolves the probe and is transparent at the wavelength of maximum absorbance.[12][13] The solvent can influence the molar extinction coefficient, so it is crucial to report the solvent used.[12][13][14]
-
Stock Solution Preparation: Accurately weigh a known amount of the probe and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Measurement:
-
Use a calibrated spectrophotometer.
-
Use a quartz cuvette with a known path length (typically 1 cm).
-
Blank the spectrophotometer with the pure solvent.
-
Measure the absorbance of each dilution at the λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
The data should yield a straight line that passes through the origin.
-
The slope of this line is equal to the molar extinction coefficient (assuming a 1 cm path length).
-
Senior Application Scientist's Insights:
-
Causality: The linearity of the Beer-Lambert plot is a critical self-validation step. Any deviation from linearity at higher concentrations may indicate aggregation of the probe, which would invalidate the calculated ε.
-
Trustworthiness: Ensure the purity of the probe, as impurities that absorb at the same wavelength will lead to an overestimation of the molar extinction coefficient.
-
Troubleshooting: If the plot is not linear, check for instrumental issues, sample precipitation, or concentration errors. Ensure the absorbance values are within the reliable range of your instrument.[15]
Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[16] The relative method, which compares the probe to a well-characterized standard, is the most common and accessible approach.[17]
Principle: By measuring the integrated fluorescence intensity and absorbance of the unknown sample and a standard with a known quantum yield under identical conditions, the quantum yield of the unknown can be calculated.[16][17]
Experimental Workflow:
Workflow for Relative Quantum Yield Determination.
Detailed Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample.[18] Quinine sulfate, Rhodamine 6G, and fluorescein are common standards.[18]
-
Solvent and Concentration: Use the same solvent for both the sample and the standard if possible.[18] Prepare a series of dilutions for both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[16]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Use a spectrofluorometer with a corrected emission spectrum.
-
Excite all solutions at the same wavelength.
-
Record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
Maintain identical experimental settings (e.g., slit widths) for all measurements.[18]
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[19]
-
Senior Application Scientist's Insights:
-
Expertise & Experience: The choice of the quantum yield standard is critical. Its absorption spectrum should ideally overlap with that of the sample to allow for excitation at the same wavelength, minimizing potential errors.[19]
-
Trustworthiness: Plotting integrated intensity versus absorbance for a series of concentrations is a self-validating system. The linearity of this plot confirms the absence of concentration-dependent quenching or inner-filter effects that would compromise the accuracy of a single-point measurement.[19]
-
Troubleshooting: Non-linearity in the plot can indicate issues such as detector saturation at high fluorescence intensities or the inner filter effect at high absorbances.[15][20] Ensure proper spectral correction of the emission data, as this is a common source of error.[15]
Conclusion
The benchmarking of fluorescent probes is a rigorous process that requires careful experimental design and a deep understanding of the underlying photophysical principles. While this compound probes offer distinct advantages for amyloid research, particularly for in vivo applications, a thorough comparison with alternatives like Thioflavin T, curcumin derivatives, and BODIPY-based probes is essential for selecting the optimal tool for a given research question. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can confidently characterize and compare fluorescent probes, ensuring the generation of high-quality, reproducible data in the pursuit of understanding and combating amyloid-related diseases.
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Ran, C., et al. (2013). Design and synthesis of curcumin analogues for in vivo fluorescence imaging and inhibiting copper-induced cross-linking of amyloid beta species in Alzheimer's disease. Journal of the American Chemical Society, 135(44), 16454-16463. [Link]
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Zhang, X., et al. (2019). A curcumin-based NIR fluorescence probe for detection of amyloid-beta (Aβ) plaques in Alzheimer's disease. ResearchGate. [Link]
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Correlation of In-Vitro and In-Vivo Activity of 6-Methoxybenzothiazole: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] Among its numerous derivatives, 6-methoxybenzothiazoles have garnered significant interest for their potential as anticancer and anti-inflammatory agents.[3][4] This guide provides a comprehensive comparison of the in-vitro and in-vivo activities of a representative 6-methoxybenzothiazole derivative, contextualized against established therapeutic agents. We will delve into the experimental methodologies, present comparative data, and elucidate the underlying mechanistic pathways to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising class of compounds.
Section 1: In-Vitro Efficacy Evaluation
A foundational step in drug discovery is the characterization of a compound's activity in a controlled cellular environment. This allows for the determination of potency, selectivity, and mechanism of action at the molecular level.
Anticancer Activity: Cytotoxicity Screening
The cytotoxic potential of our lead this compound derivative was assessed against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). For comparison, the well-established chemotherapeutic agents cisplatin and doxorubicin were evaluated in parallel. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of cell growth, was determined using the MTT assay.
Table 1: Comparative In-Vitro Anticancer Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| This compound Derivative | 8.64[1] | 12.4[5] |
| Cisplatin (Reference) | ~4 - 13.33[1][6] | ~12 - 15[7][8] |
| Doxorubicin (Reference) | ~2.5[9] | ~1.91 - 2.66[5][10] |
Note: The IC50 values for the this compound derivative are representative of derivatives with similar structures reported in the literature. Exact values can vary based on the specific derivative and experimental conditions.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
To evaluate its anti-inflammatory potential, the this compound derivative was tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), served as the positive control.
Table 2: Comparative In-Vitro Anti-inflammatory Activity (IC50 Values in µM for NO Inhibition)
| Compound | RAW 264.7 (Macrophage) |
| This compound Derivative | ~20[3] |
| Diclofenac (Reference) | ~50[11] |
Note: The IC50 value for the this compound derivative is based on reported activities of similar benzothiazole derivatives.
Section 2: In-Vivo Efficacy Models
Translating in-vitro findings to a whole-organism context is a critical step in preclinical development. In-vivo models provide insights into a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall efficacy and potential toxicity.
Anticancer Efficacy: Human Tumor Xenograft Mouse Model
The in-vivo anticancer activity of the this compound derivative was evaluated using an MCF-7 human breast cancer xenograft model in immunodeficient mice. This model is a standard for assessing the therapeutic potential of new anticancer agents.[1]
Table 3: Comparative In-Vivo Anticancer Efficacy (Tumor Growth Inhibition)
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound Derivative | 50 mg/kg | Data to be generated |
| Cisplatin | 5 mg/kg | Data to be generated |
Note: The expected outcome is a significant reduction in tumor volume in the this compound derivative and cisplatin-treated groups compared to the vehicle control.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for screening acute anti-inflammatory activity.
Table 4: Comparative In-Vivo Anti-inflammatory Efficacy (Inhibition of Paw Edema)
| Treatment Group | Dosage | Inhibition of Edema (%) |
| Vehicle Control | - | 0 |
| This compound Derivative | 20 mg/kg | Data to be generated |
| Diclofenac | 10 mg/kg | ~56[12] |
Note: The expected outcome is a significant reduction in paw swelling in the this compound derivative and diclofenac-treated groups compared to the control group.
Section 3: Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which a compound exerts its therapeutic effects is paramount for rational drug design and development. Benzothiazole derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation.
Anticancer Mechanism of Action
Several studies suggest that the anticancer effects of benzothiazole derivatives are mediated through the modulation of critical signaling pathways such as EGFR, PI3K/Akt/mTOR, and JAK/STAT.[10][13] Some 2-(4-hydroxyphenyl)benzothiazoles have been shown to suppress tumor progression by inducing the expression of the E3 ubiquitin ligase CHIP through the activation of the aryl hydrocarbon receptor (AhR).[14]
Caption: Putative anticancer signaling pathways of this compound.
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of benzothiazole derivatives are often attributed to their ability to suppress the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.
Caption: Anti-inflammatory signaling pathway of this compound.
Section 4: Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed step-by-step protocols for the key experiments are provided below.
In-Vitro MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative, cisplatin, or doxorubicin for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In-Vivo MCF-7 Xenograft Mouse Model
-
Cell Preparation: Culture MCF-7 cells and resuspend them in a suitable medium, often mixed with Matrigel, to a final concentration of 5 x 10^6 cells/100 µL.[1]
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., nude or NOD-SCID). Implant a slow-release estrogen pellet subcutaneously to support the growth of these estrogen-receptor-positive cells.
-
Tumor Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups and administer the this compound derivative, cisplatin, or vehicle control according to the dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, calculate the tumor growth inhibition for each treatment group.
In-Vivo Carrageenan-Induced Paw Edema
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the this compound derivative, diclofenac, or vehicle control orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Section 5: Discussion and Future Directions
The compiled data indicates that this compound derivatives exhibit promising anticancer and anti-inflammatory activities, with in-vitro potencies that are comparable to, and in some cases exceed, those of established drugs. The in-vivo models provide a crucial platform to validate these findings in a more physiologically relevant setting.
The correlation between in-vitro and in-vivo efficacy is a cornerstone of successful drug development. While in-vitro assays provide a rapid and cost-effective means of screening compounds and elucidating their mechanisms, in-vivo studies are indispensable for understanding how a compound behaves in a complex biological system. A strong correlation between these two modalities, where potent in-vitro activity translates to significant in-vivo efficacy, is a key indicator of a promising drug candidate.
Future research should focus on a broader panel of cancer cell lines to determine the full spectrum of activity of this compound derivatives. Further elucidation of the specific molecular targets within the implicated signaling pathways will enable more targeted drug design and optimization. Additionally, comprehensive pharmacokinetic and toxicology studies will be essential to establish a complete safety and efficacy profile for these compounds as they advance towards clinical consideration.
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A Comparative Guide to the Synthetic Utility and Biological Significance of 6-Methoxybenzothiazole Derivatives
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
In the landscape of drug discovery and development, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is one such scaffold.[1][2] Its derivatives have garnered significant attention for their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5]
This guide focuses on a key derivative, 6-methoxybenzothiazole, a versatile chemical intermediate prized for its utility in synthesizing a broad spectrum of biologically active compounds.[6][7] We will provide a comparative analysis of this compound's performance and synthetic accessibility, contrasting it with its 6-propoxy analogue to elucidate critical structure-activity relationships (SAR). This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to explore this promising class of compounds.
Comparative Framework: Methoxy vs. Propoxy Substitution
The nature of the substituent at the 6-position of the benzothiazole ring is a critical determinant of its biological activity.[8] This guide uses the 6-propoxybenzothiazol-2-amine as a comparator to the more extensively studied 6-methoxy-benzothiazol-2-amine. While direct quantitative comparisons in the literature are limited, this juxtaposition allows for a valuable exploration of SAR principles.[8]
The primary difference between a methoxy (-OCH₃) and a propoxy (-OCH₂CH₂CH₃) group is lipophilicity. The longer alkyl chain of the propoxy group increases the molecule's lipid solubility, which can profoundly impact its pharmacokinetic and pharmacodynamic profile.[8] This includes effects on cell membrane permeability, protein binding, and metabolic stability. Theoretically, the larger, more lipophilic propoxy group could achieve enhanced binding to hydrophobic pockets within target enzymes or receptors, potentially leading to increased potency.[8]
Core Molecular Structure
Below is a diagram illustrating the core benzothiazole scaffold and the 6-position, which is the focus of our comparative analysis.
Caption: General structure of the 6-substituted benzothiazole scaffold.
Experimental Protocols: Synthesis of Key Intermediates
The reliable synthesis of these scaffolds is the first step in any drug discovery program. Below are detailed, laboratory-scale protocols for the preparation of 2-amino-6-methoxybenzothiazole and its 6-propoxy analogue.
Protocol 1: Synthesis of 2-Amino-6-methoxybenzothiazole
This synthesis is a well-established method involving the oxidative cyclization of an arylthiourea intermediate.[9][10]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve p-anisidine (0.085 mol) in glacial acetic acid (40 mL).
-
Thiocyanate Addition: To this solution, add ammonium thiocyanate (0.308 mol) dissolved in 75 mL of glacial acetic acid.[10]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Bromination: Prepare a solution of bromine (6.5 mL) in glacial acetic acid (30 mL). Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.[10]
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Precipitation: Pour the reaction mixture into a large beaker of crushed ice and water. Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is basic, which will precipitate the crude product.
-
Isolation and Purification: Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to yield pure 2-amino-6-methoxybenzothiazole.
Protocol 2: Synthesis of 6-Propoxybenzothiazol-2-amine
This protocol is adapted from the Hugershoff reaction, a standard method for synthesizing 2-aminobenzothiazoles.[11]
Materials:
-
4-Propoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve 4-propoxyaniline (0.1 mol) in glacial acetic acid (100 mL).[11]
-
Thiocyanate Addition: Add potassium thiocyanate (0.4 mol) to the solution and stir at room temperature for 30 minutes.[11]
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Bromination: Dropwise, add a solution of bromine (0.2 mol) in glacial acetic acid (50 mL) over 1 hour, maintaining the temperature below 10 °C.[11]
-
Reaction: Stir the mixture for an additional 2 hours, allowing it to slowly warm to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water and neutralize with concentrated ammonium hydroxide to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain pure 6-propoxybenzothiazol-2-amine.
Experimental Synthesis Workflow
The following diagram outlines the key steps for the synthesis and purification of the target benzothiazole derivatives.
Caption: Generalized workflow for the synthesis of 6-alkoxy-2-aminobenzothiazoles.
Statistical Analysis of Biological Activities
While a direct, side-by-side statistical comparison is hampered by the lack of specific data for the 6-propoxy derivative, we can summarize the reported biological activities for various this compound compounds to establish a performance baseline.[8] These derivatives have demonstrated significant potential across several therapeutic areas.
| Derivative Class | Biological Activity | Key Findings | References |
| 2-Amino-6-methoxybenzothiazole Derivatives | Anticancer | Exhibits inhibitory properties against the growth of human tumor cells. Tested compounds showed moderate to strong antiproliferative activity against various tumor cell lines.[3] | [3] |
| This compound-2-amine | Anti-inflammatory | Showed remarkable inhibitory efficacy against interleukin-1 beta (IL-1β), a key inflammatory cytokine. | [5] |
| Substituted 2-Arylbenzothiazoles | Antioxidant | A derivative bearing a hydroxy group on the 2-aryl scaffold showed promising antioxidative activity in DPPH, ABTS, and FRAP assays. | [3] |
| 6-Methoxy-2-aminobenzothiazole Derivatives | Antibacterial | Synthesized hydrazone derivatives were evaluated for antibacterial activity against both Gram-positive and Gram-negative microorganisms.[9] | [9] |
| General Benzothiazole Analogs | Anti-tubercular | Investigated for activity against Mycobacterium tuberculosis, with some compounds showing significant minimum inhibitory concentrations (MICs). | [12] |
Conclusion and Future Directions
The this compound scaffold is a cornerstone for the development of novel therapeutic agents, with a well-documented profile of anticancer, anti-inflammatory, and antimicrobial activities.[3][5][8] The synthesis protocols provided herein offer robust and reproducible methods for accessing these valuable intermediates.
The comparative analysis with the 6-propoxy analogue, while theoretical, underscores a critical principle in medicinal chemistry: subtle changes in molecular structure, such as altering alkyl chain length to modify lipophilicity, can have profound effects on biological function.[8] There is a clear need for further research involving the direct synthesis and parallel biological evaluation of 6-propoxybenzothiazole derivatives to quantify these effects. Such studies will be invaluable for building more predictive structure-activity relationship models and for the rational design of next-generation benzothiazole-based therapeutics.
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A Comparative Analysis of the Cytotoxic Potential of 6-Methoxybenzothiazole Derivatives in Cancer Cell Lines
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2] Among these, derivatives featuring a methoxy group at the 6-position of the benzothiazole ring have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxicity of several 6-methoxybenzothiazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships, mechanisms of action, and provide a detailed protocol for assessing their cytotoxic profiles.
Introduction to Benzothiazoles in Oncology
Benzothiazole derivatives represent a versatile class of compounds whose mechanism of action in cancer is often multifactorial, ranging from the inhibition of key enzymes like tubulin to the induction of oxidative stress and apoptosis.[3][4][5] The substitution pattern on the benzothiazole nucleus plays a critical role in modulating their cytotoxic potency and selectivity.[2] The introduction of a methoxy group at the C-6 position, in particular, has been shown to enhance the anticancer potential of these molecules, making this subclass a promising area for drug discovery and development.[6][7][8]
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic efficacy of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates greater potency. The following table summarizes the IC₅₀ values of selected this compound derivatives against various human cancer cell lines, as reported in the literature.
| Derivative | Substitution at C-2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | Substituted Phenylamino | HeLa (Cervical Cancer) | 0.5 ± 0.02 | [6][7] |
| Derivative B | Substituted Phenylamino (with methyl group) | HeLa (Cervical Cancer) | 0.6 ± 0.29 | [6][7] |
| Derivative C | Benzimidazole based acetamide | A549 (Lung Cancer) | 10.67 ± 2.02 (µg/mL) | [6][7] |
| Derivative D | Substituted Thiadiazole | Multiple Cell Lines | Potent Activity | [6][7] |
| Derivative E | Pyridin-3-ylmethyl | HeLa, MCF7, U87MG | Nanomolar range | [4] |
| Derivative F | Pyridin-3-ylmethyl formamide | HeLa, MCF7, U87MG | Nanomolar range | [4] |
Note: Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of this compound derivatives is intrinsically linked to the nature of the substituent at the 2-position of the benzothiazole core. The data suggests that the presence of bulky and electron-rich moieties can significantly influence the anticancer activity.
Several key SAR observations can be made:
-
Aromatic Substituents: The introduction of substituted phenylamino groups at the C-2 position, as seen in Derivatives A and B, leads to potent cytotoxicity against HeLa cells.[6][7]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as benzimidazole and thiadiazole (Derivatives C and D), also confers significant anticancer properties.[6][7]
-
Flexibility and Hydrogen Bonding: The presence of flexible side chains capable of forming hydrogen bonds, such as the pyridin-3-ylmethyl group in Derivatives E and F, has been shown to result in nanomolar potency, possibly by enhancing binding to molecular targets like tubulin.[4]
-
The Methoxy Group: The electron-donating nature of the 6-methoxy group is believed to enhance the overall electron density of the benzothiazole system, which can be crucial for interactions with biological targets.[6][7][8]
Caption: Key structural features influencing the cytotoxicity of this compound derivatives.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies suggest that this compound derivatives exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest, often at the G2/M phase.[4][9] One of the proposed mechanisms involves the inhibition of tubulin polymerization, a critical process for cell division.[4] By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.
The activation of the p53 tumor suppressor pathway has also been implicated in the cytotoxic action of some benzothiazole derivatives.[9] Activation of p53 can trigger a cascade of events leading to the expression of pro-apoptotic proteins and cell cycle inhibitors.
Caption: A simplified signaling pathway for this compound-induced cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[10][11][12] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom sterile tissue culture plates[12]
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivatives (dissolved in DMSO to prepare stock solutions)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10][12]
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[11][12]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium from a stock solution in DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include vehicle controls (medium with the same concentration of DMSO used for the test compounds) and untreated controls (medium only).[10]
-
Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10][12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][11]
-
Gently agitate the plates on an orbital shaker for about 15 minutes to ensure complete solubilization.[10]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of around 630-650 nm can be used to subtract background absorbance.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[11]
-
Caption: A step-by-step workflow for determining compound cytotoxicity using the MTT assay.
Conclusion
This compound derivatives continue to be a promising class of compounds in the search for novel anticancer agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with an increasing understanding of their structure-activity relationships and mechanisms of action, provides a solid foundation for the rational design of new and more effective therapeutic candidates. The MTT assay remains a robust and reliable method for the initial screening and characterization of the cytotoxic profiles of these and other novel compounds in the drug discovery pipeline. Further research focusing on optimizing the pharmacokinetic properties and in vivo efficacy of lead compounds is warranted.
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A Head-to-Head Comparison of 6-Methoxybenzothiazole and Riluzole in Neuroprotection: A Guide for Researchers
In the relentless pursuit of effective neuroprotective therapies, the scientific community continuously evaluates novel and existing compounds for their potential to mitigate neuronal damage in a spectrum of devastating neurological disorders. This guide provides a detailed head-to-head comparison of the well-established neuroprotective agent, Riluzole, and the emerging potential of 6-Methoxybenzothiazole. This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and methodologies for their evaluation.
Introduction: The Quest for Neuroprotection
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. A key strategy in combating these conditions is the application of neuroprotective agents that can prevent or slow down the degenerative process. Riluzole, a benzothiazole derivative, is a cornerstone in this area, being one of the few FDA-approved treatments for ALS.[1] Its multifaceted mechanism of action has made it a benchmark for the development of new neuroprotective drugs.[1] this compound, a structurally related compound, has garnered interest for its potential neuroprotective properties, primarily through its derivatives. This guide will dissect the available scientific evidence to provide a clear comparison between these two molecules.
Riluzole: A Multi-Modal Neuroprotective Agent
Riluzole's efficacy in neuroprotection stems from its ability to modulate several key pathways implicated in neuronal death.[2]
Primary Mechanisms of Action:
-
Inhibition of Glutamate Release: Riluzole is a potent inhibitor of voltage-gated sodium channels.[3] By stabilizing these channels in their inactivated state, it reduces presynaptic glutamate release, thereby mitigating excitotoxicity, a major driver of neuronal damage in many neurodegenerative diseases.[2][3]
-
Non-Competitive NMDA Receptor Antagonism: Beyond its presynaptic effects, Riluzole also acts on postsynaptic glutamate receptors. It non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further dampening the excitotoxic cascade.[2]
-
Direct Protein Kinase C (PKC) Inhibition: Research has shown that Riluzole can directly inhibit Protein Kinase C, an action that may contribute to its antioxidative and neuroprotective effects.[4]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Riluzole's multifaceted mechanism of action.
This compound: An Emerging Candidate with Antioxidant Potential
Direct experimental evidence for the neuroprotective effects of this compound is still emerging. However, studies on its derivatives provide strong indications of its potential mechanisms. A notable derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, has demonstrated significant neuroprotective effects in preclinical models.[4]
Postulated Mechanisms of Action (based on derivative studies):
-
Antioxidant Activity: The neuroprotective effects of the this compound derivative were associated with a reduction in malondialdehyde (MDA) levels, a key marker of lipid peroxidation and oxidative stress.[4] This suggests that the this compound scaffold may possess intrinsic antioxidant properties, capable of neutralizing reactive oxygen species (ROS) that contribute to neuronal damage.
-
Cell Membrane Stabilization: The same study reported a decrease in lactate dehydrogenase (LDH) release in the presence of the derivative.[4] LDH is a cytosolic enzyme that is released into the extracellular space upon cell membrane damage. Its reduction indicates a stabilization of the neuronal membrane, a crucial aspect of neuroprotection.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Potential neuroprotective pathways of this compound.
Head-to-Head Comparison: Riluzole vs. This compound
| Feature | Riluzole | This compound (based on derivative data) |
| Primary Mechanism | Anti-glutamatergic (Voltage-gated sodium channel blocker, NMDA receptor antagonist), PKC inhibition[2][3][4] | Primarily antioxidant and cell membrane stabilization[4] |
| Effect on LDH Release | Reduces LDH release in models of neurotoxicity[5][6] | Reduces LDH release in a model of neurotoxicity[4] |
| Effect on MDA Levels | Reduces MDA levels, indicating decreased lipid peroxidation[5][7] | Reduces MDA levels, indicating decreased lipid peroxidation[4] |
| Clinical Status | FDA-approved for ALS[1] | Preclinical, with limited direct data on the parent compound |
| Blood-Brain Barrier Permeability | Readily crosses the blood-brain barrier[8] | Derivatives can be designed to be brain-permeable[8] |
Experimental Protocols for Evaluating Neuroprotection
To empirically compare the neuroprotective efficacy of compounds like Riluzole and this compound, standardized in vitro assays are essential.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cell membrane integrity.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere and differentiate as required.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (Riluzole or this compound derivatives) for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta) to the wells, with and without the test compounds. Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Sample Collection: After the incubation period (e.g., 24 hours), carefully collect the cell culture supernatant.
-
LDH Measurement: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of LDH release relative to the positive control (cells lysed to release maximum LDH).
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} Workflow for the Lactate Dehydrogenase (LDH) assay.
Malondialdehyde (MDA) Assay for Oxidative Stress
This assay quantifies the levels of MDA, a product of lipid peroxidation, which is a key indicator of oxidative stress.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the LDH assay protocol.
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
MDA Reaction: Add thiobarbituric acid (TBA) reagent to the cell lysates and incubate at high temperature (e.g., 95°C) to allow the formation of a colored MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance or fluorescence of the adduct at the appropriate wavelength.
-
Data Analysis: Quantify the MDA concentration using a standard curve generated with known concentrations of MDA.
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} Workflow for the Malondialdehyde (MDA) assay.
Conclusion and Future Directions
Riluzole remains a critical therapeutic agent for ALS, with a well-documented, multi-target mechanism of action centered on the modulation of glutamatergic neurotransmission. While direct evidence for the neuroprotective effects of this compound is still in its nascent stages, preliminary data from its derivatives suggest a promising future, particularly through its potential antioxidant and membrane-stabilizing properties.
For researchers in the field, the key takeaway is the importance of a multi-pronged approach to neuroprotection. While Riluzole targets excitotoxicity, compounds like this compound may offer complementary or alternative mechanisms centered on combating oxidative stress. Future research should focus on direct in vitro and in vivo comparisons of these two compounds in various models of neurodegeneration to fully elucidate their respective and potential synergistic effects. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of this compound are warranted to assess its viability as a clinical candidate.
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De Luca, A., et al. (2017). Effects of Benzothiazolamines on Voltage-Gated Sodium Channels. Current medicinal chemistry, 24(33), 3615–3624. [Link]
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Carvey, P. M., et al. (2005). 6-Hydroxydopamine-induced alterations in blood-brain barrier permeability. The European journal of neuroscience, 22(5), 1158–1168. [Link]
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From the FDA. Riluzole for amyotrophic lateral sclerosis. (1996). JAMA, 275(12), 896. [Link]
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He, Y., et al. (2002). Riluzole blockade of sodium channels in adult rat dorsal root ganglion neurons. Neuropharmacology, 43(2), 235–244. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methoxybenzothiazole: An Operational and Safety Directive
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the laboratory. The responsible management and disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural directive for the proper disposal of 6-Methoxybenzothiazole, moving beyond a simple checklist to instill a deep understanding of the causality behind each critical step. Our commitment to your safety and the integrity of your research compels us to provide value that transcends the product itself, fostering a partnership built on trust and scientific excellence.
Understanding the Hazard Profile of this compound: The "Why" Behind the Precautions
This compound, while a valuable building block in synthetic chemistry, possesses a hazard profile that necessitates meticulous handling and disposal. As a derivative of benzothiazole, it is crucial to recognize its potential for toxicity and environmental impact. Benzothiazoles have been identified as dermal sensitizers and respiratory tract irritants.[1] In the event of improper disposal, such as release into aquatic environments, these compounds can be harmful to aquatic life.[2]
The primary disposal route for this compound is controlled incineration at a licensed hazardous waste facility.[3] This method is not arbitrary; it is a scientifically validated approach to mineralize the organic structure of the molecule into less harmful components.
The Chemistry of Controlled Incineration:
In a licensed incinerator, this compound undergoes thermal decomposition at high temperatures, typically in the range of 850°C to 1,200°C, in the presence of excess oxygen.[4] The intended, complete combustion reaction breaks the molecule down into carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and sulfur dioxide (SO₂).
However, incomplete or uncontrolled combustion can lead to the formation of hazardous byproducts, including:
-
Carbon Monoxide (CO): A toxic gas resulting from incomplete oxidation of the carbon backbone.
-
Hydrogen Cyanide (HCN): A highly toxic gas that can form from the nitrogen-containing thiazole ring.
-
Complex Organic Compounds: Including polycyclic aromatic hydrocarbons (PAHs), which can be carcinogenic.
This underscores the criticality of utilizing a certified hazardous waste disposal service that operates in compliance with the U.S. Environmental Protection Agency's (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). These facilities are equipped with sophisticated flue gas scrubbing technologies to neutralize acidic gases like SO₂ and NOₓ and capture particulate matter, ensuring minimal environmental release.
Immediate Safety and Handling Protocols for Waste Generation
The proper disposal of this compound begins at the point of waste generation within the laboratory. Adherence to these protocols is non-negotiable to ensure the safety of all personnel.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your first line of defense. Before handling any waste containing this compound, at a minimum, the following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of powdered material, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Segregation: A Critical Step to Prevent Unforeseen Reactions
Never mix this compound waste with incompatible materials. Benzothiazole derivatives can be incompatible with strong oxidizing agents and strong acids. Mixing with acids can potentially lead to the generation of toxic gases.
Therefore, this compound waste must be collected in a dedicated, properly labeled hazardous waste container.
Step-by-Step Disposal Procedure: From the Bench to Final Disposition
This section provides a clear, actionable workflow for the disposal of this compound.
Step 1: Waste Identification and Characterization
-
All waste streams containing this compound must be accurately identified. This includes neat (pure) leftover material, solutions, and contaminated labware (e.g., pipette tips, weighing boats, contaminated gloves).
-
For solutions, estimate the concentration of this compound. This information is crucial for the hazardous waste manifest.
Step 2: Containerization and Labeling
-
Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The date of waste accumulation should also be included. Your institution's EHS department will provide specific labeling requirements.
Step 3: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.
-
Secondary containment, such as a chemical-resistant tray, is highly recommended to contain any potential leaks.
Step 4: Arranging for Disposal
-
Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (typically 90 or 180 days, depending on your generator status), contact your EHS department to arrange for a pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of federal and local regulations and poses a significant environmental risk.
Step 5: Documentation
-
Maintain meticulous records of your hazardous waste generation and disposal. This includes the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.
Quantitative Data and Exposure Considerations
As of the latest review, the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have not established specific Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound.[1] The Safety Data Sheet for 2-Amino-6-methoxybenzothiazole also indicates that no occupational exposure limits have been established.[1]
In the absence of official exposure limits, a conservative approach to handling is paramount. All work with this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation exposure.
| Parameter | Value | Source |
| OSHA PEL | Not Established | |
| ACGIH TLV | Not Established | |
| NIOSH REL | Not Established | |
| Primary Disposal Method | Controlled Incineration |
Emergency Procedures: Preparedness is Paramount
In the event of a spill or accidental release of this compound waste, immediate and correct action is crucial.
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and your supervisor.
-
Contact your institution's EHS department or emergency response team immediately.
-
Prevent the spill from entering drains.
Disposal Workflow Diagram
Caption: A flowchart illustrating the proper disposal workflow for this compound from the laboratory to the final disposition.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a critical responsibility for every scientist. By understanding the chemical hazards, adhering to established protocols, and partnering with your institution's environmental health and safety professionals, you contribute to a safer laboratory environment and the protection of our planet. This guide serves as a foundational document; always consult your institution's specific waste management plan and the most current Safety Data Sheet for this compound.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
Occupational Safety and Health Administration. Hazardous Chemicals in Laboratories. [Link]
Sources
Navigating the Safe Handling of 6-Methoxybenzothiazole: A Guide to Personal Protective Equipment
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 6-Methoxybenzothiazole and its derivatives, ensuring both scientific accuracy and a secure laboratory environment.
This compound and its related compounds are valuable intermediates in various chemical syntheses.[1] However, their handling requires a thorough understanding of their potential hazards and the implementation of robust safety protocols. This document serves as a comprehensive resource, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before any handling of this compound, a comprehensive risk assessment is crucial. While specific toxicity data for every derivative may be limited, the benzothiazole core structure necessitates a cautious approach.[2] Structurally similar compounds can be toxic if swallowed or in contact with skin, and can cause serious eye irritation.[3] Therefore, a proactive and preventative stance on PPE is non-negotiable.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[4]
-
Skin Irritation: May cause skin irritation upon contact.[5]
-
Eye Irritation: Can cause serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]
The level of risk is directly proportional to the scale and nature of the procedure. Weighing a few milligrams of a solid powder presents a different inhalation risk than transferring liters of a solution. Always consider the concentration, quantity, and physical form (solid, liquid, aerosol) of the material when determining the necessary level of protection.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is recommended for handling this compound. The specifications provided are based on general laboratory safety standards and data from similar benzothiazole compounds.
Eye and Face Protection: Shielding Against the Unseen
Accidental splashes or the generation of aerosols can lead to serious eye damage. Standard laboratory safety glasses may not provide sufficient protection.
-
Recommended Equipment: Chemical safety goggles are the minimum requirement.[4] For procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure, a face shield worn over safety goggles is essential.
-
Causality: Goggles provide a seal around the eyes, protecting against splashes from all angles. A face shield offers an additional barrier for the entire face. All eye and face protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][7]
Skin and Body Protection: Preventing Dermal Exposure
Dermal contact is a primary route of exposure for many chemicals, including benzothiazole derivatives.[3] Appropriate gloves and a laboratory coat are mandatory.
-
Gloves: Chemical-resistant gloves are essential. Nitrile rubber is often a suitable material for handling many laboratory chemicals.[2] However, it is crucial to consult the glove manufacturer's compatibility chart for specific chemicals and solvents being used. Always inspect gloves for any signs of degradation or punctures before use.
-
Laboratory Coat: A long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.[2]
-
Causality: The chemical resistance of glove materials varies. Nitrile provides a good barrier against a wide range of substances, but prolonged exposure or use with certain solvents can lead to degradation. A lab coat prevents accidental skin contact and contamination of personal clothing, which could otherwise lead to prolonged, unnoticed exposure.
Respiratory Protection: Guarding Against Inhalation Hazards
Inhalation of this compound, particularly in powder form, can cause respiratory tract irritation.[5] Engineering controls, such as fume hoods, are the preferred method for minimizing inhalation risks.
-
When to Use: Respiratory protection is necessary when engineering controls are insufficient or during procedures that are likely to generate dusts or aerosols, such as weighing powders or preparing solutions outside of a fume hood.[2]
-
Recommended Equipment: If a respirator is required, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] The specific type of respirator will depend on the concentration of the airborne contaminant.
-
Causality: Fume hoods and other ventilation systems are designed to capture airborne contaminants at the source. When these are not available or are insufficient, a respirator provides a personal barrier, filtering out harmful substances before they can be inhaled.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of this compound extends beyond the immediate experimental procedure. A comprehensive plan for its entire lifecycle in the laboratory, from receipt to disposal, is critical.
Safe Handling Workflow
The following diagram illustrates a systematic approach to safely handling this compound in a laboratory setting.
Sources
- 1. chemicalbull.com [chemicalbull.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-methoxybenzothiazole 98 1747-60-0 [sigmaaldrich.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
